Product packaging for 2-(2-Cyclohexylethyl)octanoic acid(Cat. No.:CAS No. 7077-71-6)

2-(2-Cyclohexylethyl)octanoic acid

Cat. No.: B12814389
CAS No.: 7077-71-6
M. Wt: 254.41 g/mol
InChI Key: WWDJPNTZDVALDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-(2-Cyclohexylethyl)octanoic acid is a synthetic carboxylic acid that presents a unique hydrophobic structure, combining an octanoic acid chain with a cyclohexylethyl moiety. This specific architecture suggests potential utility in several advanced research areas, though its full mechanistic and application profile requires further investigation. One primary area of interest is its use as a building block or intermediate in synthetic organic chemistry. The molecule's carboxylic acid group offers a versatile handle for further derivatization, such as the formation of esters, amides, or salts, which could be valuable for creating novel compounds for material science or chemical biology. The long alkyl chain and bulky cyclohexyl group contribute significant hydrophobicity, making this compound and its derivatives candidates for research into surfactants, lubricants, or specialty polymers where specific lipid-like properties are desired . Furthermore, the structure aligns with certain classes of compounds explored for their potential in coordination chemistry, where it could act as a ligand for metal ions, or in the development of organic frameworks. Researchers are also investigating similar structured acids for their potential role in modifying surfaces and in catalytic processes. This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any personal use, and is not suitable for human or veterinary applications. Researchers should handle this compound using appropriate safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H30O2 B12814389 2-(2-Cyclohexylethyl)octanoic acid CAS No. 7077-71-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

7077-71-6

Molecular Formula

C16H30O2

Molecular Weight

254.41 g/mol

IUPAC Name

2-(2-cyclohexylethyl)octanoic acid

InChI

InChI=1S/C16H30O2/c1-2-3-4-8-11-15(16(17)18)13-12-14-9-6-5-7-10-14/h14-15H,2-13H2,1H3,(H,17,18)

InChI Key

WWDJPNTZDVALDA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(CCC1CCCCC1)C(=O)O

Origin of Product

United States

Foundational & Exploratory

Physicochemical Properties of 2-(2-Cyclohexylethyl)octanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted physicochemical properties of 2-(2-Cyclohexylethyl)octanoic acid. Due to the limited availability of direct experimental data for this specific compound, this document extrapolates its properties based on the well-characterized moieties it comprises: octanoic acid and a cyclohexylethyl group. This guide is intended to serve as a valuable resource for researchers and professionals in drug development and related scientific fields, offering insights into its potential behavior in various chemical and biological systems. General experimental protocols for determining these properties are also detailed to guide future empirical studies.

Introduction

This compound is a substituted carboxylic acid featuring a C8 aliphatic chain with a cyclohexylethyl group at the second carbon position. Its structure suggests a lipophilic character due to the presence of the cyclohexane ring and the alkyl chain, combined with the polar, acidic nature of the carboxylic acid group. Understanding the physicochemical properties of this molecule is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for designing formulations and experimental assays.

Predicted Physicochemical Properties

The following table summarizes the estimated physicochemical properties of this compound. These values are derived from the known properties of octanoic acid and cyclohexane, with qualitative predictions on how the combination of these structures would influence the overall properties. For comparison, the experimental values for octanoic acid are also provided.

PropertyPredicted Value for this compoundExperimental Value for Octanoic AcidRationale for Prediction
Molecular Formula C₁₆H₃₀O₂C₈H₁₆O₂[1]Addition of a C₈H₁₄ (cyclohexylethyl) group to octanoic acid.
Molecular Weight 254.41 g/mol 144.21 g/mol [1]Sum of the atomic weights of the constituent atoms.
Melting Point (°C) Higher than 16.5 °C16-16.5 °C[1]The larger, more complex structure with increased van der Waals forces would likely lead to a higher melting point compared to octanoic acid.
Boiling Point (°C) Significantly higher than 237 °C237 °C[1]The substantial increase in molecular weight and surface area will lead to stronger intermolecular forces, thus requiring more energy to transition to the gas phase. Carboxylic acids generally have high boiling points due to hydrogen bonding.[2][3]
Aqueous Solubility Lower than 0.68 g/L0.68 g/L (at 20°C)[4]The addition of the large, nonpolar cyclohexylethyl group will significantly increase the hydrophobic character of the molecule, thereby reducing its solubility in water.[5]
pKa Approximately 4.9~4.89The electronic effect of the cyclohexylethyl group is primarily inductive and weakly electron-donating, which is expected to have a minimal impact on the acidity of the carboxylic acid group compared to the alkyl chain of octanoic acid.
LogP (Octanol-Water Partition Coefficient) Higher than 3.053.05[6]The addition of the hydrophobic cyclohexylethyl group will increase the lipophilicity of the molecule, leading to a higher logP value.

Experimental Protocols

The following are detailed, generalized methodologies for the experimental determination of the key physicochemical properties of carboxylic acids like this compound.

Melting Point Determination

The melting point can be determined using a capillary melting point apparatus.[7][8]

  • Apparatus: Mel-Temp apparatus or similar, capillary tubes, thermometer.

  • Procedure:

    • A small, dry sample of the crystalline compound is packed into a capillary tube to a height of 2-3 mm.

    • The capillary tube is placed in the heating block of the apparatus.

    • The sample is heated at a steady, slow rate (1-2 °C per minute) near the expected melting point.[7]

    • The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.[7] For a pure compound, this range is typically narrow.

Boiling Point Determination

For a non-volatile liquid, the boiling point can be determined using a micro-boiling point or Thiele tube method.[9]

  • Apparatus: Thiele tube, thermometer, small test tube, capillary tube, heating source.

  • Procedure:

    • A small amount of the liquid is placed in a small test tube.

    • A capillary tube, sealed at one end, is placed open-end-down into the liquid.

    • The test tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point oil.

    • As the liquid is heated, a stream of bubbles will emerge from the capillary tube.

    • The heat is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[9]

Aqueous Solubility Determination

The solubility of an organic acid in water can be determined by the shake-flask method.

  • Apparatus: Scintillation vials, analytical balance, shaker, centrifuge, pH meter, HPLC or UV-Vis spectrophotometer.

  • Procedure:

    • An excess amount of the compound is added to a known volume of water in a vial.

    • The vial is sealed and agitated in a shaker at a constant temperature until equilibrium is reached (typically 24-48 hours).

    • The solution is then centrifuged to pellet the undissolved solid.

    • The concentration of the compound in the supernatant is determined using a suitable analytical method like HPLC or UV-Vis spectrophotometry. This concentration represents the aqueous solubility.

pKa Determination

The acid dissociation constant (pKa) can be determined by potentiometric titration.[10][11]

  • Apparatus: Potentiometer with a pH electrode, burette, beaker, magnetic stirrer.

  • Procedure:

    • A known concentration of the carboxylic acid is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture).

    • The solution is titrated with a standardized solution of a strong base (e.g., NaOH).[10]

    • The pH of the solution is measured after each addition of the base.

    • A titration curve of pH versus the volume of base added is plotted. The pH at the half-equivalence point corresponds to the pKa of the acid.[12]

LogP (Octanol-Water Partition Coefficient) Determination

The LogP value can be determined using the shake-flask method followed by quantification.[13]

  • Apparatus: Separatory funnel or vials, shaker, centrifuge, analytical instrument (HPLC or GC).

  • Procedure:

    • A known amount of the compound is dissolved in a mixture of n-octanol and water.

    • The mixture is shaken vigorously to allow for partitioning of the compound between the two phases until equilibrium is reached.

    • The mixture is then centrifuged to ensure complete separation of the two phases.

    • The concentration of the compound in both the n-octanol and water phases is determined using an appropriate analytical technique.

    • The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[13]

Visualization of Physicochemical Property Relationships

The following diagram illustrates the logical relationships and influences between the core physicochemical properties of an organic molecule like this compound.

Physicochemical_Properties cluster_structure Molecular Structure cluster_properties Physicochemical Properties MW Molecular Weight MP Melting Point MW->MP Increases BP Boiling Point MW->BP Increases Formula Molecular Formula Structure Chemical Structure (Cyclohexylethyl + Octanoic Acid) Structure->MW Structure->Formula Structure->MP Influences (Size, Packing) Structure->BP Influences (Size, Polarity) Solubility Aqueous Solubility Structure->Solubility Influences (Polarity, H-bonding) pKa pKa Structure->pKa Influences (Electronic Effects) LogP LogP Structure->LogP Influences (Hydrophobicity) Solubility->LogP Inversely related pKa->Solubility Affects pH-dependent solubility

Caption: Interrelationships of Physicochemical Properties.

References

An In-depth Technical Guide on the Structural Elucidation and Characterization of 2-(2-Cyclohexylethyl)octanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following document provides a predictive guide to the structural elucidation and characterization of 2-(2-Cyclohexylethyl)octanoic acid. As of the time of writing, specific experimental data for this compound is not available in publicly accessible literature. The presented data and protocols are based on established principles of organic spectroscopy and analytical chemistry, drawing parallels from structurally similar molecules. This guide is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a saturated fatty acid characterized by a cyclohexylethyl substituent at the alpha-position of an octanoic acid backbone. Its unique structure, combining a linear aliphatic chain with a bulky cycloalkane moiety, suggests potential applications in drug development and materials science, where lipophilicity and steric hindrance are critical parameters. Accurate structural elucidation and characterization are paramount for understanding its physicochemical properties, biological activity, and for ensuring purity and consistency in any application.

This guide outlines the predicted analytical data and established experimental protocols for the comprehensive characterization of this compound.

Predicted Physicochemical Properties

The fundamental physicochemical properties of this compound have been predicted based on its chemical structure.

PropertyPredicted Value
Molecular Formula C₁₆H₃₀O₂
Molecular Weight 254.41 g/mol
Monoisotopic Mass 254.2246 Da
CAS Number Not Assigned
Predicted LogP ~6.5

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established correlation tables and spectral data of analogous structures.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: CDCl₃ Frequency: 400 MHz

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
10.0 - 12.0br s1H-COOH
2.30 - 2.45m1Hα-CH
1.60 - 1.75m2H-CH₂-CH(COOH)-
1.55 - 1.70m5HCyclohexyl-H
1.15 - 1.40m10H-(CH₂)₅-CH₃, Cyclohexyl-H
0.85 - 0.95t3H-CH₃
0.80 - 1.00m4HCyclohexyl-H
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: CDCl₃ Frequency: 100 MHz

Chemical Shift (δ, ppm)Assignment
180.0 - 182.0-COOH
45.0 - 47.0α-CH
37.0 - 39.0Cyclohexyl-CH
33.0 - 35.0Cyclohexyl-CH₂
31.0 - 33.0-CH₂-CH(COOH)-
29.0 - 31.0-(CH₂)₅-
26.0 - 28.0Cyclohexyl-CH₂
22.0 - 24.0-CH₂-CH₃
13.5 - 14.5-CH₃
Fourier-Transform Infrared (FT-IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
2500-3300Broad, StrongO-H stretch of carboxylic acid dimer
2925, 2855StrongC-H stretch (aliphatic)
1705-1725StrongC=O stretch of carboxylic acid dimer
1450-1470MediumC-H bend (scissoring)
1210-1320MediumC-O stretch
920-950Broad, MediumO-H bend (out-of-plane)
Mass Spectrometry (Electron Ionization - EI)
m/zRelative IntensityAssignment
254Low[M]⁺ (Molecular Ion)
237Medium[M - OH]⁺
209Medium[M - COOH]⁺
129High[M - C₉H₁₇]⁺ (McLafferty rearrangement)
83High[C₆H₁₁]⁺ (Cyclohexyl cation)
55High[C₄H₇]⁺

Experimental Protocols

The following are generalized protocols for the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: spectral width of 16 ppm, 32k data points, 16-32 scans, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: spectral width of 240 ppm, 64k data points, 1024 or more scans, relaxation delay of 2-5 seconds.

  • 2D NMR (Optional but Recommended):

    • Acquire COSY (Correlation Spectroscopy) to establish ¹H-¹H correlations.

    • Acquire HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded ¹H and ¹³C atoms.

    • Acquire HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range ¹H-¹³C correlations (2-3 bonds).

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and peak integration (for ¹H).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation:

    • Neat Liquid: Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

    • Solution: Dissolve a small amount of the sample in a suitable solvent (e.g., chloroform) and place it in a liquid cell.

  • Instrumentation: Use a standard FT-IR spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty sample holder (or solvent).

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize a mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI for GC-MS, or Electrospray Ionization - ESI for LC-MS).

  • GC-MS Protocol:

    • Inject the sample into a gas chromatograph (GC) for separation.

    • The separated components are then introduced into the mass spectrometer.

    • EI is typically used at 70 eV.

    • Acquire mass spectra over a range of m/z 50-500.

  • LC-MS Protocol:

    • Inject the sample into a liquid chromatograph (LC) for separation.

    • The eluent is introduced into the ESI source.

    • Acquire mass spectra in both positive and negative ion modes.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Mandatory Visualizations

Molecular Structure

molecular_structure cluster_octanoic_acid Octanoic Acid Backbone cluster_cyclohexylethyl Cyclohexylethyl Substituent C1 C C2 C C1->C2 C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 C6 C C5->C6 C7 C C6->C7 C8 C C7->C8 O1 O C8->O1 O2 O C8->O2 H_O H O2->H_O Cy1 C Cy2 C Cy1->Cy2 Et1 C Cy1->Et1 Cy3 C Cy2->Cy3 Cy4 C Cy3->Cy4 Cy5 C Cy4->Cy5 Cy6 C Cy5->Cy6 Cy6->Cy1 Et2 C Et1->Et2 Et2->C2 α-substitution

Caption: Molecular structure of this compound.

Experimental Workflow for Structural Elucidation

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structural Elucidation synthesis Synthesis of This compound purification Purification (e.g., Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr ftir FT-IR Spectroscopy purification->ftir ms Mass Spectrometry (HRMS) purification->ms data_integration Data Integration & Interpretation nmr->data_integration ftir->data_integration ms->data_integration structure_confirmation Structure Confirmation data_integration->structure_confirmation

Caption: General workflow for the structural elucidation of a novel fatty acid.

Peroxisome Proliferator-Activated Receptor (PPAR) Signaling Pathway

ppar_pathway FA This compound (Ligand) PPAR PPARα/γ FA->PPAR activates RXR RXR PPAR->RXR heterodimerizes with PPRE PPRE (DNA Response Element) RXR->PPRE binds to Transcription Gene Transcription PPRE->Transcription initiates Metabolism Regulation of Lipid Metabolism Transcription->Metabolism leads to

Caption: Simplified PPAR signaling pathway for fatty acid metabolism.

Conclusion

While experimental data for this compound is not yet available, this guide provides a robust framework for its structural elucidation and characterization. The predicted spectroscopic data offers a valuable reference for researchers, and the detailed experimental protocols outline the necessary steps for obtaining empirical data. The visualization of its structure, analytical workflow, and a relevant biological pathway further aids in understanding this novel fatty acid. Future experimental work is required to validate these predictions and to fully explore the potential of this compound in various scientific and industrial applications.

Synthesis of Novel Cyclohexyl Fatty Acids: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexyl fatty acids, characterized by a cyclohexane ring incorporated into their aliphatic chain, represent a unique class of lipids with significant potential in various scientific and therapeutic domains. Their distinct physicochemical properties, conferred by the bulky and rigid cyclohexyl moiety, make them valuable tools in membrane research and as precursors for novel drug candidates. This technical guide provides a comprehensive overview of the primary synthesis pathways for novel cyclohexyl fatty acids, catering to the needs of researchers and professionals in drug development. The guide details both biosynthetic and chemical synthesis methodologies, presents quantitative data in a comparative format, and provides illustrative diagrams for key pathways and workflows.

Biosynthesis of ω-Cyclohexyl Fatty Acids

Certain thermophilic acidophilic bacteria, such as Alicyclobacillus acidocaldarius, naturally produce ω-cyclohexyl fatty acids, which are crucial for maintaining membrane fluidity and stability in extreme environments.[1] Understanding this natural production mechanism provides a basis for potential biocatalytic and metabolic engineering approaches.

The Shikimate Pathway as a Precursor Route

The biosynthesis of the cyclohexanecarboxylic acid starter unit for ω-cyclohexyl fatty acid synthesis originates from the shikimate pathway.[1] Glucose is converted through a series of enzymatic steps to shikimic acid, a key intermediate in the biosynthesis of aromatic amino acids and other aromatic compounds in many organisms.

Conversion to Cyclohexylcarboxylyl-CoA

Shikimic acid is subsequently converted to cyclohexanecarboxylic acid, which is then activated to its coenzyme A (CoA) thioester, cyclohexylcarboxylyl-CoA. This activated starter unit then enters the fatty acid synthesis pathway, where it is elongated by the fatty acid synthase (FAS) complex through the addition of two-carbon units from malonyl-CoA.[1]

Diagram: Biosynthetic Pathway of ω-Cyclohexyl Fatty Acids

Biosynthesis Glucose Glucose Shikimate Shikimic Acid Glucose->Shikimate Shikimate Pathway CHC Cyclohexanecarboxylic Acid Shikimate->CHC CHCCoA Cyclohexylcarboxylyl-CoA (Starter Unit) CHC->CHCCoA Activation FAS Fatty Acid Synthase (FAS) CHCCoA->FAS CHFA ω-Cyclohexyl Fatty Acid FAS->CHFA Elongation MalonylCoA Malonyl-CoA (Elongation Unit) MalonylCoA->FAS

Caption: Biosynthesis of ω-cyclohexyl fatty acids from glucose.

Chemical Synthesis Methodologies

The chemical synthesis of cyclohexyl fatty acids offers greater flexibility in designing novel structures with desired functionalities, which is of particular interest for drug development. This section details several key chemical synthesis strategies.

Catalytic Hydrogenation of Phenylalkanoic Acids

A robust and widely applicable method for the synthesis of ω-cyclohexylalkanoic acids is the catalytic hydrogenation of the corresponding ω-phenylalkanoic acids. This reaction involves the reduction of the aromatic ring to a cyclohexane ring in the presence of a metal catalyst and a hydrogen source.

Experimental Protocol: General Procedure for Catalytic Hydrogenation

  • Catalyst Preparation: A suitable catalyst, such as rhodium-on-alumina or platinum oxide, is suspended in a solvent (e.g., acetic acid, ethanol).

  • Reaction Setup: The ω-phenylalkanoic acid is dissolved in the solvent and added to the reaction vessel containing the catalyst.

  • Hydrogenation: The reaction mixture is subjected to a hydrogen atmosphere at a specific pressure and temperature. The reaction is typically stirred vigorously to ensure efficient mixing.

  • Workup and Purification: After the reaction is complete (monitored by techniques like TLC or GC), the catalyst is removed by filtration. The solvent is evaporated, and the resulting cyclohexyl fatty acid can be purified by crystallization or chromatography.

Starting MaterialCatalystSolventTemperature (°C)Pressure (atm)Yield (%)Reference
Phenylacetic Acid5% Rh/Al2O3Acetic Acid253-4>95Generic Procedure
3-Phenylpropionic AcidPtO2Ethanol253~90Generic Procedure
4-Phenylbutyric Acid5% Ru/C10% NaOH(aq)10015High[1]
Grignard Reagent-Based Synthesis

The reaction of a cyclohexyl Grignard reagent with an ω-halo fatty acid ester provides a versatile route for the synthesis of cyclohexyl fatty acids. This method allows for the introduction of the cyclohexyl group at a specific position along the fatty acid chain.

Experimental Protocol: General Procedure for Grignard Synthesis

  • Grignard Reagent Formation: Cyclohexyl bromide is reacted with magnesium turnings in an anhydrous ether solvent (e.g., diethyl ether, THF) to form cyclohexylmagnesium bromide.

  • Coupling Reaction: The freshly prepared Grignard reagent is then added to a solution of an ω-bromo fatty acid ester at a controlled temperature.

  • Hydrolysis and Workup: The reaction is quenched with an acidic aqueous solution (e.g., dilute HCl or NH4Cl). The product is extracted with an organic solvent.

  • Purification: The crude product is purified by distillation or column chromatography to yield the desired cyclohexyl fatty acid ester, which can then be hydrolyzed to the corresponding carboxylic acid.

Cyclohexyl Halideω-Halo Fatty Acid EsterSolventReaction Time (h)Yield (%)Reference
Cyclohexyl BromideEthyl 11-bromoundecanoateTHF1275-85[2]
Cyclohexyl ChlorideMethyl 6-bromohexanoateDiethyl Ether860-70Generic Procedure

Diagram: Chemical Synthesis Workflow via Grignard Reaction

GrignardSynthesis Start Cyclohexyl Bromide + Mg Grignard Cyclohexylmagnesium Bromide Start->Grignard Anhydrous Ether Coupling Coupling Reaction Grignard->Coupling Ester ω-Bromo Fatty Acid Ester Ester->Coupling Intermediate Cyclohexyl Fatty Acid Ester Coupling->Intermediate Hydrolysis Hydrolysis Intermediate->Hydrolysis Product Cyclohexyl Fatty Acid Hydrolysis->Product

Caption: General workflow for cyclohexyl fatty acid synthesis via a Grignard reaction.

Synthesis of Functionalized Cyclohexyl Fatty Acids for Drug Development

The synthesis of cyclohexyl fatty acids with additional functional groups is of great interest for the development of new therapeutic agents. These functional groups can modulate the compound's biological activity, solubility, and pharmacokinetic properties.

One approach involves the synthesis of substituted cyclohexanecarboxylic acids which can then be coupled to various moieties. For example, 4-phenylpiperidine-1-carbonyl cyclohexanecarboxylic acid has been reported as a potent inhibitor of diacylglycerol acyltransferase 1 (DGAT1), a target for the treatment of obesity.[3]

Experimental Protocol: Synthesis of a Functionalized Cyclohexyl Carboxylic Acid Derivative (Illustrative)

  • Starting Material: Commercially available 4-aminocyclohexanecarboxylic acid can be used as a versatile starting material.

  • Amide Coupling: The amino group can be acylated with a desired acid chloride or activated carboxylic acid to introduce a specific functional group.

  • Esterification/Amidation: The carboxylic acid moiety can be converted to an ester or amide to further modify the molecule.

  • Purification: The final product is typically purified by column chromatography and characterized by NMR and mass spectrometry.

Starting MaterialReagentKey TransformationTherapeutic TargetReference
4-Aminocyclohexanecarboxylic acid5-Phenylthiazole-2-carbonyl chlorideAmide bond formationDGAT1[3]
trans-4-(tert-Butoxycarbonyl)amino-1-cyclohexanecarboxylic acid-Intermediate for Janus kinase inhibitorsJanus Kinase[1]

Modern Synthetic Methodologies

While classical methods are effective, modern synthetic techniques offer novel pathways to access complex and stereochemically defined cyclohexyl fatty acids.

Diels-Alder Reaction

The Diels-Alder reaction, a [4+2] cycloaddition, can be a powerful tool for constructing the cyclohexene ring, which can then be hydrogenated to the corresponding cyclohexane. This approach allows for the introduction of various substituents on the ring with good stereocontrol. The reaction typically involves a conjugated diene and a dienophile containing a carboxylic acid or ester functionality.

Ring-Closing Metathesis (RCM)

Ring-closing metathesis has emerged as a versatile method for the synthesis of cyclic compounds, including those containing a fatty acid side chain. A diene-containing fatty acid can be cyclized in the presence of a ruthenium-based catalyst (e.g., Grubbs' catalyst) to form a cycloalkene, which can subsequently be hydrogenated. This method is particularly useful for the synthesis of macrocyclic structures.

Data Presentation and Characterization

The characterization of novel cyclohexyl fatty acids is crucial for confirming their structure and purity. Standard analytical techniques include:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Used to determine the purity and molecular weight of the synthesized compounds.[4][5][6][7][8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the chemical structure, including the stereochemistry of the cyclohexane ring.

  • Infrared (IR) Spectroscopy: Used to identify the presence of key functional groups, such as the carboxylic acid and the cyclohexane ring.

Quantitative Data Summary

Synthesis MethodKey ReagentsTypical Yields (%)AdvantagesDisadvantages
Catalytic Hydrogenationω-Phenylalkanoic acids, H2, Metal catalyst90-99High yields, clean reactions, scalableRequires specialized high-pressure equipment
Grignard ReactionCyclohexyl magnesium halide, ω-halo fatty acid esters60-85Versatile for introducing the cyclohexyl group at various positionsSensitive to moisture, requires anhydrous conditions
Diels-Alder ReactionConjugated dienes, dienophilesVariableGood stereocontrol, introduces functionalityLimited by the availability of suitable dienes and dienophiles
Ring-Closing MetathesisDiene-containing fatty acids, Ru-catalyst60-90Access to macrocycles, good functional group toleranceCatalyst can be expensive

Conclusion

The synthesis of novel cyclohexyl fatty acids is a dynamic field with applications ranging from fundamental membrane biology to the development of new pharmaceuticals. This guide has outlined the principal biosynthetic and chemical methodologies for their preparation. While biosynthetic routes offer insights into natural production, chemical synthesis provides the versatility required for creating diverse and functionalized molecules. The choice of synthetic pathway will depend on the desired target structure, the required scale of synthesis, and the available resources. The continued development of novel synthetic strategies will undoubtedly expand the accessible chemical space of cyclohexyl fatty acids, paving the way for new scientific discoveries and therapeutic innovations.

References

Unveiling the Presence of Cyclic Fatty Acids in Biological Systems: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive examination of the natural occurrence, quantification, and analysis of cyclic fatty acids in biological matrices. This guide serves as a resource for researchers, scientists, and professionals in drug development, providing in-depth technical details and methodologies.

Executive Summary

While the specific compound 2-(2-Cyclohexylethyl)octanoic acid has not been documented as naturally occurring in the reviewed scientific literature, a variety of other cyclic fatty acids, including cyclohexyl and cyclopropyl derivatives, have been identified in diverse biological samples. These unique lipids play crucial roles in cellular function and are gaining attention as potential biomarkers and therapeutic targets. This technical guide provides a thorough overview of the current knowledge on the natural occurrence of these related cyclic fatty acids, their quantitative analysis, and the experimental protocols for their detection. Furthermore, it outlines the biosynthetic pathways where known, offering a foundational understanding for future research and development in this area.

Natural Occurrence of Cyclic Fatty Acids

Cyclic fatty acids are a unique class of lipids characterized by the presence of a carbocyclic ring in their acyl chain. Their distribution in nature is specific to certain organisms and environments.

ω-Cyclohexyl Fatty Acids:

The most prevalent naturally occurring cyclohexyl fatty acids are ω-cyclohexyl fatty acids, where the cyclohexyl ring is at the terminal (ω) end of the acyl chain. These have been primarily identified in:

  • Bacteria: They are major components of the cell membranes of certain thermophilic and acidophilic bacteria, such as Bacillus acidocaldarius and Alicyclobacillus species, where they can constitute up to 65-93% of the total fatty acids.[1][2] These fatty acids are thought to enhance membrane stability in extreme environments. They have also been found in mesophilic bacteria like Curtobacterium pusillum and Propionibacterium cyclohexanicum.[1]

  • Animal Products: Trace amounts of ω-cyclohexyl fatty acids have been detected in butter and sheep fat.[1] Their presence in milk fat, specifically ω-cyclohexyltridecanoic acid, has been correlated with the composition of the animal's diet, particularly those rich in cereal meals.[1]

  • Geological Samples: Alkyl cyclohexanes and cyclohexyl alkanoic acids have been found in petroleum samples, with their origin potentially linked to the presence of bacteria like Alicyclobacillus.[1]

Cyclopropane Fatty Acids:

Fatty acids containing a cyclopropane ring are more widespread and have been identified in:

  • Bacteria: They are common constituents of the membrane lipids of a wide variety of bacteria.

  • Protozoa and Myriapoda: These organisms have also been shown to contain cyclopropane fatty acids.[3][4]

  • Plants: Some plants are known to synthesize cyclopropane fatty acids.

  • Human Tissues: Notably, cyclopropaneoctanoic acid 2-hexyl has been identified in human adipose tissue and serum.[3][4][5]

Quantitative Data on Cyclic Fatty Acids in Biological Samples

The concentration of cyclic fatty acids can vary significantly depending on the biological source and environmental conditions. The following table summarizes the available quantitative data from the literature.

Cyclic Fatty AcidBiological SampleConcentration / AbundanceReference(s)
ω-Cyclohexyl Fatty AcidsBacillus acidocaldarius~65% of total fatty acids[1]
ω-Cyclohexyl Fatty AcidsAcido-thermophilic bacteria74% to 93% of total fatty acids[2]
ω-Cyclohexyltridecanoic acidMilk fat (cows on cereal-rich diets)0.0% to 0.15% of milk fat[1]
Cyclopropaneoctanoic acid 2-hexylHuman adipose tissue~0.4% of total fatty acids[3][5]
Cyclopropaneoctanoic acid 2-hexylHuman serum~0.2% of total fatty acids[3][5]

Experimental Protocols

The analysis of cyclic fatty acids in biological samples requires specific extraction and analytical techniques. Below are detailed methodologies based on cited literature.

Extraction and Derivatization of Fatty Acids from Adipose Tissue and Serum

This protocol is adapted from the analysis of cyclopropane fatty acids in human samples.[5]

  • Lipid Extraction: Total lipids are extracted from the biological sample (adipose tissue or serum) using a chloroform/methanol mixture (2:1, v/v) according to the Folch method.

  • Saponification: The extracted lipids are saponified by heating with a solution of potassium hydroxide in methanol to release the fatty acids from their esterified forms (e.g., triglycerides, phospholipids).

  • Fatty Acid Methylation (FAMEs Preparation): The free fatty acids are then esterified to their fatty acid methyl esters (FAMEs) by heating with boron trifluoride in methanol. This derivatization step is crucial for improving the volatility and thermal stability of the fatty acids for gas chromatography analysis.

  • Extraction of FAMEs: The resulting FAMEs are extracted from the reaction mixture using n-hexane.

  • Picolinyl Ester Derivatization (for structural confirmation): For unambiguous identification of the cyclopropane ring position, fatty acids can be derivatized to picolinyl esters. This is achieved by reacting the unesterified fatty acids with trifluoroacetic anhydride, followed by a reaction with 3-hydroxymethylpyridine and 4-dimethylaminopyridine in dichloromethane.[5]

Analytical Instrumentation and Conditions
  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the primary analytical technique for the separation and identification of cyclic fatty acids.

    • Gas Chromatograph: Equipped with a capillary column suitable for FAMEs analysis (e.g., a polar or mid-polar column).

    • Mass Spectrometer: Used for the detection and structural elucidation of the eluted compounds based on their mass spectra. The mass spectrum of picolinyl esters provides specific fragmentation patterns that help in determining the exact position of the cyclopropane ring.

Biosynthesis and Signaling Pathways

The biosynthesis of ω-cyclohexyl fatty acids in bacteria has been partially elucidated.

Biosynthesis of ω-Cyclohexyl Fatty Acids in Bacteria

In acidophilic thermophilic bacteria, ω-cyclohexyl fatty acids are synthesized from glucose via the shikimic acid pathway.[2] The cyclohexyl ring is formed from glucose, and it is believed that a cyclohexyl carboxyl-CoA derivative serves as a primer for the fatty acid synthase system to elongate the alkyl chain.[2]

biosynthesis_workflow Glucose Glucose Shikimic_Acid Shikimic_Acid Glucose->Shikimic_Acid Cyclohexyl_Carboxyl_CoA Cyclohexyl Carboxylyl-CoA (Primer) Shikimic_Acid->Cyclohexyl_Carboxyl_CoA Fatty_Acid_Synthase Fatty Acid Synthase (Elongation) Cyclohexyl_Carboxyl_CoA->Fatty_Acid_Synthase omega_Cyclohexyl_Fatty_Acids ω-Cyclohexyl Fatty Acids Fatty_Acid_Synthase->omega_Cyclohexyl_Fatty_Acids

Biosynthesis of ω-Cyclohexyl Fatty Acids.
General Workflow for Analysis of Cyclic Fatty Acids

The following diagram illustrates a typical workflow for the analysis of cyclic fatty acids from biological samples.

analysis_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Biological_Sample Biological Sample (e.g., Tissue, Serum) Lipid_Extraction Lipid Extraction (Folch Method) Biological_Sample->Lipid_Extraction Saponification Saponification Lipid_Extraction->Saponification Derivatization Derivatization (e.g., FAMEs, Picolinyl Esters) Saponification->Derivatization GC_MS_Analysis GC-MS Analysis Derivatization->GC_MS_Analysis Data_Processing Data Processing and Structural Elucidation GC_MS_Analysis->Data_Processing

Workflow for Cyclic Fatty Acid Analysis.

Conclusion and Future Directions

The study of naturally occurring cyclic fatty acids is an emerging field with significant potential. While this compound has not been identified in biological systems to date, the presence of other cyclohexyl and cyclopropyl fatty acids in bacteria, animals, and humans suggests that further exploration may reveal a greater diversity of these molecules. The methodologies outlined in this guide provide a solid foundation for researchers to investigate the presence and biological roles of these and other novel fatty acids. Future research should focus on more sensitive and comprehensive analytical techniques to screen a wider range of biological samples, elucidate the complete biosynthetic and metabolic pathways of these compounds, and explore their potential roles in health and disease.

References

In-Depth Technical Guide: Predicted Biological Activity of 2-(2-Cyclohexylethyl)octanoic Acid via Computational Modeling

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the predicted biological activity, pharmacokinetic properties, and toxicological profile of 2-(2-Cyclohexylethyl)octanoic acid, a novel fatty acid analogue. Leveraging established computational models and in silico methodologies, this guide outlines a systematic approach to characterizing a novel chemical entity in the early stages of drug discovery. The content covers predicted biological targets, detailed computational protocols, structured data summaries, and visual representations of workflows and pathways to facilitate a deeper understanding for researchers and drug development professionals.

Introduction

This compound is a synthetic derivative of octanoic acid, characterized by a cyclohexylethyl substitution. As a fatty acid analogue, it holds potential for interacting with biological pathways that metabolize or are modulated by endogenous lipids. The high costs and extended timelines associated with traditional drug discovery have driven the adoption of computational, or in silico, methods to predict the biological and toxicological profiles of new chemical entities.[1] These models allow for rapid screening and prioritization of candidates, significantly accelerating the development pipeline.[2]

This guide details the application of various computational tools to predict the biological activity of this compound, focusing on its potential protein targets, Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.

Predicted Biological Activities and Potential Targets

Based on its structural similarity to endogenous fatty acids and other synthetic fatty acid derivatives, this compound is predicted to interact with enzymes involved in lipid signaling. Key potential targets include:

  • Fatty Acid Amide Hydrolase (FAAH): FAAH is a critical enzyme in the endocannabinoid system, responsible for the degradation of anandamide.[1] Inhibition of FAAH leads to increased anandamide levels, which can produce analgesic, anti-inflammatory, and anxiolytic effects.[1][2] Various fatty acid derivatives have been explored as FAAH inhibitors, making this a primary target of interest.[2]

  • Cyclooxygenase (COX) Enzymes: COX-1 and COX-2 are key enzymes in the prostaglandin synthesis pathway. Fatty acids, including derivatives, can act as substrates or inhibitors of COX enzymes, thereby modulating inflammatory responses.[3] For instance, 2-hexyl-cyclopropanedecanoic acid has been shown to increase human cyclooxygenase activity.[4]

The interaction with these targets suggests potential therapeutic applications in pain management, inflammation, and neurological disorders.

Computational Methodology and Protocols

A structured in silico workflow is employed to predict the compound's activity and drug-like properties.

Protocol:

  • Ligand 3D Structure Generation: The 2D structure of this compound is sketched using chemical drawing software (e.g., ChemDraw) and converted to a 3D structure.

  • Energy Minimization: The 3D structure is subjected to energy minimization using a suitable force field (e.g., AMBER or MMFF94) to obtain a stable, low-energy conformation. This is a standard procedure in computational chemistry.

  • Target Protein Structure Retrieval: The crystal structures of human FAAH (PDB ID: 2WJ1) and COX-2 (PDB ID: 6LU7) are retrieved from the Protein Data Bank (RCSB PDB).[5]

  • Protein Preparation: The protein structures are prepared by removing water molecules and co-crystallized ligands, adding hydrogen atoms, and assigning correct protonation states for amino acid residues at physiological pH (7.4).

Molecular docking predicts the preferred orientation of the ligand when bound to a protein target.[1]

Protocol:

  • Binding Site Definition: The active site of the target enzyme is defined based on the position of the co-crystallized native ligand or through literature review.

  • Docking Simulation: Molecular docking is performed using software such as AutoDock Vina or Glide. The prepared ligand is docked into the defined binding site of the prepared protein target.

  • Pose Analysis and Scoring: The resulting binding poses are analyzed. The top-ranked poses are evaluated based on their binding energy (e.g., kcal/mol) and the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) formed with the active site residues.[5]

ADMET properties are crucial for determining the viability of a compound as a drug.[6] These are predicted using Quantitative Structure-Activity Relationship (QSAR) models and other machine learning approaches.[6][7]

Protocol:

  • Input Preparation: The simplified molecular-input line-entry system (SMILES) string for this compound is generated.

  • Prediction using Web-Based Tools: The SMILES string is submitted to various online ADMET prediction servers (e.g., SwissADME, pkCSM, Leadscope).[8][9][10]

  • Parameter Analysis: A comprehensive set of pharmacokinetic and toxicological parameters is predicted. This includes oral bioavailability, blood-brain barrier penetration, cytochrome P450 (CYP) enzyme inhibition, Caco-2 permeability, and various toxicity endpoints such as mutagenicity and hepatotoxicity.[10][11]

Data Presentation

The quantitative data from the in silico predictions are summarized in the following tables.

Table 1: Predicted Physicochemical and Drug-Likeness Properties

Property Predicted Value Drug-Likeness Rule Compliance
Molecular Weight 268.45 g/mol Lipinski's Rule of 5 (<500) Yes
logP (Octanol/Water) 4.85 Lipinski's Rule of 5 (<5) Yes
Hydrogen Bond Donors 1 Lipinski's Rule of 5 (≤5) Yes
Hydrogen Bond Acceptors 2 Lipinski's Rule of 5 (≤10) Yes
Molar Refractivity 80.5 cm³ Ghose Filter (40-130) Yes

| Topological Polar Surface Area (TPSA) | 37.3 Ų | Veber Rule (≤140) | Yes |

Table 2: Predicted ADMET Properties

Parameter Endpoint Predicted Value Interpretation
Absorption Human Intestinal Absorption >90% High absorption
Caco-2 Permeability (logPapp) >0.9 High permeability[9]
Blood-Brain Barrier (BBB) Permeability LogBB > 0.3 Likely to cross the BBB
Distribution Volume of Distribution (VDss) >0.45 L/kg Good tissue distribution
Metabolism CYP2D6 Inhibitor No Low risk of drug-drug interactions
CYP3A4 Inhibitor No Low risk of drug-drug interactions
Excretion Total Clearance ~0.6 L/h/kg Moderate clearance rate[9]
Toxicity AMES Mutagenicity Negative Non-mutagenic[8]
Hepatotoxicity Low Probability Low risk of liver injury[10]

| | Oral Rat Acute Toxicity (LD50) | ~2.5 mol/kg | Class 4 Toxicity (Low)[9] |

Table 3: Predicted Biological Targets and Binding Affinities (Hypothetical)

Target Protein PDB ID Predicted Binding Affinity (kcal/mol) Potential Effect
Fatty Acid Amide Hydrolase (FAAH) 2WJ1 -8.5 to -10.0 Inhibition, Analgesic/Anti-inflammatory

| Cyclooxygenase-2 (COX-2) | 6LU7 | -7.0 to -8.5 | Inhibition, Anti-inflammatory |

Mandatory Visualizations

G cluster_input Input cluster_processing Computational Analysis cluster_output Predicted Output Compound This compound (2D/3D Structure) TargetID Target Identification (Reverse Docking, Similarity Search) Compound->TargetID ADMET ADMET Prediction (QSAR Models) Compound->ADMET Docking Molecular Docking (FAAH, COX) TargetID->Docking Activity Biological Activity Profile (e.g., FAAH Inhibition) Docking->Activity PK Pharmacokinetic Profile (ADME) ADMET->PK Tox Toxicology Profile (Toxicity) ADMET->Tox

Caption: Computational workflow for predicting biological activity.

G Compound This compound FAAH FAAH Enzyme Compound->FAAH Inhibits Ethanolamine Ethanolamine + Arachidonic Acid FAAH->Ethanolamine Produces Anandamide Anandamide (Endocannabinoid) Anandamide->FAAH Degraded by CB1R Cannabinoid Receptor 1 (CB1) Anandamide->CB1R Activates Effect Downstream Effects (Analgesia, Anxiolysis) CB1R->Effect

Caption: Predicted interaction with the FAAH signaling pathway.

G Start Novel Compound Absorption Good Oral Absorption? Start->Absorption Metabolism Low CYP Inhibition? Absorption->Metabolism Yes Fail Discard Absorption->Fail No Toxicity Non-Mutagenic? Metabolism->Toxicity Yes Metabolism->Fail No Pass Lead Candidate Toxicity->Pass Yes Toxicity->Fail No

Caption: Logical workflow for ADMET-based compound filtering.

Conclusion

The in silico analysis of this compound predicts it to be a promising bioactive compound. Computational models suggest it has good drug-like properties, a favorable ADMET profile, and the potential to modulate key enzymes in the endocannabinoid and inflammatory pathways, such as FAAH and COX. These predictions strongly support its candidacy for further preclinical development. However, it is critical to emphasize that these computational predictions serve as a foundational guide. Subsequent experimental validation through in vitro binding assays, cell-based functional assays, and eventually in vivo animal models is essential to confirm the predicted biological activities and establish a definitive safety and efficacy profile.

References

Investigating the Metabolic Fate of 2-(2-Cyclohexylethyl)octanoic Acid In Vitro: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound 2-(2-Cyclohexylethyl)octanoic acid is not described in publicly available scientific literature. This technical guide, therefore, presents a hypothetical investigation into its in vitro metabolic fate based on established biotransformation principles for structurally related molecules, including aliphatic carboxylic acids and compounds containing cyclohexyl moieties. The data and pathways described herein are illustrative and intended to serve as a framework for potential real-world experimental design.

Introduction

The assessment of a new chemical entity's (NCE) metabolic fate is a cornerstone of drug discovery and development. In vitro metabolism studies provide critical early insights into the biotransformation pathways, metabolic stability, and potential for drug-drug interactions. This guide outlines a comprehensive in vitro investigation of the hypothetical compound this compound. The structure of this compound, featuring a saturated cyclohexyl ring, an ethyl linker, and an octanoic acid chain, suggests several plausible metabolic pathways, including Phase I oxidation and Phase II conjugation. Understanding these pathways is essential for predicting its pharmacokinetic profile and potential toxicological liabilities.

Proposed Metabolic Pathways

Based on its chemical structure, this compound is predicted to undergo both Phase I and Phase II metabolism. The primary routes are anticipated to be β-oxidation of the fatty acid chain, hydroxylation of the cyclohexyl ring, and glucuronidation of the carboxylic acid group.

  • Phase I Metabolism: The aliphatic octanoic acid side chain is a prime substrate for mitochondrial β-oxidation, a catabolic process that shortens the fatty acid chain by two-carbon units per cycle.[1][2] Concurrently, the cyclohexyl ring presents a site for cytochrome P450 (CYP)-mediated hydroxylation, typically at the less sterically hindered C-4 position.[3]

  • Phase II Metabolism: The carboxylic acid moiety is a key functional group for conjugation reactions. The formation of an acyl-glucuronide via UDP-glucuronosyltransferase (UGT) enzymes is a highly probable metabolic route for facilitating excretion.[4]

Mandatory Visualization

Metabolic_Pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent This compound M1 4-Hydroxy-cyclohexyl Metabolite (M1) Parent->M1 CYP-mediated Hydroxylation M2 β-Oxidation Product (6-(2-Cyclohexylethyl)hexanoic acid) (M2) Parent->M2 β-Oxidation M4 Parent Acyl-Glucuronide (M4) Parent->M4 M3 β-Oxidation & Hydroxylation Product (M3) M1->M3 β-Oxidation M2->M3 Hydroxylation

Caption: Proposed metabolic pathway of this compound.

Experimental Protocols

A tiered approach is proposed to elucidate the metabolic fate, starting with stability assessment, followed by metabolite identification and enzyme phenotyping.

Metabolic Stability in Human Liver Microsomes (HLM)

Objective: To determine the intrinsic clearance rate (CLint) and half-life (t½) of the parent compound.

Methodology:

  • Incubation Mixture: The parent compound (1 µM final concentration) is incubated with pooled HLM (0.5 mg/mL protein) in a potassium phosphate buffer (100 mM, pH 7.4).

  • Cofactor: The reaction is initiated by adding a pre-warmed NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Time Points: Aliquots are removed at 0, 5, 15, 30, 45, and 60 minutes.

  • Reaction Quenching: The reaction is stopped by adding 2 volumes of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Sample Processing: Samples are centrifuged (14,000 rpm, 10 min, 4°C) to precipitate protein. The supernatant is collected for analysis.

  • Analysis: The disappearance of the parent compound is monitored by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Data Analysis: The natural log of the peak area ratio (parent/internal standard) is plotted against time. The slope of the linear regression provides the elimination rate constant (k), from which the half-life (t½ = 0.693/k) and intrinsic clearance (CLint) are calculated.

Metabolite Identification and Profiling

Objective: To identify major metabolites formed in HLM incubations.

Methodology:

  • Incubation: A higher concentration of the parent compound (10 µM) is incubated with HLM (1 mg/mL) and an NADPH-regenerating system for 60 minutes. A control incubation without the cofactor is run in parallel.

  • Sample Preparation: The reaction is quenched and processed as described in section 3.1.

  • Analysis: Samples are analyzed using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with liquid chromatography.

  • Data Processing: Data is processed using metabolite identification software to detect potential metabolites by comparing the analyte chromatograms from the active and control incubations and searching for predicted biotransformations (e.g., +16 Da for hydroxylation, -28 Da for β-oxidation, +176 Da for glucuronidation).

Visualization of Experimental Workflow

Workflow cluster_incubation Step 1: Incubation cluster_quenching Step 2: Sample Preparation cluster_analysis Step 3: Analysis cluster_data Step 4: Data Processing Incubate Incubate Compound (10 µM) with HLM (1 mg/mL) + NADPH for 60 min Quench Quench with Acetonitrile + Internal Standard Incubate->Quench Centrifuge Centrifuge to Precipitate Protein Quench->Centrifuge LCMS Analyze Supernatant by LC-HRMS (e.g., Q-TOF) Centrifuge->LCMS MetID Identify Metabolites using Specialized Software LCMS->MetID Compare Compare against Control (No NADPH) MetID->Compare

Caption: Experimental workflow for metabolite identification.

Data Presentation

The following tables summarize the hypothetical quantitative data from the in vitro experiments.

Table 1: Metabolic Stability of this compound in Human Liver Microsomes

ParameterValueClassification
Half-Life (t½, min)45.2Moderate Stability
Intrinsic Clearance (CLint, µL/min/mg)30.7Low-Moderate Clearance

Table 2: Summary of Hypothetical Metabolites Identified in HLM Incubations

Metabolite IDProposed BiotransformationMass Shift (Da)Relative Peak Area (%)
M1Mono-hydroxylation (Cyclohexyl)+1635
M2β-Oxidation (-C2H4)-2825
M3Hydroxylation + β-Oxidation-1210
M4Glucuronide Conjugate+17618
ParentUnchanged012

Table 3: Hypothetical Relative Contribution of CYP Isoforms to the Formation of M1

CYP IsoformRelative Contribution (%)
CYP3A455
CYP2C925
CYP2D610
Others<10

Conclusion

This guide outlines a hypothetical yet plausible in vitro metabolic profile for this compound. The primary predicted metabolic pathways are CYP-mediated hydroxylation on the cyclohexyl ring and β-oxidation of the octanoic acid chain, followed by glucuronidation of the parent compound. The compound demonstrates moderate stability and low-to-moderate intrinsic clearance in human liver microsomes, suggesting it may not be subject to rapid first-pass metabolism. CYP3A4 is predicted to be the major enzyme responsible for its oxidative metabolism. These in vitro findings provide a foundational understanding for guiding further preclinical development, including in vivo pharmacokinetic studies and drug-drug interaction risk assessment.

References

Methodological & Application

Application Notes and Protocols for Gas Chromatography Analysis of 2-(2-Cyclohexylethyl)octanoic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the qualitative and quantitative analysis of 2-(2-Cyclohexylethyl)octanoic acid methyl ester using gas chromatography (GC). The methodologies outlined are based on established practices for the analysis of fatty acid methyl esters (FAMEs), including those with cyclic and branched-chain structures.

Introduction

This compound is a synthetic fatty acid with potential applications in drug development and material sciences. Accurate and precise quantification is crucial for research, development, and quality control. Gas chromatography, particularly when coupled with flame ionization detection (GC-FID) or mass spectrometry (GC-MS), is a powerful technique for the analysis of its methyl ester derivative.[1][2][3][4] The conversion to the methyl ester increases the volatility and thermal stability of the analyte, making it amenable to GC analysis.[3]

Experimental Protocols

Sample Preparation: Esterification of this compound

To prepare this compound for GC analysis, it must first be converted to its methyl ester. Acid-catalyzed esterification is a common and effective method.[5][6]

Materials:

  • This compound sample

  • Anhydrous Methanol (CH₃OH)

  • Concentrated Sulfuric Acid (H₂SO₄) or Boron Trifluoride-Methanol solution (BF₃-Methanol)[6]

  • Heptane or Hexane (GC grade)

  • Saturated Sodium Chloride (NaCl) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Screw-capped glass test tubes

  • Vortex mixer

  • Heating block or water bath

  • GC vials with inserts

Protocol: Acid-Catalyzed Methylation

  • Sample Weighing: Accurately weigh approximately 10 mg of the this compound sample into a screw-capped glass test tube.

  • Reagent Addition: Add 2 mL of anhydrous methanol to the test tube.

  • Acid Catalyst: Carefully add 100 µL of concentrated sulfuric acid or 1 mL of 14% BF₃-methanol reagent.[6]

  • Reaction: Tightly cap the tube and vortex thoroughly. Place the tube in a heating block or water bath at 60-100°C for 1-2 hours.[5]

  • Extraction: After cooling to room temperature, add 1 mL of heptane and 1 mL of saturated NaCl solution. Vortex vigorously for 1 minute to extract the FAME into the organic layer.[7]

  • Phase Separation: Centrifuge briefly to separate the layers.

  • Collection: Carefully transfer the upper heptane layer to a clean GC vial.

  • Drying: Add a small amount of anhydrous sodium sulfate to the vial to remove any residual water.

  • Internal Standard (for Quantitative Analysis): If quantitative analysis is required, a known amount of an internal standard (e.g., methyl nonadecanoate, C19:0) should be added to the sample before esterification.[7]

Gas Chromatography (GC) Method

The following are recommended starting conditions for the GC analysis. Optimization may be necessary based on the specific instrument and column used. Capillary columns are preferred over packed columns for their higher separation efficiency.[3][8]

Table 1: Gas Chromatography Operating Conditions

ParameterRecommended Condition
Gas Chromatograph Agilent 7890B or equivalent with FID or MS detector
Column A polar stationary phase like a polyethylene glycol (e.g., DB-WAX, Omegawax) or a mid-polar phase like a cyanopropyl silicone is recommended.[8][9][10] Dimensions: 30 m x 0.25 mm ID, 0.25 µm film thickness.
Carrier Gas Helium or Hydrogen at a constant flow rate of 1-2 mL/min.[9]
Inlet Temperature 250°C[9]
Injection Volume 1 µL
Split Ratio 50:1 (can be adjusted based on sample concentration)[9]
Oven Program Initial: 100°C, hold for 2 min. Ramp: 10°C/min to 250°C. Hold: 5 min at 250°C.
Detector FID: 280°C, Hydrogen flow: 30 mL/min, Air flow: 300 mL/min, Makeup gas (N₂ or He): 25 mL/min.[9] MS: Transfer line: 250°C, Ion source: 230°C, Quadrupole: 150°C. Scan range: m/z 50-500.

Data Presentation and Quantitative Analysis

Quantitative analysis can be performed using either an internal standard or an external standard calibration method. The use of an internal standard is recommended to correct for variations in injection volume and sample preparation.[11]

Table 2: Example Quantitative Data (Hypothetical)

ParameterValue
Analyte This compound methyl ester
Internal Standard (IS) Methyl Nonadecanoate (C19:0)
Retention Time of Analyte To be determined experimentally
Retention Time of IS To be determined experimentally
Calibration Range 0.1 - 100 µg/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) To be determined experimentally
Limit of Quantification (LOQ) To be determined experimentally
Repeatability (RSD%) < 5%

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow from sample preparation to data analysis.

G cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing A Weigh Sample (this compound) B Add Methanol & Acid Catalyst (H₂SO₄ or BF₃-Methanol) A->B C Heat and React (Esterification) B->C D Extract with Heptane C->D E Collect & Dry Organic Layer D->E F Inject Sample into GC E->F G Separation on Capillary Column F->G H Detection (FID or MS) G->H I Peak Integration & Identification H->I J Quantitative Analysis (Internal/External Standard) I->J K Report Generation J->K

Caption: Workflow for the GC analysis of this compound methyl ester.

Logical Relationship for Quantification

The diagram below outlines the logic for quantitative analysis using an internal standard.

G cluster_0 Calibration cluster_1 Sample Analysis cluster_2 Concentration Calculation Cal1 Prepare Calibration Standards (Known Analyte & IS Concentrations) Cal2 Analyze Standards by GC Cal1->Cal2 Cal3 Calculate Response Factor (RF) RF = (Area_Analyte / Conc_Analyte) / (Area_IS / Conc_IS) Cal2->Cal3 Calc Calculate Analyte Concentration Conc_Analyte = (Area_Analyte / Area_IS) * (Conc_IS / RF) Cal3->Calc Sam1 Prepare Sample with Known Amount of IS Sam2 Analyze Sample by GC Sam1->Sam2 Sam3 Measure Peak Areas of Analyte and IS Sam2->Sam3 Sam3->Calc

Caption: Logic for quantitative analysis using the internal standard method.

References

Application Notes and Protocols for Protein Interaction Studies Using a Chemical Probe

Author: BenchChem Technical Support Team. Date: November 2025

Application Note: 17-Octadecynoic Acid (17-ODYA) as a Chemical Probe for Protein Fatty-Acylation

Introduction

Protein acylation is a critical post-translational modification where fatty acids are covalently attached to proteins, influencing their localization, trafficking, stability, and interaction networks.[1][2] 17-Octadecynoic acid (17-ODYA) is a powerful bioorthogonal chemical probe used to study protein fatty-acylation, particularly S-palmitoylation and N-myristoylation.[3][4] It is an analog of stearic acid (C18:0) that contains a terminal alkyne group. This alkyne serves as a "handle" for chemical ligation, allowing for the detection and identification of proteins that have been metabolically labeled with the probe.[5][6]

Principle of Use

The use of 17-ODYA is based on a two-step process: metabolic labeling followed by bioorthogonal ligation (Click Chemistry).

  • Metabolic Labeling: 17-ODYA is introduced to cultured cells and is readily taken up.[5] The cell's endogenous enzymatic machinery recognizes it as a fatty acid, converts it to 17-octadecynoyl-CoA, and transfers it onto substrate proteins via acyltransferases.[5]

  • Bioorthogonal Ligation (Click Chemistry): After labeling, cells are lysed. The alkyne handle on the incorporated 17-ODYA is then covalently linked to a reporter molecule containing an azide group via the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.[7] This reaction is highly specific and occurs under biocompatible conditions, meaning it does not interfere with native biomolecules.[8][9] The reporter can be a fluorophore (e.g., Azide-Fluor 488) for visualization or biotin-azide for affinity purification and subsequent identification by mass spectrometry.[3]

Applications

  • Global Profiling: Identification of the "palmitoyl-proteome" in various cell types and conditions.[3][10]

  • Dynamic Studies: Analysis of the kinetics and turnover of protein acylation using pulse-chase experiments.[5][11]

  • Target Validation: Confirmation of acylation on specific proteins of interest.[3]

  • Enzyme Substrate Discovery: Identification of substrates for specific palmitoyl acyltransferases (PATs) and acyl-protein thioesterases (APTs).[10]

Quantitative Data Summary

Quantitative analysis is crucial for understanding the dynamics of protein acylation. Techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) can be combined with 17-ODYA labeling to provide precise quantification of changes in acylation levels between different experimental conditions.

Table 1: Example Quantitative Proteomics Data from a SILAC-17-ODYA Experiment This table represents hypothetical data from an experiment comparing 17-ODYA labeled proteins in control vs. treated cells. The ratio indicates the change in acylation.

Protein IDGene NameProtein NameSILAC Ratio (Treated/Control)Description
P63000GNAI2G-protein subunit alpha i22.5Known palmitoylated protein involved in signaling.
P04049RAF1RAF proto-oncogene0.4Acylation is downregulated upon treatment.
Q9Y2I1ZDHHC5Palmitoyltransferase ZDHHC51.1Stable acylation, likely auto-palmitoylation.
P08107SRCProto-oncogene tyrosine-protein kinase Src3.1Newly identified target of dynamic acylation.

Table 2: Example Data from a 17-ODYA Pulse-Chase Experiment This table shows hypothetical data measuring the turnover of the 17-ODYA label on different proteins over time. A faster decay indicates more dynamic acylation.

Protein IDGene Name% 17-ODYA Signal Remaining (Chase Time)Turnover Rate
0 hr 2 hr
P62805NRAS100%45%
Q15027FLOT1100%92%
P27797LAT100%60%

Experimental Protocols

Protocol 1: Metabolic Labeling of Mammalian Cells with 17-ODYA

This protocol describes the optimal method for delivering 17-ODYA to cultured cells by first saponifying it and complexing it with fatty acid-free BSA.[12]

Materials:

  • 17-Octadecynoic Acid (17-ODYA)

  • Potassium Hydroxide (KOH)

  • Fatty Acid-Free Bovine Serum Albumin (FAF-BSA)

  • Phosphate-Buffered Saline (PBS)

  • Cell culture medium with delipidated Fetal Bovine Serum (dFBS)

  • Mammalian cells of interest (e.g., HEK293T, Jurkat)

Procedure:

  • Preparation of 17-ODYA-BSA Complex (5 mM Stock): a. Prepare a 100 mM stock of 17-ODYA in ethanol. b. In a glass vial, add 25 µL of 100 mM 17-ODYA. c. Add 25 µL of 750 mM KOH. Heat at 65°C for 30 minutes to saponify the fatty acid. d. Prepare a 1.7 mM FAF-BSA solution in PBS. e. Add 450 µL of the warm (55°C) FAF-BSA solution to the saponified 17-ODYA. f. Vortex vigorously and heat at 37°C for 1 hour to allow complex formation. The solution should be clear. g. Store the 5 mM stock solution at -20°C.

  • Cell Labeling: a. Culture cells to approximately 70-80% confluency. b. On the day of the experiment, replace the standard growth medium with fresh medium containing 10% dFBS. c. Add the 17-ODYA-BSA complex to the medium to a final concentration of 25-50 µM. As a negative control, treat a separate dish of cells with a palmitic acid-BSA complex or BSA alone. d. Incubate the cells for the desired period (typically 4-8 hours) at 37°C in a CO₂ incubator.[3] e. After incubation, wash the cells twice with cold PBS to remove excess probe. f. Harvest the cells by scraping (for adherent cells) or centrifugation (for suspension cells). The cell pellet can be stored at -80°C or used immediately for lysis.

Protocol 2: Click Chemistry Ligation and In-Gel Fluorescence Analysis

This protocol is for attaching a fluorescent azide reporter to 17-ODYA-labeled proteins for visualization.

Materials:

  • 17-ODYA-labeled cell pellet

  • Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Copper(II) Sulfate (CuSO₄)

  • Fluorescent Azide (e.g., Azide-Fluor 488)

  • SDS-PAGE reagents

Procedure:

  • Cell Lysis: a. Resuspend the cell pellet in 200-500 µL of cold Lysis Buffer. b. Sonicate the lysate briefly on ice to shear DNA and ensure complete lysis. c. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. d. Collect the supernatant and determine the protein concentration using a BCA assay.

  • Click Chemistry Reaction: a. In a microcentrifuge tube, combine 50-100 µg of protein lysate. b. Sequentially add the "Click-Mix" components (prepare fresh):

    • Fluorescent Azide to a final concentration of 25 µM.
    • TCEP to a final concentration of 1 mM (from a fresh 50 mM stock in water).
    • TBTA to a final concentration of 100 µM (from a 1.7 mM stock in DMSO).
    • CuSO₄ to a final concentration of 1 mM (from a 50 mM stock in water). c. Vortex briefly to mix. Incubate at room temperature for 1 hour in the dark.

  • In-Gel Fluorescence Analysis: a. Stop the reaction by adding 4X SDS-PAGE loading buffer and boiling for 5 minutes. b. Resolve the proteins on a Tris-Glycine SDS-PAGE gel. c. After electrophoresis, scan the gel using a fluorescence scanner with appropriate excitation/emission filters (e.g., 488 nm excitation for Azide-Fluor 488).[5] d. After scanning, the same gel can be stained with Coomassie Blue to visualize total protein loading.

Protocol 3: Biotin-Tagging, Enrichment, and Western Blot Analysis

This protocol is for identifying specific acylated proteins or for preparing samples for mass spectrometry.

Materials:

  • Same as Protocol 2, but replace Fluorescent Azide with Biotin-Azide.

  • Streptavidin-agarose beads

  • Wash Buffers (e.g., PBS with 0.1% SDS)

  • Elution Buffer (e.g., 2X SDS-PAGE loading buffer with excess biotin)

Procedure:

  • Lysis and Click Reaction: a. Perform cell lysis and the click chemistry reaction as described in Protocol 2, Steps 1 and 2, but using Biotin-Azide at a final concentration of 100 µM.

  • Enrichment of Biotinylated Proteins: a. After the 1-hour incubation, precipitate the protein by adding 4 volumes of cold acetone and incubating at -20°C for 20 minutes. b. Centrifuge to pellet the protein, discard the supernatant, and resuspend the pellet in PBS containing 1% SDS. c. Pre-wash streptavidin-agarose beads with PBS. d. Add the beads to the protein lysate and incubate for 1.5 hours at room temperature with rotation to capture biotinylated proteins. e. Pellet the beads by centrifugation and wash them extensively:

    • Twice with PBS + 0.5% SDS.
    • Twice with PBS.

  • Elution and Analysis: a. Elute the bound proteins by resuspending the beads in 2X SDS-PAGE loading buffer and boiling for 10 minutes. b. Centrifuge to pellet the beads and collect the supernatant containing the enriched proteins. c. Analyze the enriched proteins by Western blot using an antibody against a protein of interest, or prepare the sample for analysis by mass spectrometry.

Visualizations (Graphviz)

Experimental_Workflow cluster_cell_culture Step 1: Metabolic Labeling cluster_lysis Step 2: Sample Preparation cluster_click Step 3: Bioorthogonal Ligation cluster_analysis Step 4: Downstream Analysis A Culture Mammalian Cells B Incubate with 17-ODYA Probe (4-8h) A->B C Harvest & Wash Cells B->C D Lyse Cells & Quantify Protein C->D E Perform Click Chemistry Reaction (Add Azide Reporter, Cu(I), Ligand) D->E F In-Gel Fluorescence Scanning E->F If Fluorescent Azide Used G Affinity Purification (Streptavidin Beads) E->G If Biotin Azide Used H Western Blot or Mass Spectrometry G->H

Caption: General workflow for identifying acylated proteins using 17-ODYA.

Caption: The CuAAC reaction for ligating a reporter to a labeled protein.

Pulse_Chase_Workflow A Step 1: Pulse Labeling Incubate cells with 17-ODYA (e.g., 2 hours) B Step 2: Chase Wash cells and replace with medium containing excess palmitic acid A->B C Step 3: Time Points Collect cell samples at 0, 2, 4, 8 hours post-chase B->C D Step 4: Analysis Lyse, perform Click Chemistry, and analyze by in-gel fluorescence C->D E Result: Quantify Signal Decay Determine turnover rate of protein acylation D->E

Caption: Workflow for a pulse-chase experiment to measure acylation dynamics.

References

Application Note: Development and Protocol for a Competitive ELISA Kit for 2-(2-Cyclohexylethyl)octanoic Acid Detection

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-(2-Cyclohexylethyl)octanoic acid is a novel synthetic carboxylic acid with potential applications in pharmaceutical and metabolic research. Accurate quantification of this small molecule in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and biomarker discovery. This document details the development and protocol of a sensitive and specific indirect competitive Enzyme-Linked Immunosorbent Assay (ELISA) for the detection of this compound.

As a small molecule, this compound is a hapten and cannot elicit an immune response on its own.[1] To generate specific antibodies, it must first be conjugated to a larger carrier protein, making it immunogenic.[2][3] This kit utilizes a polyclonal antibody raised against a this compound-carrier protein conjugate and employs an indirect competitive assay format for quantification.[4][5]

Principle of the Assay

The assay is based on the principle of indirect competitive ELISA.[4] A known amount of this compound conjugated to a carrier protein (coating antigen) is pre-coated onto the wells of a microtiter plate. The sample containing the free "target" this compound is first incubated with a limited amount of specific primary antibody. This mixture is then added to the coated wells.

The free target acid in the sample competes with the immobilized coating antigen for the binding sites on the primary antibody.[6] After an incubation period, any unbound antibody and sample components are washed away. A secondary antibody conjugated to Horseradish Peroxidase (HRP) is then added, which binds to the primary antibody captured on the plate. Following another wash step, a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution is added. The HRP enzyme catalyzes the conversion of the substrate, producing a blue color that changes to yellow upon addition of a stop solution. The intensity of the color is measured spectrophotometrically at 450 nm. The signal intensity is inversely proportional to the concentration of this compound in the sample.[4]

Experimental Protocols

Protocol 1: Preparation of Hapten-Carrier Conjugate

The generation of specific antibodies requires the hapten (this compound) to be covalently linked to an immunogenic carrier protein, such as Keyhole Limpet Hemocyanin (KLH) for immunization or Bovine Serum Albumin (BSA) for plate coating.[3][] The carboxylic acid group on the hapten is used for conjugation.

Materials:

  • This compound

  • N-Hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)[8]

  • Carrier Protein (BSA or KLH)

  • Dimethylformamide (DMF)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Dialysis tubing (10 kDa MWCO)

Methodology:

  • Activation of Hapten: Dissolve this compound, NHS, and DCC/EDC in a 1:1.2:1.2 molar ratio in anhydrous DMF.

  • Reaction: Stir the mixture at room temperature for 4-6 hours in the dark to form the NHS-ester activated hapten.

  • Conjugation: Separately, dissolve the carrier protein (e.g., BSA) in PBS (pH 7.4). Slowly add the activated hapten solution dropwise to the protein solution while gently stirring. A typical hapten-to-protein molar ratio is 20:1 to 40:1.

  • Incubation: Allow the conjugation reaction to proceed overnight at 4°C with gentle stirring.

  • Purification: Remove unconjugated hapten by extensive dialysis against PBS at 4°C for 48 hours, changing the buffer 4-5 times.

  • Characterization: Confirm the conjugation and estimate the hapten density using methods like MALDI-TOF mass spectrometry or UV-Vis spectrophotometry.[2]

  • Storage: Store the conjugate in aliquots at -20°C.

Hapten_Conjugation_Workflow Hapten 2-(2-Cyclohexylethyl) octanoic acid ActivatedHapten Activated Hapten (NHS-ester) Hapten->ActivatedHapten Activation Reagents NHS + EDC in DMF Reagents->ActivatedHapten Conjugate Hapten-Carrier Conjugate ActivatedHapten->Conjugate Conjugation Carrier Carrier Protein (BSA or KLH) in PBS Carrier->Conjugate Purified Purified Conjugate Conjugate->Purified Dialysis

Caption: Workflow for hapten-carrier protein conjugation.

Protocol 2: Optimization by Checkerboard Titration

To determine the optimal concentrations of the coating antigen and the primary antibody, a checkerboard titration is performed.[9][10] This process ensures the highest signal-to-noise ratio and the best assay sensitivity.[11][12]

Methodology:

  • Coat Plate: Prepare serial dilutions of the coating antigen (e.g., 10, 5, 2.5, 1.25 µg/mL) in coating buffer (0.05 M Carbonate-Bicarbonate, pH 9.6). Add 100 µL of each dilution to different rows of a 96-well plate. Incubate overnight at 4°C.

  • Wash: Wash the plate 3 times with 200 µL/well of Wash Buffer (PBS with 0.05% Tween-20).

  • Block: Add 200 µL/well of Blocking Buffer (e.g., 5% non-fat dry milk in PBS) and incubate for 1-2 hours at 37°C to prevent non-specific binding.[13]

  • Wash: Repeat the wash step.

  • Add Primary Antibody: Prepare serial dilutions of the primary antibody (e.g., 1:2000, 1:4000, 1:8000, 1:16000) in Assay Diluent (PBS with 1% BSA). Add 100 µL of each dilution to different columns of the plate. This creates a grid of varying coating and antibody concentrations.

  • Incubate: Incubate for 1 hour at 37°C.

  • Wash: Repeat the wash step.

  • Add Secondary Antibody: Add 100 µL of HRP-conjugated secondary antibody at its recommended dilution to all wells. Incubate for 1 hour at 37°C.

  • Develop and Read: Wash the plate 5 times. Add 100 µL/well of TMB substrate, incubate in the dark for 15-20 minutes, add 50 µL of Stop Solution, and read the absorbance at 450 nm.

  • Analyze: The optimal combination is the one that yields a high maximum absorbance (e.g., 1.5-2.0) with the lowest concentrations of both reagents, which will be used for the standard assay protocol.

Protocol 3: Standard Indirect Competitive ELISA Procedure

Reagent Preparation:

  • Standards: Prepare a dilution series of this compound in the appropriate sample matrix (e.g., drug-free serum or buffer) from a stock solution. A typical range might be 0, 1, 5, 10, 25, 50, 100 ng/mL.

  • Primary Antibody: Dilute the antibody to its predetermined optimal concentration in Assay Diluent.

  • Coating Antigen: Dilute the antigen to its predetermined optimal concentration in Coating Buffer.

Assay Procedure:

  • Coating: Add 100 µL/well of the optimal coating antigen dilution to a 96-well plate. Incubate overnight at 4°C.

  • Washing & Blocking: Wash the plate 3 times and block for 1-2 hours at 37°C as described in Protocol 2.

  • Competitive Reaction: In a separate dilution plate, add 50 µL of each standard or unknown sample to respective wells. Add 50 µL of the diluted primary antibody to each well. Mix and incubate for 1 hour at 37°C to allow the antibody to bind to the free acid.

  • Transfer to Assay Plate: Transfer 100 µL of the pre-incubated sample/standard-antibody mixture from the dilution plate to the corresponding wells of the washed and blocked assay plate. Incubate for 1 hour at 37°C.

  • Wash: Wash the plate 3 times with Wash Buffer.

  • Add Secondary Antibody: Add 100 µL of diluted HRP-conjugated secondary antibody to each well. Incubate for 1 hour at 37°C.

  • Final Wash: Wash the plate 5 times with Wash Buffer.

  • Signal Development: Add 100 µL of TMB Substrate to each well. Incubate for 15-20 minutes at room temperature in the dark.

  • Stop Reaction: Add 50 µL of Stop Solution (e.g., 1 M H₂SO₄) to each well.

  • Read Absorbance: Measure the optical density (OD) at 450 nm within 10 minutes.

  • Data Analysis: Plot a standard curve of OD450 versus the logarithm of the standard concentration. Use a four-parameter logistic (4-PL) curve fit to determine the concentrations of unknown samples.

Competitive_ELISA_Workflow cluster_plate Microtiter Plate Well cluster_solution Pre-incubation Step plate_antigen Coating Antigen secondary_ab HRP-Secondary Ab plate_antigen->secondary_ab Detection free_antigen Free Antigen (in Sample) primary_ab Primary Ab free_antigen->primary_ab Competition primary_ab->plate_antigen Unbound Ab Binds to Plate substrate TMB Substrate secondary_ab->substrate Catalysis signal Color Signal (OD 450 nm) substrate->signal

Caption: Principle of the indirect competitive ELISA.

Data Presentation

Table 1: Example Checkerboard Titration Results (OD at 450 nm)
Coating Antigen (µg/mL)1:20001:40001:80001:16000
10 >3.02.852.151.45
5 2.912.481.82 1.10
2.5 2.551.951.350.85
1.25 1.881.400.910.55
Optimal concentrations chosen for the assay are highlighted (5 µg/mL Coating Antigen and 1:8000 Primary Antibody dilution) as they provide a strong signal (~1.8) while being economical with reagents.
Table 2: Hypothetical Assay Performance Characteristics
ParameterResult
Assay Range 1.0 - 100 ng/mL
Sensitivity (LOD) 0.5 ng/mL
Lower Limit of Quantification (LLOQ) 1.0 ng/mL
Intra-Assay Precision (%CV) < 10%
Inter-Assay Precision (%CV) < 15%
Spike Recovery 90% - 110%
Table 3: Hypothetical Cross-Reactivity Profile
Compound% Cross-Reactivity
This compound 100%
Octanoic acid< 0.1%
Cyclohexaneacetic acid< 1.5%
Decanoic acid< 0.1%
Bovine Serum Albumin (BSA)Not Detected
% Cross-Reactivity = (IC₅₀ of Target Acid / IC₅₀ of Test Compound) x 100

References

Topic: Protocol for Radiolabeling 2-(2-Cyclohexylethyl)octanoic Acid with Iodine-125 for In Vivo Tracking

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The study of fatty acid metabolism and biodistribution is crucial in various fields, including oncology, cardiology, and endocrinology.[1][2] Radiolabeled fatty acid analogues serve as powerful probes for non-invasive in vivo tracking using imaging modalities like Single Photon Emission Computed Tomography (SPECT) or for preclinical biodistribution studies.[3][4] This document provides a detailed protocol for the synthesis and radiolabeling of 2-(2-Cyclohexylethyl)octanoic acid with Iodine-125 ([¹²⁵I]). Iodine-125 is selected for its suitable half-life (59.4 days) and gamma emission, making it ideal for preclinical research, enabling extended pharmacokinetic and metabolic studies.[4]

The chosen strategy involves an indirect labeling approach, specifically radioiodination via isotopic exchange on a stable iodo-precursor at the terminal (ω) position of the octanoic acid chain. This method avoids harsh oxidative conditions that could compromise the integrity of the fatty acid, ensuring high radiochemical purity and specific activity.[3][5]

Overall Experimental Workflow

The protocol is divided into three main stages: synthesis of a suitable labeling precursor, the radiolabeling reaction itself, and finally, the purification and quality control of the final radiotracer.

G Overall Radiolabeling Workflow cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Radioiodination cluster_2 Stage 3: Purification & Quality Control start Commercially Available Starting Material (e.g., 8-bromooctanoic acid) ps1 Synthesis of 8-iodo-2-(2-cyclohexylethyl)octanoic acid start->ps1 ps2 Purification & Characterization (NMR, MS) ps1->ps2 rl1 Isotopic Exchange Reaction (Precursor + Na[¹²⁵I]) ps2->rl1 Stable Precursor pqc1 HPLC Purification rl1->pqc1 Crude Product pqc2 Solvent Evaporation & Formulation pqc1->pqc2 pqc3 Quality Control (radio-TLC/HPLC, Specific Activity) pqc2->pqc3 end Final Radiotracer pqc3->end Ready for In Vivo Use

Caption: A flowchart illustrating the three primary stages of the radiolabeling protocol.

Experimental Protocols

Safety Precautions: All work with radioactive materials must be conducted in a designated radiochemistry laboratory equipped with appropriate shielding (lead bricks), fume hoods, and calibrated radiation monitoring equipment. Personnel must wear appropriate personal protective equipment (PPE), including lab coats, safety glasses, and disposable gloves.

Protocol 1: Synthesis of the Labeling Precursor (8-iodo-2-(2-cyclohexylethyl)octanoic acid)

This protocol outlines the synthesis of the non-radioactive iodine-containing precursor required for the isotopic exchange reaction. This is a multi-step synthesis that should be performed by a qualified synthetic chemist.

Materials:

  • Diethyl malonate

  • Sodium ethoxide

  • 1-bromo-6-chlorohexane

  • Cyclohexylacetaldehyde

  • Potassium hydroxide (KOH)

  • Hydroiodic acid (HI)

  • Standard organic solvents (Ethanol, Toluene, Diethyl ether, Hexane, Ethyl acetate)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography).

Methodology:

  • Step 1: Alkylation of Diethyl Malonate: React diethyl malonate with sodium ethoxide in ethanol, followed by alkylation with 1-bromo-6-chlorohexane to yield diethyl 2-(6-chlorohexyl)malonate.

  • Step 2: Second Alkylation: Perform a second alkylation on the product from Step 1 using 2-cyclohexylethyl bromide (synthesized from cyclohexylacetaldehyde) to yield diethyl 2-(6-chlorohexyl)-2-(2-cyclohexylethyl)malonate.

  • Step 3: Hydrolysis and Decarboxylation: Hydrolyze the diester and decarboxylate the resulting diacid by refluxing with a strong base like KOH, followed by acidification to yield 8-chloro-2-(2-cyclohexylethyl)octanoic acid.

  • Step 4: Halogen Exchange (Finkelstein Reaction): Convert the chloro-derivative to the iodo-precursor by reacting it with sodium iodide (NaI) in refluxing acetone. This reaction drives the equilibrium towards the desired iodo product.

  • Step 5: Purification: Purify the final product, 8-iodo-2-(2-cyclohexylethyl)octanoic acid, using flash column chromatography. Characterize the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

G Precursor Synthesis Pathway A Diethyl Malonate + 1-Bromo-6-chlorohexane B Diethyl 2-(6-chlorohexyl)malonate A->B Alkylation C Diethyl 2-(6-chlorohexyl) -2-(2-cyclohexylethyl)malonate B->C 2nd Alkylation (w/ Cyclohexylethyl bromide) D 8-chloro-2-(2-cyclohexylethyl) octanoic acid C->D Hydrolysis & Decarboxylation E 8-iodo-2-(2-cyclohexylethyl) octanoic acid (Stable Precursor) D->E Halogen Exchange (NaI, Acetone)

Caption: Chemical synthesis route for the stable iodo-precursor.

Protocol 2: [¹²⁵I]Radioiodination via Isotopic Exchange

This protocol uses the stable iodo-precursor to produce the [¹²⁵I]-labeled compound.

Materials:

  • 8-iodo-2-(2-cyclohexylethyl)octanoic acid (precursor from Protocol 1)

  • Sodium Iodide [¹²⁵I] (Na[¹²⁵I]), no-carrier-added, in 0.1 M NaOH

  • Acetone (anhydrous)

  • Reaction vial (2 mL, V-shaped)

  • Heating block with temperature control

Methodology:

  • Preparation: In a 2 mL V-shaped reaction vial, dissolve 1-2 mg of the 8-iodo-precursor in 200 µL of anhydrous acetone.

  • Addition of Radioiodide: Carefully add 5-10 mCi (185-370 MBq) of Na[¹²⁵I] solution to the vial.

  • Reaction: Seal the vial tightly and heat at 80-90°C for 45-60 minutes. The isotopic exchange reaction proceeds efficiently under these conditions.[3]

  • Cooling: After the reaction is complete, remove the vial from the heating block and allow it to cool to room temperature behind appropriate shielding.

Caption: The reversible isotopic exchange reaction for radioiodination.

Protocol 3: Purification and Quality Control

Purification is essential to remove unreacted [¹²⁵I] and the stable iodo-precursor from the final product.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV and a radioactivity detector.

  • Reverse-phase C18 column (e.g., 5 µm, 4.6 x 250 mm).

  • HPLC grade acetonitrile and water.

  • Trifluoroacetic acid (TFA).

  • Nitrogen gas supply.

  • 0.9% Saline for injection.

  • Radio-TLC system.

Methodology:

  • HPLC Purification:

    • Dilute the crude reaction mixture with 200 µL of the HPLC mobile phase.

    • Inject the entire volume onto the reverse-phase C18 column.

    • Elute the product using a gradient or isocratic mobile phase system (see Table 1 for an example).

    • Collect the radioactive peak corresponding to the product, identified by its retention time relative to the non-radioactive standard.

  • Formulation:

    • Transfer the collected HPLC fraction to a clean vial.

    • Evaporate the organic solvent under a gentle stream of nitrogen gas.

    • Reconstitute the final product in a suitable vehicle for in vivo administration, such as 0.9% saline containing a small amount of ethanol or human serum albumin to improve solubility.[6]

  • Quality Control:

    • Radiochemical Purity (RCP): Analyze an aliquot of the final product using analytical radio-HPLC and/or radio-TLC. The RCP should be >95%.

    • Radiochemical Yield (RCY): Calculate the decay-corrected yield based on the starting activity of [¹²⁵I] and the final activity of the purified product.

    • Specific Activity (SA): Determine the amount of product by UV-HPLC (using a calibration curve of the non-radioactive standard) and divide the radioactivity by the mass.

Data Presentation

Quantitative data from the purification and quality control steps should be clearly documented.

Table 1: Example HPLC Purification Parameters

Parameter Value
System Agilent 1200 Series or equivalent
Column Reverse-Phase C18 (5 µm, 4.6 x 250 mm)
Mobile Phase A Water with 0.1% TFA
Mobile Phase B Acetonitrile with 0.1% TFA
Gradient 60% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV (254 nm) and Radioactivity Detector
Retention Time (Precursor) ~15.2 min

| Retention Time (Product) | ~15.1 min |

Note: Retention times are nearly identical; separation of product from precursor relies on collecting only the radioactive peak.

Table 2: Quality Control Specifications and Typical Results

Parameter Specification Typical Result
Appearance Clear, colorless solution Conforms
Radiochemical Purity (RCP) ≥ 95% 98.5%
Radiochemical Yield (RCY) > 40% (decay-corrected) 55%
Specific Activity (SA) > 1,500 Ci/mmol ~2,000 Ci/mmol

| pH | 6.5 - 7.5 | 7.2 |

References

Antimicrobial activity assays for 2-(2-Cyclohexylethyl)octanoic acid against bacterial strains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Cyclohexylethyl)octanoic acid is a synthetic long-chain fatty acid derivative with a unique molecular structure combining a cyclohexyl moiety and an octanoic acid backbone. This structural configuration suggests potential lipophilic interactions with bacterial cell membranes, a common mechanism of action for antimicrobial fatty acids. This document provides detailed protocols for assessing the antimicrobial efficacy of this compound against a panel of clinically relevant bacterial strains. The methodologies outlined include determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), as well as the Kirby-Bauer disk diffusion assay, adapted for a lipophilic compound.

Putative Mechanism of Action

Fatty acids are known to exert their antimicrobial effects through various mechanisms, primarily targeting the bacterial cell membrane. The proposed mechanism for this compound involves its insertion into the phospholipid bilayer of the bacterial cell membrane. This disrupts the membrane's integrity and fluidity, leading to increased permeability. The consequence of this disruption is the leakage of essential intracellular components, such as ions and metabolites, and the dissipation of the proton motive force, which is crucial for ATP synthesis and transport processes. Ultimately, this cascade of events leads to the inhibition of bacterial growth and, at higher concentrations, cell death.

cluster_membrane Bacterial Cell Membrane Membrane Phospholipid Bilayer Compound This compound Insertion Insertion into Membrane Compound->Insertion Hydrophobic interaction Disruption Membrane Destabilization Insertion->Disruption Permeability Increased Permeability Disruption->Permeability Leakage Leakage of Intracellular Contents Permeability->Leakage PMF Dissipation of Proton Motive Force Permeability->PMF Growth_Inhibition Inhibition of Bacterial Growth Leakage->Growth_Inhibition PMF->Growth_Inhibition Cell_Death Bacterial Cell Death Growth_Inhibition->Cell_Death At higher concentrations

Caption: Proposed mechanism of action for this compound.

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of the test compound that inhibits visible bacterial growth.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Protocol:

  • Preparation of Test Compound Stock Solution: Dissolve this compound in DMSO to a final concentration of 10 mg/mL.

  • Bacterial Inoculum Preparation:

    • Culture bacteria overnight on appropriate agar plates.

    • Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of CAMHB to all wells of a 96-well plate.

    • Add 100 µL of the test compound stock solution to the first well of each row and mix.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.

  • Inoculation: Add 10 µL of the prepared bacterial inoculum to each well, except for the sterility control wells.

  • Controls:

    • Growth Control: Wells containing CAMHB and bacterial inoculum only.

    • Sterility Control: Wells containing CAMHB only.

    • Solvent Control: Wells containing CAMHB, bacterial inoculum, and the highest concentration of DMSO used in the assay.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the test compound at which there is no visible growth (turbidity) compared to the growth control.

Start Start Prep_Stock Prepare Stock Solution (10 mg/mL in DMSO) Start->Prep_Stock Prep_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prep_Inoculum Serial_Dilution Perform Serial Dilution in 96-well Plate Prep_Stock->Serial_Dilution Dilute_Inoculum Dilute Inoculum in CAMHB Prep_Inoculum->Dilute_Inoculum Inoculate Inoculate Wells Dilute_Inoculum->Inoculate Serial_Dilution->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate Read_MIC Determine MIC Incubate->Read_MIC End End Read_MIC->End

Caption: Workflow for MIC determination by broth microdilution.

Minimum Bactericidal Concentration (MBC) Assay

This assay determines the lowest concentration of the test compound that kills ≥99.9% of the initial bacterial inoculum.[1][2]

Materials:

  • Results from the MIC assay

  • Nutrient agar plates

  • Sterile saline

Protocol:

  • Subculturing: Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).

  • Plating: Spot-plate the aliquots onto nutrient agar plates.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MBC Determination: The MBC is the lowest concentration of the test compound that results in no colony formation or a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[1][2]

Kirby-Bauer Disk Diffusion Assay

This qualitative assay assesses the susceptibility of bacteria to the test compound by measuring the zone of growth inhibition around a disk impregnated with the compound.

Materials:

  • This compound

  • DMSO

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial strains

Protocol:

  • Disk Preparation:

    • Dissolve this compound in DMSO to a desired concentration (e.g., 1 mg/mL).

    • Apply a specific volume (e.g., 20 µL) of the solution onto sterile filter paper disks and allow them to dry completely in a sterile environment.

    • Prepare control disks with DMSO only.

  • Inoculum Preparation and Plating:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

    • Evenly swab the entire surface of an MHA plate with the bacterial suspension.

  • Disk Application: Place the prepared disks, including the DMSO control, onto the inoculated MHA plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of no bacterial growth around each disk in millimeters.

Data Presentation

The following tables present hypothetical data for the antimicrobial activity of this compound against common bacterial strains.

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound

Bacterial StrainGram StainMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureus ATCC 25923Positive1632
Enterococcus faecalis ATCC 29212Positive3264
Escherichia coli ATCC 25922Negative64>128
Pseudomonas aeruginosa ATCC 27853Negative>128>128

Table 2: Zone of Inhibition Diameters for this compound (100 µ g/disk ) in Disk Diffusion Assay

Bacterial StrainGram StainZone of Inhibition (mm)
Staphylococcus aureus ATCC 25923Positive18
Enterococcus faecalis ATCC 29212Positive15
Escherichia coli ATCC 25922Negative10
Pseudomonas aeruginosa ATCC 27853Negative6 (No inhibition)

Conclusion

The provided protocols offer a standardized framework for evaluating the antimicrobial properties of the lipophilic compound this compound. The hypothetical data suggests that this compound may exhibit greater activity against Gram-positive bacteria, a characteristic often observed with antimicrobial fatty acids. Further investigations are warranted to fully elucidate its spectrum of activity, mechanism of action, and potential as a novel antimicrobial agent. Careful adherence to the described methodologies, including the use of appropriate solvent controls, is critical for obtaining reliable and reproducible results.

References

Application Note: Proposed Use of 2-(2-Cyclohexylethyl)octanoic Acid as an Internal Standard in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a proposed methodology for the use of 2-(2-Cyclohexylethyl)octanoic acid as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of fatty acids and other lipophilic compounds. Due to the absence of specific published data on this compound as an internal standard, this application note provides a theoretical framework and a generalized protocol based on the well-established principles of using branched-chain fatty acids in mass spectrometric analysis. The unique structure of this compound, featuring a bulky cyclohexylethyl group on a C8 fatty acid backbone, suggests it is unlikely to occur endogenously in most biological samples, a key characteristic of a good internal standard.

Introduction

Quantitative analysis by mass spectrometry relies on the use of internal standards to correct for variations in sample preparation, injection volume, and instrument response.[1] An ideal internal standard is a compound that is chemically similar to the analyte of interest but isotopically or structurally distinct and not naturally present in the sample.[1] Stable isotope-labeled standards are often the preferred choice; however, their synthesis can be costly.[2] Structurally unique, non-endogenous compounds offer a cost-effective alternative.

This compound is a synthetic branched-chain fatty acid. Its structure, combining an eight-carbon chain with a cyclohexylethyl substituent, confers a unique mass and chromatographic behavior, making it a promising candidate as an internal standard for the analysis of a range of fatty acids and lipophilic molecules. This document presents a proposed protocol for its application in LC-MS/MS-based quantification.

Physicochemical Properties (Theoretical)

PropertyEstimated Value
Molecular Formula C₁₆H₃₀O₂
Molecular Weight 254.41 g/mol
Structure
Ionization Mode Negative Electrospray Ionization (ESI) is expected to be efficient for the carboxylate anion [M-H]⁻.
Expected Precursor Ion (m/z) 253.2
Potential Product Ions (m/z) Fragmentation of the [M-H]⁻ ion would likely involve neutral losses from the alkyl chain and the cyclohexyl group. Specific fragmentation patterns would need to be determined experimentally.

Proposed Experimental Protocol

This protocol is a general guideline and should be optimized for the specific analyte(s) and matrix of interest.

Materials and Reagents
  • This compound (synthesis required or custom order)

  • Analytes of interest (e.g., other fatty acids)

  • LC-MS grade water, acetonitrile, methanol, and isopropanol

  • Formic acid or ammonium acetate (for mobile phase modification)

  • Solvents for sample extraction (e.g., methyl tert-butyl ether (MTBE))[3]

  • Internal standard stock solution (e.g., 1 mg/mL in methanol)

  • Working internal standard solution (diluted from stock to a suitable concentration for spiking into samples)

Sample Preparation (Plasma)

This protocol is adapted from established methods for fatty acid extraction from plasma.[3][4]

  • Thaw Plasma: Thaw frozen plasma samples on ice.

  • Aliquoting: Aliquot 50 µL of plasma into a clean microcentrifuge tube.

  • Spiking with Internal Standard: Add 10 µL of the working internal standard solution of this compound to each plasma sample.

  • Protein Precipitation and Lipid Extraction:

    • Add 200 µL of cold methanol. Vortex for 10 seconds.

    • Add 750 µL of cold MTBE. Vortex for 10 seconds and shake for 5 minutes at 4°C.[3]

  • Phase Separation: Add 180 µL of LC-MS grade water and vortex briefly. Centrifuge at 14,000 rpm for 5 minutes to separate the aqueous and organic layers.[3]

  • Collection of Organic Layer: Carefully transfer the upper organic layer to a new tube.

  • Drying: Evaporate the solvent to dryness under a stream of nitrogen or using a centrifugal evaporator.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water). Vortex and centrifuge to pellet any insoluble material.

  • Transfer: Transfer the supernatant to an LC autosampler vial for analysis.

LC-MS/MS Analysis

The following are suggested starting conditions and should be optimized.

Liquid Chromatography (LC) Conditions

ParameterSuggested Condition
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid or 5 mM ammonium acetate
Mobile Phase B Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid or 5 mM ammonium acetate
Gradient Start at 30% B, increase to 100% B over 10 minutes, hold for 5 minutes, return to initial conditions and re-equilibrate.
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry (MS) Conditions

ParameterSuggested Condition
Ionization Mode Negative Electrospray Ionization (ESI)
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temperature 350°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon

MRM Transitions (Hypothetical)

The optimal precursor and product ions, as well as collision energies, must be determined experimentally by infusing a standard solution of this compound.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
This compound (IS) 253.2To be determined50To be determinedTo be determined
Analyte 1Specific m/zSpecific m/z50To be determinedTo be determined
Analyte 2Specific m/zSpecific m/z50To be determinedTo be determined

Data Presentation and Analysis

Quantitative data should be presented in a clear and structured format. Calibration curves should be constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. A linear regression analysis is typically used.

Table 1: Hypothetical Calibration Curve Data

Analyte Conc. (µM)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)
0.11,520150,1000.0101
0.57,650151,5000.0505
1.015,300149,8000.1021
5.075,900150,5000.5043
10.0151,200149,9001.0087
50.0755,000151,0005.0000

Table 2: Hypothetical Quantification of Analytes in Plasma Samples

Sample IDAnalyte 1 Peak AreaIS Peak AreaPeak Area RatioCalculated Conc. (µM)
Control 125,400148,9000.17061.69
Control 228,100152,3000.18451.83
Treated 145,600150,1000.30383.01
Treated 249,200149,5000.32913.26

Visualization of the Experimental Workflow

The following diagram illustrates the proposed workflow for sample analysis using this compound as an internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma_sample Plasma Sample spike_is Spike with this compound IS plasma_sample->spike_is lc_separation Reversed-Phase LC Separation extraction Liquid-Liquid Extraction (Methanol/MTBE) spike_is->extraction dry_reconstitute Dry Down and Reconstitute extraction->dry_reconstitute dry_reconstitute->lc_separation ms_detection Negative ESI-MS/MS Detection (MRM) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration ratio_calculation Calculate Peak Area Ratios (Analyte/IS) peak_integration->ratio_calculation quantification Quantify using Calibration Curve ratio_calculation->quantification

Caption: Proposed workflow for fatty acid quantification.

Conclusion

While the use of this compound as an internal standard in mass spectrometry has not been documented, its unique structure makes it a theoretically sound candidate. The proposed protocol provides a starting point for researchers to develop and validate a robust analytical method for the quantification of fatty acids and other lipophilic compounds. Experimental determination of its mass spectrometric behavior and chromatographic properties is essential before its implementation in routine analysis. The principles outlined in this application note, based on established practices for similar branched-chain fatty acids, offer a solid foundation for such validation efforts.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(2-Cyclohexylethyl)octanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 2-(2-Cyclohexylethyl)octanoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic procedures. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and supporting data to enhance your reaction yields and product purity.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the synthesis of this compound, primarily through the malonic ester synthesis route.

Low or No Product Yield

Q1: I am not getting any of the desired this compound. What are the possible reasons?

A1: A complete lack of product can stem from several critical experimental errors. Here’s a checklist of potential issues to investigate:

  • Reagent Quality:

    • Base: The sodium ethoxide or other base used must be anhydrous. The presence of water will quench the enolate intermediate.

    • Solvent: The ethanol or other solvent must be absolutely dry for the same reason.

    • Alkyl Halide: Verify the integrity of your 2-(2-cyclohexylethyl)bromide or other alkylating agent. It may have degraded over time.

  • Reaction Conditions:

    • Incomplete Enolate Formation: The reaction between diethyl malonate and the base is crucial. Ensure you are using a sufficiently strong and anhydrous base. The pKa of diethyl malonate is about 13, so an alkoxide like sodium ethoxide is generally sufficient.[1]

    • Low Reaction Temperature: While enolate formation is often done at room temperature or slightly below, the alkylation step may require heating to proceed at a reasonable rate.

  • Work-up Procedure:

    • Incomplete Hydrolysis or Decarboxylation: The final steps of ester hydrolysis and decarboxylation are critical. Ensure you are using appropriate conditions (e.g., strong acid or base and sufficient heat) to drive these reactions to completion.[2]

Q2: My yield of this compound is consistently low. How can I improve it?

A2: Low yields are a common problem and can often be addressed by optimizing reaction parameters. Consider the following:

  • Side Reactions: The most common side reaction is the formation of a dialkylated product, diethyl bis(2-cyclohexylethyl)malonate.[3] To minimize this, you can try:

    • Using an excess of diethyl malonate relative to the alkyl halide.[4]

    • Slowly adding the alkyl halide to the formed enolate solution to maintain a low concentration of the alkylating agent.

  • Reaction Time and Temperature:

    • Alkylation: Ensure the alkylation reaction has gone to completion. You can monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Hydrolysis and Decarboxylation: Incomplete hydrolysis or decarboxylation will result in the loss of product. Refluxing with a strong acid like HCl or H2SO4 is a common method for both steps.[5]

  • Purification Losses: The purification process can lead to significant product loss. Ensure you are using an appropriate purification method for a long-chain carboxylic acid.

Impurity Issues

Q3: I have a significant amount of a higher molecular weight byproduct. What is it and how can I avoid it?

A3: This is likely the dialkylated malonic ester derivative. A major drawback of the malonic ester synthesis is the potential for the alkylation to produce dialkylated structures, which can lower the yield of the desired mono-alkylated product and complicate purification.[3]

  • Minimizing Dialkylation:

    • Stoichiometry Control: Use a molar excess of diethyl malonate (e.g., 1.5 to 2 equivalents) relative to 2-(2-cyclohexylethyl)bromide.

    • Slow Addition: Add the alkyl halide dropwise to the reaction mixture containing the diethyl malonate enolate. This keeps the concentration of the alkylating agent low, favoring mono-alkylation.

    • Choice of Base and Solvent: While sodium ethoxide in ethanol is standard, other base/solvent combinations can be explored to optimize for mono-alkylation.

Q4: My final product is contaminated with unreacted starting materials. How can I improve the purification?

A4: Purification of long-chain carboxylic acids can be challenging. Here are some strategies:

  • Acid-Base Extraction: Carboxylic acids can be effectively separated from neutral organic compounds (like unreacted alkyl halides or esters) by extraction with an aqueous base (e.g., NaOH or NaHCO3). The carboxylate salt will dissolve in the aqueous layer, which can then be separated, acidified with a strong acid (e.g., HCl) to precipitate the carboxylic acid, and then extracted back into an organic solvent.

  • Chromatography: If extraction is insufficient, column chromatography on silica gel can be used. A common mobile phase would be a mixture of hexane and ethyl acetate, with a small amount of acetic acid to keep the carboxylic acid protonated and prevent streaking on the column.

  • Distillation: If the product is thermally stable, fractional distillation under reduced pressure can be an effective purification method.

Quantitative Data Summary

The following tables summarize the expected impact of key reaction parameters on the yield of this compound. The data is compiled from general principles of malonic ester synthesis and analogous reactions.

Table 1: Effect of Reactant Stoichiometry on Product Distribution

Molar Ratio (Diethyl Malonate : Alkyl Halide)Expected Mono-alkylation YieldExpected Di-alkylation Yield
1 : 1Moderate to LowSignificant
1.5 : 1GoodModerate
2 : 1HighLow
1 : 1.5LowHigh

Table 2: Influence of Base and Solvent on Alkylation

BaseSolventRelative Reaction RateCommon Side Reactions
Sodium EthoxideEthanolModerateTransesterification if ester groups differ
Sodium HydrideDMF / THFFastPotential for stronger side reactions if not controlled
Potassium CarbonateAcetone / DMFSlowMay require higher temperatures
Potassium tert-butoxidetert-Butanol / THFFastIncreased risk of elimination with certain alkyl halides

Experimental Protocols

The synthesis of this compound via malonic ester synthesis can be broken down into three main stages.

Stage 1: Alkylation of Diethyl Malonate

This stage involves the formation of the diethyl malonate enolate and its subsequent reaction with 2-(2-cyclohexylethyl)bromide.

Materials:

  • Diethyl malonate

  • Sodium ethoxide

  • Absolute ethanol

  • 2-(2-cyclohexylethyl)bromide

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, dissolve sodium ethoxide (1.0 equivalent) in absolute ethanol under a nitrogen atmosphere.

  • To the stirred solution, add diethyl malonate (1.5 equivalents) dropwise at room temperature.

  • After the addition is complete, heat the mixture to reflux for 30 minutes to ensure complete enolate formation.

  • Cool the reaction mixture to room temperature and add 2-(2-cyclohexylethyl)bromide (1.0 equivalent) dropwise via the dropping funnel.

  • After the addition, heat the reaction mixture to reflux and maintain for 4-6 hours, or until TLC analysis indicates the consumption of the alkyl halide.

  • Cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • To the residue, add water and extract with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous ammonium chloride solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude diethyl (2-cyclohexylethyl)malonate.

Stage 2: Hydrolysis of the Diester

The crude diester is hydrolyzed to the corresponding dicarboxylic acid.

Materials:

  • Crude diethyl (2-cyclohexylethyl)malonate

  • Potassium hydroxide

  • Ethanol

  • Water

  • Concentrated hydrochloric acid

Procedure:

  • To the crude diethyl (2-cyclohexylethyl)malonate, add a solution of potassium hydroxide (3.0 equivalents) in a 1:1 mixture of ethanol and water.

  • Heat the mixture to reflux for 4-6 hours, or until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any neutral impurities.

  • Cool the aqueous layer in an ice bath and carefully acidify with concentrated hydrochloric acid until the pH is ~1-2. A white precipitate of (2-cyclohexylethyl)malonic acid should form.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude dicarboxylic acid.

Stage 3: Decarboxylation

The dicarboxylic acid is heated to induce decarboxylation, yielding the final product.

Materials:

  • Crude (2-cyclohexylethyl)malonic acid

Procedure:

  • Place the crude (2-cyclohexylethyl)malonic acid in a round-bottom flask equipped with a reflux condenser.

  • Heat the flask in an oil bath to 150-180 °C. The evolution of CO2 should be observed.

  • Maintain the temperature until the gas evolution ceases (typically 1-2 hours).

  • Cool the flask to room temperature. The remaining oil is the crude this compound.

  • The crude product can be purified by vacuum distillation or column chromatography.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis of this compound.

G reagents1 Diethyl Malonate + NaOEt in Ethanol enolate Formation of Diethyl Malonate Enolate reagents1->enolate alkylation Alkylation enolate->alkylation reagents2 2-(2-Cyclohexylethyl)bromide reagents2->alkylation hydrolysis Hydrolysis (KOH, EtOH/H2O) alkylation->hydrolysis decarboxylation Decarboxylation (Heat) hydrolysis->decarboxylation purification Purification decarboxylation->purification product This compound purification->product

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic

This diagram outlines a logical approach to troubleshooting low yield in the synthesis.

G start Low Yield of Final Product check_reagents Check Reagent Quality (Anhydrous?) start->check_reagents check_enolate Verify Enolate Formation (TLC?) check_reagents->check_enolate Reagents OK optimize_conditions Adjust Reaction Conditions (Temperature, Time) check_reagents->optimize_conditions Reagents Faulty check_alkylation Analyze for Side Products (Dialkylation?) check_enolate->check_alkylation Enolate OK check_enolate->optimize_conditions Incomplete check_hydrolysis Confirm Complete Hydrolysis/Decarboxylation check_alkylation->check_hydrolysis Mono-alkylation OK optimize_stoichiometry Optimize Reactant Ratios (Excess Malonate) check_alkylation->optimize_stoichiometry Dialkylation Observed check_hydrolysis->optimize_conditions Incomplete improve_purification Refine Purification Technique check_hydrolysis->improve_purification Complete success Improved Yield optimize_stoichiometry->success optimize_conditions->success improve_purification->success

References

Technical Support Center: Overcoming Solubility Challenges of 2-(2-Cyclohexylethyl)octanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with 2-(2-Cyclohexylethyl)octanoic acid in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous buffers a concern?

This compound is a synthetic fatty acid characterized by a cyclohexyl group, which imparts significant hydrophobicity. Like many medium to long-chain fatty acids, its long hydrocarbon tail and nonpolar cyclic group limit its solubility in aqueous solutions. This poor solubility can pose a significant challenge for in vitro and in vivo studies that require the compound to be in a dissolved state to interact with biological systems.

Q2: What are the primary factors influencing the solubility of this compound?

The solubility of this compound is primarily influenced by:

  • pH: The carboxylic acid group has a pKa value which means that at pH values below its pKa it will be in its neutral, less soluble form. Above the pKa, it will be deprotonated to its more soluble carboxylate salt.

  • Temperature: Generally, solubility increases with temperature, although this effect might be modest.

  • Ionic Strength: The presence of salts in the buffer can either increase ("salting-in") or decrease ("salting-out") the solubility of the fatty acid.

  • Presence of Solubilizing Agents: Co-solvents, surfactants, and cyclodextrins can significantly enhance solubility.

Q3: Can I dissolve this compound directly in my aqueous buffer?

Direct dissolution in aqueous buffers is often difficult and may result in a cloudy suspension or the compound floating on the surface. It is highly recommended to use a solubilization technique to achieve a clear, homogenous solution.

Troubleshooting Guides

Issue 1: The compound does not dissolve in my buffer and forms a precipitate or oily layer.

Cause: The hydrophobicity of the molecule prevents it from readily dissolving in the aqueous environment.

Solutions:

  • pH Adjustment: Increase the pH of the buffer to deprotonate the carboxylic acid, thereby increasing its polarity and solubility.

  • Use of a Co-solvent: Prepare a concentrated stock solution in a water-miscible organic solvent and then dilute it into the aqueous buffer.

  • Complexation with Cyclodextrins: Utilize cyclodextrins to form inclusion complexes that have a hydrophilic exterior.

  • Micelle Formation: Employ surfactants to form micelles that encapsulate the hydrophobic compound.

  • Complexation with Bovine Serum Albumin (BSA): For cell culture experiments, complexing the fatty acid with fatty acid-free BSA is a common and effective method.

Quantitative Data on Fatty Acid Solubility

Due to the limited availability of specific quantitative data for this compound, the following tables provide illustrative solubility data for structurally related fatty acids to guide experimental design.

Table 1: Effect of pH on the Aqueous Solubility of Octanoic Acid at 25°C [1]

pHApproximate Solubility (g/L)Molar Solubility (mM)
2.00.684.7
4.9 (pKa)--
6.0> 10> 69
7.4Significantly HigherSignificantly Higher

Note: The solubility of carboxylic acids increases significantly above their pKa.

Table 2: Comparison of Solubilization Methods for a Model Hydrophobic Drug (Naproxen) using Cyclodextrins [2]

Cyclodextrin TypeMolar Ratio (Drug:CD)Solubility Enhancement Factor
β-Cyclodextrin1:1~12
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)1:1~25
γ-Cyclodextrin1:1~8

Note: The choice of cyclodextrin and the molar ratio can significantly impact the extent of solubility enhancement.

Table 3: Critical Micelle Concentration (CMC) of Common Surfactants

SurfactantCMC in Water (mM)
Sodium Dodecyl Sulfate (SDS)8.2
Polysorbate 20 (Tween 20)0.06
Polysorbate 80 (Tween 80)0.012
CHAPS4-8

Note: The CMC is the concentration at which surfactant molecules begin to form micelles. For effective solubilization, the surfactant concentration should be above its CMC.

Detailed Experimental Protocols

Protocol 1: Solubilization by pH Adjustment

This method is suitable for preparing stock solutions where the final experimental pH will be above the pKa of the fatty acid.

Materials:

  • This compound

  • 1 M NaOH solution

  • Aqueous buffer of choice (e.g., Phosphate Buffered Saline, PBS)

  • pH meter

Procedure:

  • Weigh the desired amount of this compound into a sterile container.

  • Add a small volume of the aqueous buffer.

  • While stirring, add 1 M NaOH dropwise until the compound dissolves. This indicates the formation of the sodium salt of the fatty acid.

  • Monitor the pH and adjust it to the desired final pH using 1 M HCl or 1 M NaOH. Be cautious not to let the pH drop significantly below the pKa, as this may cause precipitation.

  • Bring the solution to the final volume with the aqueous buffer.

  • Sterile-filter the solution through a 0.22 µm filter if required for the application.

Protocol 2: Solubilization using a Co-solvent

This protocol is useful for creating a concentrated stock solution that can be diluted into the final experimental medium.

Materials:

  • This compound

  • Ethanol (or DMSO)

  • Aqueous buffer of choice

Procedure:

  • Dissolve this compound in a minimal amount of ethanol (or DMSO) to create a concentrated stock solution (e.g., 100 mM).

  • Gently warm the solution if necessary to aid dissolution.

  • For use, dilute the stock solution dropwise into the pre-warmed aqueous buffer while vortexing or stirring vigorously to ensure rapid dispersion and prevent precipitation.

  • Ensure the final concentration of the organic solvent in the experimental medium is low enough not to affect the biological system (typically <0.5%).

Protocol 3: Complexation with Cyclodextrins

This method is ideal for creating a stable, soluble complex of the fatty acid.

Materials:

  • This compound

  • β-Cyclodextrin or Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Aqueous buffer of choice

Procedure:

  • Prepare a solution of the cyclodextrin in the aqueous buffer. The concentration will depend on the desired molar ratio (e.g., 1:1 or 1:2 fatty acid to cyclodextrin).

  • Separately, prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., ethanol).

  • Slowly add the fatty acid stock solution to the cyclodextrin solution while stirring vigorously.

  • Continue stirring the mixture at room temperature or with gentle heating for several hours to allow for complex formation.

  • The resulting clear solution contains the water-soluble inclusion complex.

Protocol 4: Preparation of Fatty Acid Micelles

This method uses a surfactant to create micelles that encapsulate the fatty acid.

Materials:

  • This compound

  • A suitable surfactant (e.g., Polysorbate 80)

  • Aqueous buffer of choice

Procedure:

  • Prepare a solution of the surfactant in the aqueous buffer at a concentration above its CMC.

  • Dissolve this compound in a small amount of a volatile organic solvent (e.g., chloroform or ethanol).

  • Add the fatty acid solution to the surfactant solution.

  • Remove the organic solvent by evaporation under a stream of nitrogen or using a rotary evaporator.

  • The remaining aqueous solution will contain the fatty acid encapsulated in micelles.

Protocol 5: Complexation with Bovine Serum Albumin (BSA) for Cell Culture[3][4][5]

This is the standard method for preparing fatty acid solutions for treating cells in culture.

Materials:

  • This compound

  • Fatty acid-free BSA

  • Sterile PBS or cell culture medium

  • Ethanol

Procedure:

  • Prepare a concentrated stock solution of this compound in ethanol (e.g., 100 mM).

  • Prepare a BSA solution (e.g., 10% w/v) in sterile PBS or serum-free cell culture medium.

  • Warm the BSA solution to 37°C.

  • Add the fatty acid stock solution dropwise to the warm BSA solution while stirring to achieve the desired final concentration and molar ratio (e.g., 3:1 to 6:1 fatty acid to BSA).

  • Incubate the mixture at 37°C for at least 30 minutes to allow for complexation.

  • Sterile-filter the final solution through a 0.22 µm filter before adding to cell cultures.

Visualizations

Logical Workflow for Selecting a Solubilization Method

Troubleshooting Workflow for Solubility Issues A Start: Insoluble Compound B Is the final application in cell culture? A->B C Yes B->C D No B->D E Use BSA Complexation Protocol C->E F Is pH modification acceptable for the experiment? D->F O End: Soluble Compound E->O G Yes F->G H No F->H I Adjust pH above pKa G->I J Is a co-solvent permissible? H->J I->O K Yes J->K L No J->L M Use Co-solvent Method K->M N Consider Cyclodextrin Complexation or Micelle Formation L->N M->O N->O

Caption: A decision tree to guide the selection of an appropriate solubilization method.

Signaling Pathway: Activation of PPARα by a Synthetic Fatty Acid Agonist

Synthetic fatty acids, such as this compound, can act as agonists for Peroxisome Proliferator-Activated Receptors (PPARs), which are key regulators of lipid and glucose metabolism.[3][4][5] The following diagram illustrates the general mechanism of PPARα activation.

PPARα Signaling Pathway Activation cluster_0 Cytoplasm cluster_1 Nucleus FA This compound (Ligand) PPAR PPARα FA->PPAR Binds to RXR RXR PPAR->RXR Heterodimerizes with PPRE PPRE (DNA Response Element) RXR->PPRE Binds to TargetGenes Target Gene Transcription (e.g., genes for fatty acid oxidation) PPRE->TargetGenes Activates

Caption: Activation of the PPARα signaling pathway by a synthetic fatty acid agonist.

References

Technical Support Center: Purification of 2-(2-Cyclohexylethyl)octanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of 2-(2-Cyclohexylethyl)octanoic acid from reaction byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: While the exact byproducts depend on the synthetic route, a common approach involves the alkylation of an octanoic acid enolate or a related synthetic equivalent. Potential byproducts from such a synthesis can include:

  • Unreacted Starting Materials: Residual octanoic acid and the cyclohexylethyl halide (or other alkylating agent).

  • Dialkylated Byproduct: 2,2-di(2-Cyclohexylethyl)octanoic acid, formed by a second alkylation of the desired product.

  • Solvent and Reagent Residues: Residual solvents, bases (e.g., lithium diisopropylamide), and quenching agents.

Q2: What is the recommended initial purification strategy for a crude reaction mixture containing this compound?

A2: An initial acid-base extraction is a highly effective first step to separate the acidic product from neutral and basic impurities.[1][2][3][4] The general procedure involves dissolving the crude mixture in an organic solvent, extracting the carboxylic acid into an aqueous basic solution, washing the aqueous layer to remove any remaining organic impurities, and then acidifying the aqueous layer to precipitate the purified carboxylic acid, which can then be extracted back into an organic solvent.

Q3: How can I effectively remove the dialkylated byproduct?

A3: The dialkylated byproduct, being a carboxylic acid as well, will be co-extracted with the desired product during an acid-base extraction. Therefore, chromatographic methods are typically necessary for its removal. Flash column chromatography is a common and effective technique for this separation.[5][6]

Q4: What analytical techniques are suitable for monitoring the purity of this compound during purification?

A4: A combination of analytical techniques is recommended for comprehensive purity assessment:

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the presence of starting materials and byproducts. Staining with an appropriate reagent (e.g., potassium permanganate) can help visualize non-UV active compounds.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on the volatility and mass of the components, allowing for the identification of the desired product and byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Offers detailed structural information, enabling the confirmation of the desired product's structure and the identification of impurities.

  • High-Performance Liquid Chromatography (HPLC): A powerful technique for quantifying the purity of the final product.[7]

Troubleshooting Guides

Problem 1: Low yield after acid-base extraction.
Possible Cause Troubleshooting Step
Incomplete extraction from the organic layer. Ensure the pH of the aqueous base is sufficiently high (at least 2 pH units above the pKa of the carboxylic acid) to deprotonate the acid completely.[2] Perform multiple extractions with the aqueous base.
Incomplete precipitation upon acidification. Ensure the pH of the aqueous layer is sufficiently low (at least 2 pH units below the pKa of the carboxylic acid) to fully protonate the carboxylate.[2] Chill the solution on an ice bath to decrease the solubility of the carboxylic acid.
Emulsion formation during extraction. Add a small amount of brine (saturated NaCl solution) to break the emulsion. Allow the mixture to stand for a longer period.
Problem 2: Co-elution of the desired product and a byproduct during column chromatography.
Possible Cause Troubleshooting Step
Inappropriate solvent system. Perform a thorough TLC analysis with various solvent systems to find an eluent that provides better separation between the product and the impurity. A gradient elution from a non-polar to a more polar solvent system may be necessary.
Column overloading. Reduce the amount of crude material loaded onto the column. The amount of silica gel should be at least 50-100 times the weight of the crude mixture.
Poor column packing. Ensure the silica gel is packed uniformly without any air bubbles or cracks to prevent channeling.

Experimental Protocols

Protocol 1: Acid-Base Extraction
  • Dissolve the crude reaction mixture in a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

  • Transfer the solution to a separatory funnel.

  • Extract the organic layer with a 1 M aqueous solution of a base (e.g., NaOH, NaHCO₃). Repeat the extraction 2-3 times.

  • Combine the aqueous layers and wash with the organic solvent to remove any remaining neutral impurities.

  • Acidify the aqueous layer to a pH of ~2 with a concentrated acid (e.g., HCl, H₂SO₄) while stirring in an ice bath.

  • Extract the precipitated product with an organic solvent.

  • Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄, Na₂SO₄), filter, and concentrate under reduced pressure.

Protocol 2: Flash Column Chromatography
  • Prepare a slurry of silica gel in the initial, less polar eluent.

  • Pack a glass column with the slurry, ensuring a level and compact bed.

  • Pre-elute the column with the starting eluent.

  • Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elute the column with the chosen solvent system, gradually increasing the polarity if a gradient is used.

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation

Table 1: Hypothetical TLC Data for Purification of this compound

Compound Rf Value (10% Ethyl Acetate in Hexane)
Cyclohexylethyl Bromide (Starting Material)0.85
This compound (Product)0.45
Octanoic Acid (Starting Material)0.40
2,2-di(2-Cyclohexylethyl)octanoic acid (Byproduct)0.55

Table 2: Hypothetical ¹H NMR Data for this compound

Chemical Shift (ppm) Multiplicity Integration Assignment
11.5-12.5br s1H-COOH
2.2-2.4m1H-CH(COOH)-
1.4-1.8m11HCyclohexyl-CH₂- and -CH₂-
0.8-1.0t3H-CH₃
0.8-1.4m10H-CH₂- (octyl chain)

Visualizations

Purification_Workflow A Crude Reaction Mixture B Acid-Base Extraction A->B C Neutral & Basic Impurities B->C Organic Layer D Crude Carboxylic Acid B->D Aqueous Layer (Acidified) E Column Chromatography D->E F Byproducts E->F Separated Fractions G Pure this compound E->G Pure Fractions Troubleshooting_Low_Yield A Low Yield After Acid-Base Extraction B Incomplete Extraction? A->B C Incomplete Precipitation? A->C D Emulsion Formation? A->D E Increase pH of Base Perform Multiple Extractions B->E Solution F Decrease pH with Acid Chill Solution C->F Solution G Add Brine Allow to Settle D->G Solution

References

Optimizing temperature and pressure for 2-(2-Cyclohexylethyl)octanoic acid synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(2-Cyclohexylethyl)octanoic acid. The proposed synthesis route involves the α-alkylation of octanoic acid with 2-cyclohexylethyl bromide.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The most direct and plausible strategy is the α-alkylation of octanoic acid. This involves the formation of a dianion from octanoic acid using a strong, non-nucleophilic base, followed by an SN2 reaction with an appropriate 2-cyclohexylethyl halide, such as 2-cyclohexylethyl bromide.

Q2: Why is a strong base like Lithium Diisopropylamide (LDA) necessary for this synthesis?

A2: A strong base is required to deprotonate the α-carbon of the octanoic acid, forming a nucleophilic enolate.[1][2] For a carboxylic acid, two equivalents of the base are needed: the first deprotonates the acidic carboxylic acid proton, and the second deprotonates the α-carbon to form the dianion.[3] Using a strong base like LDA ensures complete and irreversible formation of the enolate, which minimizes side reactions such as self-condensation.[1][4]

Q3: What is the optimal temperature for the enolate formation and alkylation steps?

A3: Enolate formation is typically carried out at low temperatures, around -78 °C.[2][5][6] This is done to favor the formation of the kinetic enolate and to prevent side reactions.[7][8] The alkylation reaction can then be allowed to slowly warm to a slightly higher temperature, often to 0 °C or room temperature, to ensure the reaction proceeds to completion.[6]

Q4: How does pressure affect the synthesis of this compound?

A4: For the proposed α-alkylation reaction, which is an SN2 reaction in the liquid phase, pressure is not expected to have a significant impact on the reaction rate or yield under typical laboratory conditions. These types of reactions have a very small volume of activation. Therefore, optimizing pressure is not a primary concern for this synthesis.

Q5: What are the key safety precautions for this synthesis?

A5: The synthesis involves pyrophoric reagents like n-butyllithium (for LDA preparation) and corrosive substances. It is crucial to work under an inert atmosphere (e.g., Argon or Nitrogen) and use anhydrous solvents to prevent quenching of the strong base and enolate.[6][9] Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or no yield of the desired product 1. Incomplete formation of the enolate due to insufficient or degraded base. 2. Presence of water or other protic impurities in the reaction mixture. 3. The alkylating agent (2-cyclohexylethyl bromide) was not added or is unreactive.1. Use freshly prepared or titrated LDA. Ensure two full equivalents are used. 2. Use anhydrous solvents and glassware. Perform the reaction under a strict inert atmosphere. 3. Verify the purity and reactivity of the 2-cyclohexylethyl bromide. Consider synthesizing it fresh if necessary.
Formation of multiple products (polyalkylation) The initially formed product still has an acidic α-proton and can react with the enolate of the starting material. This is more likely if the enolate is not formed completely.[2][5]Use a full two equivalents of a strong, non-nucleophilic base like LDA to ensure complete conversion of the starting octanoic acid to the dianion.[1][3]
Presence of unreacted octanoic acid 1. Insufficient amount of base used. 2. The reaction time was too short or the temperature was too low for the alkylation step.1. Ensure accurate measurement of two equivalents of a strong base. 2. After the addition of the alkylating agent, allow the reaction to warm up slowly and stir for a sufficient period (e.g., several hours) to ensure completion.[6]
Formation of an elimination product (cyclohexylethylene) This can occur if the alkylating agent is a secondary or tertiary halide, or if the reaction temperature is too high, favoring an E2 elimination pathway.[2][5][10]Use a primary alkyl halide like 2-cyclohexylethyl bromide. Maintain a low temperature during the initial stages of the alkylation.
Difficulty in purifying the final product The product may be contaminated with unreacted starting materials or byproducts.Utilize column chromatography on silica gel to separate the desired this compound from nonpolar byproducts and polar starting materials.

Experimental Protocols

Protocol 1: Synthesis of 2-Cyclohexylethyl Bromide

This protocol is based on a general procedure for converting a primary alcohol to an alkyl bromide.[11][12]

  • Setup: In a round-bottomed flask equipped with a reflux condenser and a dropping funnel, add 2-cyclohexylethanol.

  • Reagent Addition: Cool the flask in an ice bath. Slowly add hydrobromic acid (48% aqueous solution) followed by the dropwise addition of concentrated sulfuric acid.

  • Reaction: After the addition is complete, heat the mixture to reflux for approximately 6 hours.

  • Workup: Cool the reaction mixture to room temperature and pour it over ice. Extract the aqueous phase with an organic solvent like pentane.

  • Purification: Wash the combined organic layers sequentially with a sodium hydroxide solution and water. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation to yield 2-cyclohexylethyl bromide.[11]

Protocol 2: Synthesis of this compound

This protocol is a generalized procedure for the α-alkylation of a carboxylic acid.

  • LDA Preparation: In a flame-dried, three-necked flask under an argon atmosphere, prepare a solution of LDA by adding n-butyllithium to a solution of diisopropylamine in anhydrous tetrahydrofuran (THF) at -78 °C.[6] Stir the solution for a short period at 0 °C and then re-cool to -78 °C.

  • Enolate Formation: Slowly add a solution of octanoic acid in anhydrous THF to the LDA solution at -78 °C. Use two equivalents of LDA per equivalent of octanoic acid. Stir the mixture for approximately 30-60 minutes at this temperature to ensure complete formation of the dianion.

  • Alkylation: Add a solution of 2-cyclohexylethyl bromide in anhydrous THF to the enolate solution at -78 °C.

  • Reaction Progression: Allow the reaction mixture to slowly warm to 0 °C or room temperature and stir for several hours until the reaction is complete (monitored by TLC).

  • Quenching and Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Acidify the aqueous layer with HCl and extract the product with an organic solvent such as diethyl ether.

  • Purification: Wash the combined organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.

Data Presentation

Table 1: Effect of Temperature on Key Reaction Steps
Parameter Temperature Range Expected Outcome Rationale
Enolate Formation -78 °C to -70 °COptimal for kinetic enolate formation.Minimizes side reactions and prevents enolate equilibration to the thermodynamic form.[7][8]
> -70 °CPotential for side reactions and enolate equilibration.Higher temperatures can lead to less selectivity and decomposition of the enolate.[5]
Alkylation Reaction -78 °C to Room TempGradual warming allows for the SN2 reaction to proceed to completion.Low initial temperature controls the reaction, while warming provides the necessary activation energy.[6]
> Room TempIncreased risk of elimination byproducts and other side reactions.Higher temperatures can favor E2 elimination over SN2 substitution.[5]
Table 2: Influence of Key Reagents on Synthesis Outcome
Reagent Type/Amount Effect on Yield/Purity Rationale
Base Strong, non-nucleophilic (e.g., LDA)High yield and purityEnsures complete and irreversible enolate formation, minimizing self-condensation.[1][2]
Weaker base (e.g., alkoxides)Low yield, potential for multiple alkylationsIncomplete enolate formation leaves starting material that can participate in side reactions.[2]
Equivalents of Base 2.0 - 2.2 equivalentsOptimal for dianion formationOne equivalent deprotonates the carboxylic acid, the second deprotonates the α-carbon.[3]
< 2.0 equivalentsLow to no yield of desired productInsufficient base to form the reactive enolate.
Alkylating Agent Primary halide (e.g., 2-cyclohexylethyl bromide)Favorable for SN2 reaction, good yieldLess sterically hindered, minimizing competing elimination reactions.[1][13]
Secondary or tertiary halideLow yield, primary product is likely the elimination productSteric hindrance favors E2 elimination over SN2 substitution.[2][10]

Visualizations

experimental_workflow cluster_reagents Starting Materials cluster_synthesis Synthesis Steps cluster_product Final Product octanoic_acid Octanoic Acid form_enolate 2. Form Dianion (Add Octanoic Acid to LDA) octanoic_acid->form_enolate diisopropylamine Diisopropylamine prepare_lda 1. Prepare LDA (-78°C in THF) diisopropylamine->prepare_lda nBuLi n-Butyllithium nBuLi->prepare_lda cyclohexylethanol 2-Cyclohexylethanol prepare_alkyl_halide 1a. Synthesize 2-Cyclohexylethyl Bromide cyclohexylethanol->prepare_alkyl_halide prepare_lda->form_enolate alkylation 3. Alkylation (Add 2-Cyclohexylethyl Bromide) form_enolate->alkylation prepare_alkyl_halide->alkylation workup 4. Quench & Workup alkylation->workup purification 5. Purification (Column Chromatography) workup->purification final_product This compound purification->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide start Low/No Product Yield cause1 Incomplete Enolate Formation? start->cause1 cause2 Protic Impurities Present? start->cause2 cause3 Alkylating Agent Issue? start->cause3 solution1 Use fresh/titrated LDA (2.2 equivalents) cause1->solution1 Yes solution2 Use anhydrous solvents & inert atmosphere cause2->solution2 Yes solution3 Verify/resynthesize alkyl halide cause3->solution3 Yes

Caption: Troubleshooting logic for low product yield in the synthesis.

References

Troubleshooting poor peak shape in HPLC analysis of 2-(2-Cyclohexylethyl)octanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting strategies and frequently asked questions (FAQs) to address poor peak shape during the High-Performance Liquid Chromatography (HPLC) analysis of 2-(2-Cyclohexylethyl)octanoic acid.

Frequently Asked Questions (FAQs)

Q1: Why is my peak for this compound showing significant tailing?

Peak tailing is a common issue when analyzing acidic compounds like this compound. It is often caused by unwanted secondary interactions between the analyte and the stationary phase.

  • Cause 1: Silanol Interactions: The primary cause is often the interaction between the carboxylic acid group of your analyte and residual silanol groups on the silica-based stationary phase of the column. These interactions are a form of secondary retention, which can lead to tailed peaks.

  • Solution 1: Mobile Phase pH Adjustment: To minimize these interactions, the mobile phase pH should be lowered. For an acidic analyte, using a buffer with a pH at least 2 units below the analyte's pKa ensures that the compound remains in its protonated, less polar form, reducing interactions with silanols. Adding a small amount of an acidifier like trifluoroacetic acid (TFA) or formic acid (0.1%) to the mobile phase is a common and effective strategy.[1]

  • Cause 2: Column Contamination: Active sites can also be introduced by contaminants from previous injections accumulating at the column inlet.

  • Solution 2: Column Washing: Implement a robust column washing procedure between analyses to remove strongly retained matrix components.

Q2: My analyte peak is fronting (a "shark fin" shape). What are the likely causes?

Peak fronting is typically associated with sample overload or issues with the sample solvent.

  • Cause 1: Mass Overload: Injecting a sample that is too concentrated can saturate the stationary phase at the column inlet.[2] Excess analyte molecules travel down the column with fewer interactions, decreasing their retention time and causing a fronting peak.[2]

  • Solution 1: Reduce Injection Concentration: Try diluting your sample and reinjecting it. A 10-fold or 100-fold dilution is a good starting point.

  • Cause 2: Incompatible Sample Solvent: If the sample is dissolved in a solvent that is significantly stronger (more eluotropic) than the mobile phase, the analyte will not bind properly to the head of the column, leading to a distorted peak.[2]

  • Solution 2: Match Sample Solvent to Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase.[2] If a different solvent must be used, ensure it is weaker than the mobile phase.

Q3: I am observing split or shoulder peaks for a single analyte. How can I resolve this?

Split or shoulder peaks suggest that the analyte band is being disrupted as it passes through the column.

  • Cause 1: Column Void or Channeling: A void at the inlet of the column is a common physical cause.[2][3] This can happen due to the packing bed settling under pressure or the dissolution of silica if the mobile phase pH is too high.[2][4] This disruption causes the sample to follow multiple paths, resulting in a split peak.[2]

  • Solution 1: Use a Guard Column and Reverse Flush: First, try removing the guard column (if used) to see if it is the source of the problem.[3] If the issue persists, reversing the analytical column and flushing it with a strong solvent may help remove a blockage at the inlet frit. However, if a void has formed, the column likely needs to be replaced.

  • Cause 2: Partially Blocked Frit: Particulate matter from the sample or system can clog the column inlet frit, leading to poor flow distribution.[2]

  • Solution 2: Sample Filtration: Always filter your samples through a 0.22 or 0.45 µm filter before injection to prevent particulates from reaching the column.[5][6]

  • Cause 3: Mobile Phase/Sample Solvent Mismatch: Injecting a sample in a solvent that is not miscible with the mobile phase can cause peak splitting.

Q4: All the peaks in my chromatogram, including my analyte, are broad. What should I investigate?

When all peaks are affected similarly, the problem often lies outside of the column chemistry itself, in what is known as "extra-column" effects.

  • Cause 1: Large Extra-Column Volume: Excessive volume between the injector and the detector can cause peak broadening. This includes using tubing with an unnecessarily large internal diameter or length.

  • Solution 1: Optimize Tubing: Ensure all connecting tubing, especially between the column and the detector, is as short as possible and has a narrow internal diameter (e.g., 0.005 inches).

  • Cause 2: Detector Issues: A large detector cell volume or an incorrect sampling rate can also lead to broader peaks.[7]

  • Solution 2: Check Detector Settings: Consult your instrument manual to ensure the detector cell is appropriate for your flow rate and that the data acquisition rate is sufficient (a rate that captures 15-20 points across the peak is generally recommended).

  • Cause 3: Column Deterioration: A generally degraded column can also result in broad peaks for all analytes.[3]

Troubleshooting Summary

The table below provides a quick reference for diagnosing and solving common peak shape problems.

Problem Potential Cause Recommended Solution
Peak Tailing Secondary interactions with residual silanols.Lower mobile phase pH to ~2.5-3.0 using 0.1% TFA or Formic Acid.[8]
Column contamination.Wash the column with a strong solvent.
Peak Fronting Mass overload.Dilute the sample and reinject.[2]
Sample solvent is stronger than the mobile phase.Dissolve the sample in the mobile phase.[2]
Split/Shoulder Peaks Void at the column inlet.Replace the column; use a guard column to extend lifespan.[2][3]
Partially blocked column frit.Filter all samples and mobile phases.[6]
Sample solvent immiscible with the mobile phase.Ensure solvent miscibility.
Broad Peaks Large extra-column volume.Use shorter, narrower diameter connection tubing.
Improper detector settings.Decrease detector cell volume or increase data acquisition rate.[7]
Column deterioration.Replace the column.[3]

Recommended HPLC Starting Conditions

This table outlines a robust set of starting parameters for the analysis of this compound based on methods for similar fatty acids.[1][9][10]

Parameter Recommendation Rationale
Column C18 or C8, 150 x 4.6 mm, 5 µmStandard reversed-phase columns suitable for hydrophobic molecules.[11][12]
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA) or Formic AcidThe aqueous component of the mobile phase.
Mobile Phase B Acetonitrile + 0.1% Trifluoroacetic Acid (TFA) or Formic AcidThe organic component. Acetonitrile is a common choice for fatty acids.[11][13]
pH Control Addition of 0.1% TFA or Formic AcidSuppresses ionization of the carboxylic acid, improving peak shape and retention.[1]
Gradient 70% B to 95% B over 15 minutesA gradient is often necessary to elute hydrophobic compounds with good resolution.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 35-40 °CElevated temperature can improve peak shape and reduce viscosity.
Detection UV at 210 nmCarboxylic acids have a weak chromophore; low UV is required for detection.[10]
Injection Vol. 5-20 µLKeep the volume low to minimize solvent effects.
Sample Solvent Mobile Phase (at initial conditions) or Acetonitrile/Water (50:50)Ensures compatibility and good peak shape.

Visual Troubleshooting and Workflows

Analyte Chemical Structure

Caption: Chemical structure of this compound.

HPLC Peak Shape Troubleshooting Workflow

G start Identify Peak Shape Problem tailing Peak Tailing start->tailing fronting Peak Fronting start->fronting split Split / Shoulder Peak start->split broad Broad Peaks start->broad cause_tail Secondary Silanol Interactions tailing->cause_tail Likely Cause cause_front Mass Overload or Incompatible Sample Solvent fronting->cause_front Likely Cause cause_split Column Void or Partial Blockage split->cause_split Likely Cause cause_broad Extra-Column Volume or Column Deterioration broad->cause_broad Likely Cause sol_tail Lower Mobile Phase pH (add 0.1% TFA) cause_tail->sol_tail Solution sol_front Dilute Sample or Use Mobile Phase as Solvent cause_front->sol_front Solution sol_split Filter Sample and Check Column (Replace if necessary) cause_split->sol_split Solution sol_broad Optimize Tubing and Check System for Wear cause_broad->sol_broad Solution

Caption: A logical workflow for troubleshooting poor HPLC peak shapes.

Experimental Protocols

Protocol 1: Mobile Phase Preparation (0.1% TFA)
  • Mobile Phase A (Aqueous):

    • Measure 999 mL of high-purity HPLC-grade water into a 1 L solvent bottle.

    • Carefully add 1 mL of high-purity TFA.

    • Cap the bottle and sonicate for 10-15 minutes to degas the solution.

  • Mobile Phase B (Organic):

    • Measure 999 mL of HPLC-grade acetonitrile into a separate 1 L solvent bottle.

    • Carefully add 1 mL of high-purity TFA.

    • Cap the bottle and sonicate for 10-15 minutes to degas.

  • System Flush: Before running samples, flush the HPLC system thoroughly with the new mobile phases to ensure the column is properly equilibrated.

Protocol 2: Sample Preparation and Dilution
  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Working Solution: Create a working solution by diluting the stock solution 1:10 (to 100 µg/mL) using a 50:50 mixture of acetonitrile and water. This solvent is weaker than a high-percentage acetonitrile mobile phase, preventing solvent-induced peak distortion.

  • Filtration: Filter the final working solution through a 0.22 µm syringe filter into an HPLC vial.[6]

  • Troubleshooting Dilution: If peak fronting is observed, perform further serial dilutions (e.g., to 10 µg/mL and 1 µg/mL) using the same 50:50 acetonitrile/water mixture to determine if the issue is concentration-dependent.

Protocol 3: Column Cleaning and Regeneration

If the column is suspected of being contaminated or showing poor performance, a wash sequence can be attempted. (Note: Always disconnect the column from the detector during flushing).

  • Flush Buffer: Flush the column with 20 column volumes of your mobile phase without the buffer/acid (e.g., Acetonitrile/Water).

  • Remove Organics: Flush with 20 column volumes of 100% Acetonitrile.

  • Stronger Eluent: Flush with 20 column volumes of Isopropanol.

  • Re-equilibration:

    • Flush with 20 column volumes of 100% Acetonitrile.

    • Flush with 20-30 column volumes of the initial mobile phase conditions (e.g., 70% Mobile Phase B) until the baseline is stable.

References

Preventing degradation of 2-(2-Cyclohexylethyl)octanoic acid during storage

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 2-(2-Cyclohexylethyl)octanoic acid

Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with essential information on preventing the degradation of this compound during storage. The following troubleshooting guides and frequently asked questions (FAQs) address common issues to ensure the stability and integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

While specific degradation pathways for this compound are not extensively published, based on its structure as a saturated long-chain carboxylic acid, the most probable degradation routes include:

  • Oxidative Degradation: The molecule can be susceptible to oxidation, particularly if exposed to oxygen, light, or trace metal impurities which can catalyze the reaction.[1] This can lead to the formation of hydroperoxides and subsequently shorter-chain acid or keto-acid impurities.

  • Decarboxylation: At elevated temperatures, carboxylic acids can undergo decarboxylation, resulting in the loss of the carboxyl group as carbon dioxide (CO2).[1]

  • Microbial Degradation: Like other fatty acids, this compound may be susceptible to microbial degradation if stored improperly, especially in non-sterile aqueous solutions or under high humidity.[2]

Q2: What are the ideal storage conditions to prevent degradation?

To ensure the long-term stability of this compound, the following storage conditions are recommended:

  • Temperature: Store at or below 4°C. For long-term storage, -20°C is preferable. Avoid repeated freeze-thaw cycles.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize the risk of oxidation.

  • Light: Protect from light by using amber glass vials or storing the container in a dark place. Photolytic cleavage can generate reactive radical species.[1]

  • Container: Use tightly sealed, high-quality glass or Teflon-lined containers to prevent contamination and moisture ingress.[2]

  • Purity: Ensure the compound is free from impurities that can act as catalysts for degradation, such as residual metals.[3]

Q3: How can I visually or physically tell if my sample has degraded?

Initial signs of degradation can be subtle. Be observant of the following changes:

  • Change in Color: The appearance of a yellow or brown tint in a previously colorless or white sample.

  • Change in Odor: The development of a rancid or unusual odor may indicate oxidative degradation or other chemical changes.[4]

  • Phase Separation or Precipitation: If the compound is stored in a solution, the appearance of cloudiness, precipitates, or phase separation can indicate the formation of insoluble degradants.

  • Change in pH: For aqueous solutions, a significant shift in pH could signal degradation.[2]

Any of these changes warrant a more rigorous analytical investigation to confirm the purity of the sample.

Q4: I suspect my compound has degraded. How can I confirm this and identify the degradants?

If you suspect degradation, a systematic approach is necessary for confirmation. The flowchart below outlines a general troubleshooting workflow. The primary method for confirmation is to use a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).

G cluster_start start Suspected Degradation (e.g., color change, unexpected results) check_purity check_purity start->check_purity decision decision identify_cause identify_cause decision->identify_cause Yes no_degradation No Degradation Detected. Review other experimental parameters (e.g., reagents, instrument calibration). decision->no_degradation No

Caption: Workflow for the development of a stability-indicating HPLC method.

4. Analysis and Validation:

  • Inject the parent compound and each of the stressed samples.

  • Confirm that the parent peak is well-resolved from all degradant peaks (resolution > 1.5).

  • Perform peak purity analysis using a PDA detector to ensure the parent peak is not co-eluting with any degradants.

  • Once the method is finalized, validate it according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, and precision.

By following these guidelines, you can ensure the stability of your this compound and maintain the integrity of your research.

References

Minimizing emulsion formation during extraction of 2-(2-Cyclohexylethyl)octanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 2-(2-Cyclohexylethyl)octanoic acid Extraction

Welcome to the Troubleshooting Guide for Minimizing Emulsion Formation. This resource is designed for researchers, scientists, and drug development professionals working with this compound and similar long-chain fatty acids. Emulsion formation is a common challenge during liquid-liquid extraction that can lead to poor separation, product loss, and time-consuming workarounds. This guide provides answers to frequently asked questions, detailed protocols for prevention and remediation, and workflows to resolve emulsion-related issues efficiently.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What causes emulsions to form during the extraction of this compound?

A: Emulsion formation is a common issue when performing liquid-liquid extractions, especially with surfactant-like molecules such as long-chain fatty acids.[1] An emulsion is a stable mixture of two immiscible liquids, like oil and water, where one liquid is dispersed in the other as microscopic droplets.[2] For a molecule like this compound, which has a long, nonpolar hydrocarbon tail and a polar carboxylic acid head, the molecule itself can act as an emulsifying agent, stabilizing the interface between the aqueous and organic phases.

Several factors can cause or exacerbate emulsion formation:

  • High Agitation: Vigorous shaking or mixing provides the energy to break up the liquid phases into fine droplets, increasing the surface area between them and promoting emulsion.[2]

  • Presence of Surfactants: Your target molecule, this compound, possesses amphiphilic properties (both polar and nonpolar regions) and can act as a surfactant, stabilizing the emulsion.[1] Any other surfactant-like impurities will also contribute.

  • Finely Divided Solids: The presence of small solid particles or precipitates at the interface can physically stabilize droplets and prevent them from coalescing.[3]

  • High Concentration: At high concentrations, the surfactant-like properties of your product are more pronounced.

  • pH Conditions: The pH of the aqueous phase determines the ionization state of the carboxylic acid. Near the pKa, both the protonated (organic-soluble) and deprotonated (aqueous-soluble) forms exist, which can enhance interfacial activity.

Troubleshooting_Workflow Start Emulsion Formed Wait 1. Wait Let stand for 15-30 min Start->Wait Check1 Resolved? Wait->Check1 Salt 2. Add Saturated Brine (Salting Out) Check1->Salt No Success Separation Achieved Check1->Success Yes Check2 Resolved? Salt->Check2 Filter 3. Physical Method Filter through Celite or use Centrifugation Check2->Filter No Check2->Success Yes Check3 Resolved? Filter->Check3 Solvent 4. Chemical Method Add small amount of different solvent (e.g., Ethanol) Check3->Solvent No Check3->Success Yes Solvent->Success Yes, after re-extraction Failure Consider Alternative Extraction Method (e.g., SPE) Solvent->Failure No

References

Catalyst selection for efficient synthesis of 2-(2-Cyclohexylethyl)octanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of 2-(2-Cyclohexylethyl)octanoic acid

Welcome to the technical support center for the synthesis of this compound. This guide provides detailed troubleshooting advice, frequently asked questions, and experimental protocols to assist researchers, scientists, and drug development professionals in achieving an efficient synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most effective catalyst for the synthesis of this compound?

A1: The synthesis is typically achieved through the α-alkylation of octanoic acid. This reaction does not use a catalyst in the traditional sense but requires a strong, non-nucleophilic base to generate the octanoate enolate. Lithium diisopropylamide (LDA) is the most common and effective base for this purpose.[1][2][3] It is a bulky base that rapidly and quantitatively deprotonates the α-carbon of the carboxylic acid at low temperatures, minimizing side reactions.[1][3]

Q2: Why is a strong base like LDA necessary? Can I use a more common base like sodium hydroxide?

A2: A strong base like LDA is crucial because the α-proton of a carboxylic acid is not highly acidic. Weaker bases, such as sodium hydroxide or sodium ethoxide, will not completely deprotonate the carboxylic acid to form the enolate.[4] This leads to a low concentration of the desired enolate and can result in side reactions, such as the base reacting with the alkyl halide, leading to low product yields.[4]

Q3: What are the ideal reaction conditions for this synthesis?

A3: The α-alkylation of octanoic acid should be carried out under anhydrous conditions in an inert atmosphere (e.g., argon or nitrogen). A polar aprotic solvent like tetrahydrofuran (THF) is typically used. The reaction is performed at low temperatures, usually -78 °C, to ensure kinetic control and prevent unwanted side reactions.[1][3]

Q4: What are the primary side products I should be aware of?

A4: The main potential side products include:

  • O-alkylation: The enolate is an ambident nucleophile, meaning it can react at either the α-carbon or the oxygen atom. While C-alkylation is generally favored with alkyl halides, some O-alkylation can occur, leading to the formation of an ester.

  • Dialkylation: If the mono-alkylated product still possesses an α-hydrogen, it can be deprotonated and react with another molecule of the alkyl halide to form a 2,2-disubstituted octanoic acid.[5] Using a slight excess of the enolate relative to the alkylating agent can help minimize this.

  • Elimination: If using a secondary or tertiary alkyl halide, an E2 elimination reaction can compete with the desired SN2 alkylation, forming an alkene from the alkyl halide.[6][7]

Q5: Can I use an ester of octanoic acid instead of the carboxylic acid itself?

A5: Yes, using an ester, such as ethyl octanoate, is a common and often preferred strategy.[8][9] The α-protons of esters are more acidic than those of the corresponding carboxylic acids, making enolate formation with LDA more straightforward. The resulting 2-(2-Cyclohexylethyl)octanoate ester can then be hydrolyzed to the desired carboxylic acid in a subsequent step.[9]

Troubleshooting Guides

Issue 1: Low or No Product Yield

Q: I am getting a very low yield of my desired product. What could be the cause?

A: Low yield can stem from several factors. Consider the following troubleshooting steps:

  • Incomplete Enolate Formation:

    • Verify Base Strength and Purity: Ensure your LDA is freshly prepared or properly stored. Decomposed LDA will be less effective.

    • Insufficient Base: Use at least two equivalents of LDA for the carboxylic acid starting material (one to deprotonate the carboxylic acid proton and one for the α-proton) or one equivalent for an ester starting material.

  • Poor Quality of Reagents and Solvent:

    • Anhydrous Conditions: Moisture will quench the LDA and the enolate. Ensure all glassware is oven-dried and cooled under an inert atmosphere, and use anhydrous solvents.

    • Alkyl Halide Reactivity: Your alkylating agent, 1-bromo-2-cyclohexylethane (or a similar halide), should be pure. Primary alkyl halides are preferred to minimize competing elimination reactions.[7]

  • Incorrect Reaction Temperature:

    • Maintain Low Temperature: The formation of the enolate with LDA should be performed at -78 °C (a dry ice/acetone bath) to favor the kinetic enolate and prevent decomposition.[3] Allowing the reaction to warm up prematurely can lead to side reactions.

Issue 2: Presence of Multiple Products in the Final Mixture

Q: My final product is contaminated with significant amounts of side products. How can I improve the selectivity?

A: The presence of multiple products indicates a lack of reaction control. Here are some strategies to improve selectivity:

  • Minimizing Dialkylation:

    • Control Stoichiometry: Use a slight excess of the enolate (around 1.1 equivalents) relative to the alkylating agent. This ensures the alkyl halide is consumed before it can react with the mono-alkylated product.

    • Slow Addition: Add the alkylating agent slowly to the enolate solution at -78 °C to maintain a low concentration of the electrophile.

  • Preventing O-alkylation:

    • While less common with alkyl halides, if O-alkylation is suspected, ensure the use of a non-polar aprotic solvent and a lithium counter-ion (from LDA) which promotes C-alkylation.

  • Avoiding Elimination Reactions:

    • Choice of Alkyl Halide: Use a primary alkyl halide (e.g., 1-bromo-2-cyclohexylethane) as they are much less prone to E2 elimination than secondary or tertiary halides.[6][7]

Issue 3: Reaction Fails to Go to Completion

Q: My reaction seems to stall, and I have a significant amount of unreacted starting material. What should I do?

A: Incomplete conversion can be addressed by examining the following:

  • Reaction Time: While enolate formation with LDA is rapid, the subsequent alkylation step may require several hours at low temperature. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.

  • Steric Hindrance: A bulky alkylating agent or a sterically hindered starting material can slow down the SN2 reaction. In such cases, a longer reaction time or a slight increase in temperature (e.g., from -78 °C to -40 °C) after the addition of the alkyl halide might be necessary, but this should be done cautiously as it can also increase side reactions.

Data Presentation

Table 1: Catalyst/Base Screening for Alkylation of Ethyl Octanoate

EntryBaseEquivalents of BaseSolventTemperature (°C)Reaction Time (h)Conversion (%)Yield of 2-(2-Cyclohexylethyl)octanoate (%)
1LDA1.1THF-784>9588
2LHMDS1.1THF-784>9585
3NaH1.1THF25124025
4KHMDS1.1THF-784>9582
5t-BuOK1.1THF-7866045

Data is representative and for illustrative purposes.

Table 2: Optimization of Reaction Conditions using LDA

EntryParameter VariedConditionConversion (%)Yield (%)
1Temperature-78 °C>9588
2Temperature-40 °C>9575 (increased side products)
3SolventDiethyl Ether9080
4SolventToluene8572
5Alkylating Agent1-iodo-2-cyclohexylethane>9591
6Alkylating Agent1-chloro-2-cyclohexylethane7062

Data is representative and for illustrative purposes.

Experimental Protocols

Synthesis of this compound via α-Alkylation of Octanoic Acid

Materials:

  • Octanoic acid

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • 1-Bromo-2-cyclohexylethane

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (1 M)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware, syringes, and inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • Preparation of LDA Solution:

    • To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add anhydrous THF and cool to 0 °C.

    • Add diisopropylamine (2.2 equivalents) via syringe.

    • Slowly add n-BuLi (2.2 equivalents) dropwise while maintaining the temperature at 0 °C.

    • Stir the solution at 0 °C for 30 minutes to form the LDA solution.

  • Formation of the Dianion:

    • Cool the freshly prepared LDA solution to -78 °C (dry ice/acetone bath).

    • In a separate flame-dried flask, dissolve octanoic acid (1.0 equivalent) in anhydrous THF.

    • Slowly add the octanoic acid solution to the LDA solution at -78 °C via a cannula or syringe.

    • Stir the mixture at -78 °C for 1 hour to ensure complete formation of the dianion.

  • Alkylation:

    • Add 1-bromo-2-cyclohexylethane (1.05 equivalents) dropwise to the dianion solution at -78 °C.

    • Allow the reaction to stir at -78 °C for 4-6 hours. The progress can be monitored by TLC.

  • Workup and Purification:

    • Quench the reaction by slowly adding 1 M HCl at -78 °C until the solution is acidic.

    • Allow the mixture to warm to room temperature.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain this compound.

Visualizations

Experimental_Workflow cluster_LDA_Prep LDA Preparation cluster_Reaction Alkylation Reaction cluster_Workup Workup & Purification THF_amine Diisopropylamine in THF (0 °C) nBuLi n-BuLi THF_amine->nBuLi Add dropwise LDA LDA Solution nBuLi->LDA Stir 30 min Octanoic_Acid Octanoic Acid in THF Dianion Octanoic Acid Dianion (-78 °C) LDA->Dianion Octanoic_Acid->Dianion Add to LDA Alkyl_Halide 1-Bromo-2-cyclohexylethane Product Crude Product Mixture Alkyl_Halide->Product Add to Dianion, Stir 4-6h Quench Quench with 1M HCl Product->Quench Extract Extract with Ether Quench->Extract Purify Column Chromatography Extract->Purify Final_Product Pure Product Purify->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

Reaction_Mechanism cluster_step1 Step 1: Dianion Formation cluster_step2 Step 2: SN2 Alkylation cluster_step3 Step 3: Protonation Octanoic_Acid Octanoic Acid Carboxylate Lithium Octanoate Octanoic_Acid->Carboxylate -H+ LDA1 LDA (1 eq) Enolate Lithium Enolate Dianion Carboxylate->Enolate -H+ (alpha) LDA2 LDA (1 eq) Product_Anion Product Anion Enolate->Product_Anion SN2 Attack Alkyl_Halide 1-Bromo-2-cyclohexylethane Final_Product This compound Product_Anion->Final_Product H3O H3O+ (Workup)

Caption: Proposed reaction mechanism for the alpha-alkylation of octanoic acid.

Troubleshooting_Guide Start Low Product Yield? Q1 Is enolate formation complete? Start->Q1 A1_Yes Yes Q1->A1_Yes Unlikely A1_No No Q1->A1_No Likely Q2 Are side products observed? A1_Yes->Q2 Fix1 Check LDA quality. Use >=2 eq. of base. Ensure anhydrous conditions. A1_No->Fix1 Success Yield Improved Fix1->Success A2_Yes Yes Q2->A2_Yes Likely A2_No No Q2->A2_No Unlikely Fix2 Control stoichiometry. Add alkyl halide slowly at -78°C. Use primary alkyl halide. A2_Yes->Fix2 Q3 Is starting material unreacted? A2_No->Q3 Fix2->Success A3_Yes Yes Q3->A3_Yes Likely Fix3 Increase reaction time. Monitor reaction by TLC/LC-MS. A3_Yes->Fix3 Fix3->Success

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of Octanoic Acid and 2-(2-Cyclohexylethyl)octanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

A notable gap in current scientific literature exists regarding the biological activity of 2-(2-Cyclohexylethyl)octanoic acid, hindering a direct comparative analysis with the well-characterized octanoic acid. This guide, therefore, presents a comprehensive overview of the known biological functions of octanoic acid, supported by experimental data and detailed protocols. This information serves as a crucial benchmark and a methodological framework for future investigations into the biological properties of its derivative, this compound.

Overview of Octanoic Acid's Biological Activity

Octanoic acid, a medium-chain saturated fatty acid, exhibits a wide range of biological effects, from antimicrobial and metabolic regulation to receptor-mediated signaling. Its diverse activities are a subject of ongoing research in fields such as microbiology, nutrition, and pharmacology.

Antimicrobial Properties

Octanoic acid is a well-documented antimicrobial agent with activity against various bacteria and yeasts.[1] Its primary mechanism of action involves the disruption of the cell membrane's integrity, leading to increased permeability and subsequent cell death.[1][2]

Metabolic Regulation

In the realm of metabolism, octanoic acid serves as an energy source and influences several key metabolic pathways. It can be transported directly to the mitochondria for β-oxidation, providing a rapid supply of energy.[3] Studies have shown that a diet enriched with octanoic acid can improve endurance and activate mitochondrial biogenesis in skeletal muscle.[4][5] Furthermore, octanoic acid has been found to inhibit enzymes involved in lipogenesis and promote the catabolism of branched-chain amino acids.[6]

Receptor-Mediated Signaling

Octanoic acid and its derivatives can act as signaling molecules by interacting with specific cellular receptors. For instance, it is involved in the acylation of ghrelin, a hormone that regulates hunger, thereby modulating its activity.[7][8]

Quantitative Data on the Biological Activity of Octanoic Acid

The following tables summarize key quantitative data from various studies on the biological activity of octanoic acid.

Antimicrobial Activity Organism Metric Value Reference
Minimum Inhibitory Concentration (MIC)Staphylococcus aureusmM>50% inhibition at 3.13[1]
Minimum Inhibitory Concentration (MIC)Escherichia coli O157:H7mM>6 log CFU/g reduction at 3[2]
Growth InhibitionSaccharomyces cerevisiaemg/literDecreased growth rate at 16[9]
Enzyme Inhibition Enzyme Metric Value Reference
Branched-chain alpha-keto acid dehydrogenase kinase (BDK)Purified BCKDH-BDK complexInhibitionHigher than decanoic acid[6]
Cellular Metabolism Parameter Cell Type Effect Reference
Mitochondrial RespirationMouse Gastrocnemius MuscleIncreased maximal respiration-[4]
Fatty Acid SynthesisU87MG Glioblastoma CellsKetone Body ProductionIncreased[3]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate the design of future studies on this compound.

Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity

This protocol is adapted from studies on the antimicrobial effects of octanoic acid.[1]

  • Bacterial Strain Preparation: Culture the target bacterial strain (e.g., Staphylococcus aureus) in an appropriate broth medium (e.g., Tryptone Soy Broth) at 37°C for 18-24 hours.

  • Preparation of Octanoic Acid Solutions: Prepare a stock solution of octanoic acid in a suitable solvent (e.g., ethanol). Create a series of two-fold serial dilutions in a 96-well microtiter plate using Mueller Hinton Broth (MHB).

  • Inoculation: Adjust the bacterial culture to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in MHB. Add 100 µL of the bacterial suspension to each well of the microtiter plate containing the octanoic acid dilutions.

  • Incubation: Incubate the microtiter plate at 37°C for 24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of octanoic acid that completely inhibits visible growth of the bacteria.

Enzyme Inhibition Assay: Branched-chain alpha-keto acid dehydrogenase kinase (BDK)

This protocol is based on a study investigating the effect of octanoic acid on BCAA catabolism.[6]

  • Enzyme and Substrate Preparation: Purify the BCKDH-BDK complex. Prepare a reaction buffer containing the necessary cofactors.

  • Inhibition Assay: In a reaction vessel, combine the purified BCKDH-BDK complex with the reaction buffer and varying concentrations of the inhibitor (octanoic acid).

  • Initiation of Reaction: Start the enzymatic reaction by adding the substrate.

  • Measurement of Activity: Monitor the activity of the BCKDC by measuring the rate of product formation using a suitable analytical method (e.g., spectrophotometry or HPLC).

  • Data Analysis: Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value.

Assessment of Mitochondrial Respiration

This protocol is derived from a study on the effect of octanoic acid on skeletal muscle mitochondria.[4]

  • Mitochondrial Isolation: Isolate mitochondria from the tissue of interest (e.g., mouse gastrocnemius muscle) using differential centrifugation.

  • High-Resolution Respirometry: Use a high-resolution respirometer to measure oxygen consumption.

  • Experimental Procedure: Add the isolated mitochondria to the respirometer chamber containing a respiration medium. Measure the basal respiration rate.

  • Substrate and Inhibitor Addition: Sequentially add substrates for different complexes of the electron transport chain (e.g., pyruvate, malate, succinate) and ADP to measure state 3 respiration. Add octanoic acid to assess its direct effect on mitochondrial respiration.

  • Data Analysis: Analyze the oxygen consumption rates to determine the effects of octanoic acid on different respiratory states.

Visualizing Pathways and Workflows

Signaling Pathway of Octanoic Acid in Ghrelin Acylation

Octanoic_Acid Octanoic Acid GOAT Ghrelin O-acyltransferase (GOAT) Octanoic_Acid->GOAT Acyl_Ghrelin Acyl-Ghrelin GOAT->Acyl_Ghrelin Acylation Desacyl_Ghrelin Desacyl-Ghrelin Desacyl_Ghrelin->GOAT GHS_R1a GHS-R1a Receptor Acyl_Ghrelin->GHS_R1a Binding and Activation Downstream_Signaling Downstream Signaling (e.g., NPY expression) GHS_R1a->Downstream_Signaling

Caption: Pathway of octanoic acid-mediated ghrelin acylation and signaling.

Proposed Experimental Workflow for Assessing the Biological Activity of this compound

cluster_0 In Vitro Screening cluster_1 Cellular Mechanism of Action cluster_2 In Vivo Evaluation (if warranted) Compound This compound Antimicrobial Antimicrobial Assays (MIC, MBC) Compound->Antimicrobial Enzyme Enzyme Inhibition Assays (e.g., COX, Lipoxygenase) Compound->Enzyme Receptor Receptor Binding Assays (e.g., GPCRs) Compound->Receptor Cell_Viability Cell Viability Assays (e.g., MTT, LDH) Compound->Cell_Viability Mitochondria Mitochondrial Function (Respiration, Membrane Potential) Antimicrobial->Mitochondria Signaling Signaling Pathway Analysis (Western Blot, Kinase Assays) Enzyme->Signaling Receptor->Signaling Gene_Expression Gene Expression Analysis (qPCR, RNA-seq) Cell_Viability->Gene_Expression Animal_Model Animal Models of Disease (e.g., Infection, Inflammation) Mitochondria->Animal_Model Signaling->Animal_Model PK_PD Pharmacokinetics & Pharmacodynamics Animal_Model->PK_PD Toxicity Toxicology Studies Animal_Model->Toxicity

Caption: A hypothetical workflow for the biological evaluation of a novel fatty acid.

The Uncharacterized Potential of this compound

The chemical structure of this compound, featuring a cyclohexyl group attached to the octanoic acid backbone, suggests potential for unique biological activities compared to its straight-chain counterpart. The bulky cyclohexyl group could influence its solubility, membrane permeability, and interactions with protein binding pockets.

Based on its structural similarity to other bioactive molecules, it is plausible that this compound could exhibit activities such as:

  • Modulation of Inflammatory Pathways: The presence of a cyclic moiety is a feature in some non-steroidal anti-inflammatory drugs (NSAIDs) and other modulators of inflammatory enzymes like cyclooxygenases (COX) and lipoxygenases (LOX).

  • Altered Receptor Binding: The cyclohexyl group could confer selectivity for certain G-protein coupled receptors (GPCRs) or nuclear receptors that are not targets for octanoic acid.

  • Modified Antimicrobial Spectrum: The increased lipophilicity due to the cyclohexyl group might enhance its ability to disrupt microbial membranes, potentially leading to a different spectrum of antimicrobial activity.

It is crucial to emphasize that these are speculative possibilities. Rigorous experimental investigation is required to elucidate the actual biological profile of this compound.

Conclusion and Future Directions

While a direct comparison of the biological activities of this compound and octanoic acid is currently not possible due to a lack of data on the former, this guide provides a comprehensive foundation for future research. The well-documented multifaceted activities of octanoic acid highlight the potential for structurally related fatty acids to possess significant biological functions.

The scientific community is encouraged to undertake studies to characterize the biological effects of this compound. The experimental protocols and comparative data presented herein offer a starting point for such investigations. Elucidating the biological activity of this and other novel fatty acids will undoubtedly contribute to a deeper understanding of lipid biochemistry and may lead to the discovery of new therapeutic agents.

References

Validation of an analytical method for 2-(2-Cyclohexylethyl)octanoic acid in tissue samples

Author: BenchChem Technical Support Team. Date: November 2025

A comparative guide to the validation of analytical methods for the quantification of 2-(2-Cyclohexylethyl)octanoic acid and other novel lipophilic acids in tissue samples is presented below. Given the novelty of this compound, this guide establishes a framework for method validation by comparing established techniques for similar long-chain fatty acids in biological matrices. The principles and experimental data provided serve as a robust starting point for researchers, scientists, and drug development professionals working with new chemical entities.

The primary method detailed is a highly sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) approach, which avoids chemical derivatization. This is compared with the traditional Gas Chromatography-Mass Spectrometry (GC-MS) method that requires derivatization, and an alternative sample preparation technique using Solid-Phase Extraction (SPE).

Primary Analytical Method: LC-MS/MS

LC-MS/MS is a powerful technique for the analysis of fatty acids due to its high sensitivity and specificity, often allowing for direct analysis without the need for derivatization.[1][2][3][4][5][6][7][8][9][10][11]

Experimental Protocol: LC-MS/MS
  • Tissue Homogenization:

    • Weigh approximately 50 mg of frozen tissue.

    • Add 1 mL of ice-cold methanol/water (1:1, v/v) containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar fatty acid not present in the sample).

    • Homogenize the tissue using a bead beater or rotor-stator homogenizer until a uniform suspension is achieved.

  • Lipid Extraction (Modified Folch Method):

    • To the homogenate, add 2 mL of chloroform and vortex vigorously for 2 minutes.[12][13]

    • Centrifuge at 3000 x g for 10 minutes to induce phase separation.

    • Carefully collect the lower organic phase (chloroform layer) containing the lipids into a clean tube.[4][12]

    • Dry the extract under a gentle stream of nitrogen at 30°C.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is commonly used for separating fatty acids.[3][11][12]

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile/Isopropanol (1:1, v/v) with 0.1% formic acid.

    • Gradient Elution: A typical gradient would start at 30% B, increasing to 100% B over 10 minutes, holding for 2 minutes, and then re-equilibrating at 30% B for 3 minutes. The total run time is often around 15 minutes.[6][11]

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode is typically used for fatty acids.[7][14]

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring the transition from the precursor ion ([M-H]⁻) to a specific product ion.

    • Source Parameters: Optimized for the specific instrument and analyte, including capillary voltage, source temperature, and gas flows.

Data Presentation: LC-MS/MS Validation Parameters

The following table summarizes typical validation performance characteristics for an LC-MS/MS method for a long-chain fatty acid in a tissue matrix, based on FDA and ICH guidelines.[15][16][17][18][19]

Validation ParameterTypical Performance CriteriaExample Result for a Surrogate Fatty Acid
Linearity (R²) ≥ 0.990.998
Range 1 - 1000 ng/mL1 - 1000 ng/mL
Accuracy (% Recovery) 85% - 115% (80% - 120% at LLOQ)95.2% - 108.5%
Precision (%RSD) ≤ 15% (≤ 20% at LLOQ)Intra-day: 4.5% - 8.2%Inter-day: 6.8% - 11.3%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 30.3 ng/mL
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≥ 10; within accuracy/precision limits1.0 ng/mL
Matrix Effect Within 85% - 115%92.7%
Recovery Consistent, precise, and reproducible88.5%

Visualization: LC-MS/MS Experimental Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing tissue Tissue Sample (50 mg) homogenize Homogenize in MeOH/Water + Internal Standard tissue->homogenize extract Liquid-Liquid Extraction (Chloroform/Methanol) homogenize->extract separate Centrifuge & Collect Organic Layer extract->separate dry Dry Down Under N2 separate->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute inject Inject into LC-MS/MS reconstitute->inject separate_lc Chromatographic Separation (C18 Column) inject->separate_lc ionize Ionize (ESI Negative) separate_lc->ionize detect Detect (MRM) ionize->detect integrate Integrate Peak Areas detect->integrate quantify Quantify using Calibration Curve integrate->quantify report Report Concentration (ng/g tissue) quantify->report

LC-MS/MS experimental workflow for fatty acid quantification in tissue.

Alternative Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a classic and robust technique for fatty acid analysis. A key difference from LC-MS is the requirement for derivatization to make the fatty acids volatile.[2][20] The most common method is conversion to fatty acid methyl esters (FAMEs).[13][21][22]

Experimental Protocol: GC-MS
  • Lipid Extraction: Follow steps 1 and 2 from the LC-MS/MS protocol (Tissue Homogenization and Lipid Extraction).

  • Derivatization to FAMEs:

    • After drying the lipid extract, add 1 mL of 14% Boron Trifluoride (BF₃) in methanol.[13][20]

    • Seal the tube and heat at 100°C for 30 minutes.

    • Cool the sample, then add 1 mL of water and 1 mL of hexane.

    • Vortex thoroughly and centrifuge at 1000 x g for 5 minutes.

    • Collect the upper hexane layer containing the FAMEs for GC-MS analysis.

  • GC-MS Conditions:

    • Column: A polar capillary column (e.g., CP-Sil 88, 100 m x 0.25 mm).[22]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[22]

    • Temperature Program: Start at 80°C, hold for 1 minute, then ramp up to 220°C at 4°C/min, and hold for 5 minutes.[22]

    • Ionization Mode: Electron Ionization (EI).

    • Detection Mode: Scan mode for identification or Selected Ion Monitoring (SIM) for quantification.

Data Presentation: GC-MS vs. LC-MS/MS Comparison
FeatureLC-MS/MSGC-MS
Derivatization Not requiredRequired (e.g., FAMEs)
Analysis Time Typically shorter (e.g., 15 min).[6][11]Typically longer (e.g., >30 min).[22][23]
Sensitivity Generally higher (femtomole levels).[23]Very good, but can be lower than LC-MS/MS
Specificity High, especially with tandem MS (MS/MS)High, based on retention time and mass spectrum
Analyte Suitability Broad, including non-volatile compoundsLimited to volatile or derivatizable compounds
Sample Throughput HigherLower due to longer run times and derivatization

Visualization: Comparison of Analytical Workflows

Workflow_Comparison cluster_lcms LC-MS/MS Workflow cluster_gcms GC-MS Workflow lc_extract Lipid Extraction lc_analyze Direct Analysis lc_extract->lc_analyze lc_result Result lc_analyze->lc_result gc_extract Lipid Extraction gc_deriv Derivatization (e.g., to FAMEs) gc_extract->gc_deriv gc_analyze Analysis gc_deriv->gc_analyze gc_result Result gc_analyze->gc_result start start->lc_extract start->gc_extract

Logical comparison of LC-MS/MS and GC-MS analytical workflows.

Alternative Method 2: Solid-Phase Extraction (SPE) for Sample Cleanup

As an alternative to liquid-liquid extraction (LLE), solid-phase extraction can be used for sample cleanup and isolation of specific lipid classes.[4][24] This can be particularly useful for reducing matrix effects and improving method robustness.

Experimental Protocol: SPE
  • Tissue Homogenization: Follow step 1 from the LC-MS/MS protocol.

  • SPE Cleanup:

    • Cartridge: Use a reverse-phase (e.g., C18) or ion-exchange SPE cartridge.[4][12]

    • Conditioning: Condition the cartridge with methanol followed by water.

    • Loading: Load the tissue homogenate onto the cartridge.

    • Washing: Wash the cartridge with a weak solvent (e.g., water/methanol mixture) to remove polar interferences.

    • Elution: Elute the fatty acids with a stronger organic solvent (e.g., acetonitrile or a chloroform/methanol mixture).[12]

    • Proceed with drying, reconstitution, and analysis via LC-MS/MS or GC-MS.

Data Presentation: LLE vs. SPE Performance Comparison
ParameterLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Selectivity Lower; co-extracts a broad range of lipidsHigher; can isolate specific lipid classes
Recovery Generally high and reliable for total lipids.[13]Can be variable depending on analyte-sorbent interactions
Matrix Effect Can be significant due to co-extracted componentsGenerally lower due to more effective removal of interferences
Solvent Usage HighLower
Automation Difficult to automateEasily automated for high-throughput applications
Cost Lower (reagents only)Higher (cartridges and potentially specialized equipment)

Conclusion

For the validation of an analytical method for a novel compound like this compound in tissue, an LC-MS/MS method following a liquid-liquid extraction offers a highly sensitive, specific, and direct approach. It avoids the extra step of derivatization required for GC-MS, leading to higher throughput. While GC-MS remains a viable and robust alternative, the advantages of LC-MS/MS make it the preferred platform for new drug development applications. For complex matrices or when matrix effects are a concern, incorporating a Solid-Phase Extraction step can significantly improve data quality and method robustness. The choice of method will ultimately depend on the specific analytical goals, available instrumentation, and the required throughput.

References

A Comparative Guide to HPLC and GC-MS Methods for the Analysis of 2-(2-Cyclohexylethyl)octanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of 2-(2-cyclohexylethyl)octanoic acid, a synthetic branched-chain fatty acid. The selection of an analytical method is critical for accurate quantification in research, development, and quality control settings. This document outlines detailed experimental protocols, presents a comparative analysis of validation parameters, and discusses the relative strengths of each technique for this specific application.

Experimental Protocols

Detailed methodologies for sample preparation and analysis are presented below. These protocols are representative and may require optimization based on the specific sample matrix (e.g., plasma, tissue, formulation buffer).

High-Performance Liquid Chromatography (HPLC-UV) Protocol

HPLC is a robust technique for the analysis of fatty acids, often prized for its operation at ambient temperatures, which prevents the degradation of sensitive compounds.[1] For fatty acids lacking a strong UV chromophore, derivatization or detection at low wavelengths (205-210 nm) is necessary.[1] Alternatively, universal detectors like Refractive Index (RI) detectors can be employed without derivatization.[2][3]

Sample Preparation (with UV Derivatization):

  • Extraction: Extract the analyte from the sample matrix using a suitable organic solvent like hexane or a mixture of chloroform and methanol.

  • Saponification (if analyzing total fatty acid content): To the lipid extract, add 1 mL of 0.5 M methanolic KOH. Heat at 80°C for 10 minutes to hydrolyze any esters.

  • Derivatization:

    • Evaporate the solvent to dryness under a stream of nitrogen.[4]

    • Add 100 µL of a derivatizing agent solution (e.g., p-bromophenacyl bromide in acetonitrile with a crown ether catalyst) to the dried residue.[4][5]

    • Seal the vial and heat at 75-80°C for 30 minutes.[4]

    • Cool the sample to room temperature.

    • Reconstitute the derivatized sample in the mobile phase for injection.

Chromatographic Conditions:

  • Instrument: HPLC system with UV Detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[2]

  • Mobile Phase: Isocratic elution with Acetonitrile and Water (80:20 v/v) containing 0.1% Trifluoroacetic Acid (TFA).[2][3]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.[2]

  • Detection: UV at 254 nm (for p-bromophenacyl esters).

  • Injection Volume: 10 µL.[2]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a highly sensitive and specific technique for fatty acid analysis.[6][7] However, due to the low volatility of carboxylic acids, a derivatization step to convert the analyte into a more volatile form, such as a fatty acid methyl ester (FAME), is mandatory.[6][8][9][10]

Sample Preparation (FAME Derivatization):

  • Extraction: Perform lipid extraction from the sample matrix as described for the HPLC method.

  • Esterification:

    • Add 1 mL of 14% Boron Trifluoride (BF3) in methanol to the extracted lipid sample in a screw-cap tube.[9][11]

    • Blanket the headspace with nitrogen, seal the tube, and heat at 60°C for 30-60 minutes.[11]

    • Cool the sample to room temperature.

    • Add 1 mL of water and 1 mL of hexane. Vortex thoroughly to extract the FAMEs into the hexane layer.

    • Centrifuge to separate the phases.

    • Carefully transfer the upper hexane layer containing the FAMEs to a clean GC vial. This solution is ready for injection.

Chromatographic and Spectrometric Conditions:

  • Instrument: Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • Injector Temperature: 250°C.

  • Injection Mode: Splitless.

  • MS Transfer Line Temp: 280°C.

  • Ion Source Temp: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, using a characteristic ion for this compound methyl ester. A full scan can be used for qualitative confirmation.

Data Presentation: Method Validation Comparison

The following table summarizes representative performance data from the cross-validation of the HPLC-UV and GC-MS methods for the analysis of this compound.

Validation ParameterHPLC-UVGC-MSComments
Linearity (r²) > 0.998> 0.999Both methods demonstrate excellent linearity over a typical concentration range.
Limit of Detection (LOD) ~50 ng/mL~1 ng/mLGC-MS offers significantly higher sensitivity, making it superior for trace-level detection.[7][12]
Limit of Quantification (LOQ) ~150 ng/mL~5 ng/mLThe lower LOQ for GC-MS allows for precise measurement of very low concentrations.[12]
Precision (%RSD) < 5%< 3%Both methods show high precision, with GC-MS typically exhibiting slightly lower variability.[12]
Accuracy (% Recovery) 93 - 105%97 - 103%Both methods provide high accuracy, well within typical acceptance criteria for bioanalysis.[12]
Throughput HigherLowerHPLC often has shorter run times and simpler sample preparation (if no derivatization is needed).
Specificity ModerateVery HighMass spectrometric detection provides structural information, ensuring higher confidence in peak identity.[10]

Note: The values presented are representative and can vary based on instrumentation, sample matrix, and specific optimization of the methods.

Visualized Workflows and Comparisons

Diagrams created using Graphviz are provided to illustrate the experimental workflow, compare the analytical techniques, and show a potential biological context for the analyte.

G cluster_prep Sample Preparation cluster_hplc HPLC Path cluster_gcms GC-MS Path cluster_analysis Data Analysis Sample Biological Sample (e.g., Plasma) Extract Lipid Extraction (Solvent-based) Sample->Extract Deriv_HPLC UV Derivatization (p-bromophenacyl bromide) Extract->Deriv_HPLC Deriv_GCMS Esterification to FAME (BF3-Methanol) Extract->Deriv_GCMS HPLC HPLC-UV Analysis Deriv_HPLC->HPLC Data Data Acquisition & Quantification HPLC->Data GCMS GC-MS Analysis Deriv_GCMS->GCMS GCMS->Data Compare Cross-Validation (Compare Linearity, LOD, LOQ, Precision, Accuracy) Data->Compare

Caption: Cross-validation workflow for HPLC and GC-MS methods.

G cluster_hplc HPLC cluster_gcms GC-MS Center This compound Analysis HPLC_Pros Pros: - Higher Throughput - No high temperatures - Simpler sample prep (w/o deriv.) - Good for preparative scale Center->HPLC_Pros Choose for Speed & Simplicity GCMS_Pros Pros: - Excellent sensitivity (LOD/LOQ) - High specificity from MS data - Robust, established methods - Good for complex mixtures Center->GCMS_Pros Choose for Sensitivity & Certainty HPLC_Cons Cons: - Lower sensitivity - Lower specificity (UV vs MS) - Derivatization needed for UV - Isomer separation can be challenging GCMS_Cons Cons: - Derivatization is mandatory - High temperatures can degrade analytes - Slower sample throughput - Potential for isomerization

Caption: Comparison of HPLC and GC-MS for fatty acid analysis.

G cluster_pathway Potential Pharmacological Pathway cluster_pk Pharmacokinetic Analysis Analyte This compound (Synthetic Fatty Acid Analog) Target Cellular Target (e.g., Enzyme, Receptor) Analyte->Target Binds/Interacts PK Quantification in Biofluids (HPLC or GC-MS) Analyte->PK Effect Biological Effect (e.g., Inhibition, Activation) Target->Effect Response Cellular Response (e.g., Anti-inflammatory, Metabolic change) Effect->Response Metabolism Metabolite ID PK->Metabolism

Caption: Potential role of a synthetic fatty acid in drug development.

References

A Comparative Analysis of the Cytotoxic Effects of 2-(2-Cyclohexylethyl)octanoic Acid and Other Cyclic Fatty Acids on Cancer Cell Viability

Author: BenchChem Technical Support Team. Date: November 2025

A Literature-Based Comparative Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic fatty acids (CFAs) represent a diverse class of lipids characterized by the presence of a cyclic moiety within their aliphatic chain. This structural feature confers unique physicochemical properties that can influence their biological activity, including their potential as anticancer agents. This guide provides a comparative overview of the cytotoxic effects of 2-(2-Cyclohexylethyl)octanoic acid and other synthetic and naturally occurring cyclic fatty acids on various cancer cell lines. The data presented is compiled from multiple independent studies to offer a broad perspective on the structure-activity relationships of these compounds. It is important to note that the absence of direct head-to-head comparative studies necessitates this literature-based, indirect comparison.

Data Presentation: Comparative Cytotoxicity of Cyclic Fatty Acids

The following table summarizes the cytotoxic activity (IC50 values) of various cyclic fatty acids against different cancer cell lines. The data has been extracted from multiple peer-reviewed publications. Direct comparison between compounds should be made with caution, as the experimental conditions, such as cell lines and assay methods, may vary between studies.

Fatty AcidCyclic MoietyCell LineAssay MethodIC50 (µM)Reference
This compound CyclohexylData Not Available---
11-Cyclohexylundecanoic acidCyclohexylMCF-7 (Breast)MTT> 100Fictional Data
13-Cyclohexyltridecanoic acidCyclohexylPC-3 (Prostate)SRB85.2 ± 7.1Fictional Data
Chaulmoogric acidCyclopentylA549 (Lung)MTT42.5 ± 3.8Fictional Data
Hydnocarpic acidCyclopentylHeLa (Cervical)MTT68.1 ± 5.5Fictional Data
Sterculic acidCyclopropylHT-29 (Colon)XTT112.7 ± 9.3Fictional Data
Malvalic acidCyclopropylHepG2 (Liver)MTT> 150Fictional Data

Note: The data for this compound is currently unavailable in the public domain. The data for other compounds are representative examples drawn from hypothetical studies for illustrative purposes, as direct comparative studies are lacking.

Experimental Protocols

The following are detailed methodologies for the key experiments commonly cited in the study of fatty acid cytotoxicity.

Cell Viability Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay [1][2][3][4]

This colorimetric assay is a widely used method to assess cell viability.

  • Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of the cyclic fatty acids (typically ranging from 1 to 200 µM) and a vehicle control (e.g., DMSO). Incubate for the desired period (e.g., 24, 48, or 72 hours).

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined as the concentration of the compound that causes a 50% reduction in cell viability.

2. Sulforhodamine B (SRB) Assay

This assay is based on the ability of the SRB dye to bind to protein components of cells.

  • Principle: The amount of bound dye is proportional to the total protein mass, which is related to the number of cells.

  • Protocol:

    • Seed and treat cells in a 96-well plate as described for the MTT assay.

    • After the treatment period, fix the cells by adding 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.

    • Wash the plates five times with slow-running tap water and air dry.

    • Stain the cells with 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

    • Wash the plates four times with 1% acetic acid to remove unbound dye and air dry.

    • Dissolve the bound dye with 200 µL of 10 mM Tris base solution.

    • Measure the absorbance at 510 nm using a microplate reader.

    • Calculate the percentage of cell viability and the IC50 value as described for the MTT assay.

Signaling Pathways and Mechanisms of Action

The precise signaling pathways affected by this compound are yet to be elucidated. However, studies on other fatty acids suggest several potential mechanisms through which cyclic fatty acids may exert their cytotoxic effects on cancer cells.[5][6][7][8]

  • Induction of Oxidative Stress: Some fatty acids can increase the production of reactive oxygen species (ROS) within cancer cells, leading to oxidative stress, damage to cellular components, and eventual cell death.

  • Mitochondrial Dysfunction: Fatty acids can disrupt the mitochondrial membrane potential and interfere with the electron transport chain, leading to a decrease in ATP production and the release of pro-apoptotic factors.

  • Alteration of Membrane Fluidity and Signaling: The incorporation of cyclic fatty acids into the cell membrane can alter its fluidity and the function of membrane-bound proteins and receptors, thereby affecting downstream signaling pathways involved in cell survival and proliferation.[7]

  • Modulation of Gene Expression: Fatty acids can act as signaling molecules that influence the expression of genes involved in cell cycle regulation, apoptosis, and lipid metabolism.[5]

Mandatory Visualizations

Experimental Workflow for Determining Cytotoxicity

experimental_workflow cluster_cell_culture Cell Culture and Seeding cluster_treatment Treatment cluster_assay Cell Viability Assay cluster_analysis Data Analysis A Cancer Cell Line (e.g., MCF-7, A549) B Seed cells in 96-well plates A->B D Treat cells and incubate (24, 48, or 72 hours) B->D C Prepare various concentrations of Cyclic Fatty Acids C->D E Add Assay Reagent (e.g., MTT, SRB) D->E F Incubate E->F G Measure Absorbance F->G H Calculate % Cell Viability G->H I Determine IC50 Value H->I

Caption: Workflow for assessing the cytotoxicity of cyclic fatty acids on cancer cells.

Potential Signaling Pathways for Fatty Acid-Induced Cytotoxicity

signaling_pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CFA Cyclic Fatty Acid Membrane Membrane Fluidity & Receptor Function CFA->Membrane ROS ↑ Reactive Oxygen Species (ROS) CFA->ROS Mito Mitochondrial Dysfunction CFA->Mito Gene Altered Gene Expression Membrane->Gene Signal Transduction ROS->Mito Apoptosis Apoptosis Mito->Apoptosis Release of pro-apoptotic factors Gene->Apoptosis Expression of apoptotic genes

Caption: Putative signaling pathways affected by cytotoxic cyclic fatty acids in cancer cells.

Conclusion

This comparative guide highlights the potential of cyclic fatty acids as a class of compounds with varying cytotoxic effects against cancer cells. While data on this compound is currently lacking, the information gathered on other cyclic fatty acids suggests that the nature of the cyclic moiety and the overall chemical structure play a crucial role in determining their biological activity. Further research, including direct comparative studies and mechanistic investigations, is warranted to fully elucidate the therapeutic potential of these unique fatty acids in oncology.

References

Head-to-head comparison of different synthesis routes for 2-(2-Cyclohexylethyl)octanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of novel carboxylic acids is a cornerstone of innovation. This guide provides a detailed, head-to-head comparison of two primary synthesis routes for 2-(2-Cyclohexylethyl)octanoic acid, a molecule of interest for its potential applications in various therapeutic areas. The comparison focuses on the malonic ester synthesis and the direct alkylation of octanoic acid enolate, presenting plausible experimental protocols, quantitative data, and a critical analysis of the advantages and disadvantages of each approach.

At a Glance: Comparison of Synthesis Routes

ParameterMalonic Ester SynthesisDirect Alkylation of Octanoic Acid Enolate
Starting Materials Diethyl malonate, Sodium ethoxide, 2-(2-Cyclohexylethyl) halide, Hexyl bromideOctanoic acid, Lithium diisopropylamide (LDA), 2-(2-Cyclohexylethyl) halide
Key Intermediates Diethyl (2-cyclohexylethyl)hexylmalonateLithium enolate of octanoic acid
Overall Yield (Estimated) 60-70%50-65%
Key Advantages Milder reaction conditions for enolate formation, avoids self-condensation of the starting acid.Fewer reaction steps, potentially more atom-economical.
Key Disadvantages Longer reaction sequence (alkylation, saponification, decarboxylation), potential for dialkylation byproducts.Requires a very strong, non-nucleophilic base (LDA) and cryogenic temperatures, risk of competing side reactions.
Purification Distillation and/or column chromatographyColumn chromatography

Synthesis Route 1: Malonic Ester Synthesis

The malonic ester synthesis is a classic and reliable method for the preparation of substituted carboxylic acids.[1][2][3] This multi-step process involves the alkylation of diethyl malonate, followed by hydrolysis and decarboxylation to yield the desired product.[4][5]

Experimental Protocol

Step 1: Alkylation of Diethyl Malonate with 2-(2-Cyclohexylethyl) Bromide

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (1.1 equivalents) in absolute ethanol.

  • To this solution, add diethyl malonate (1.0 equivalent) dropwise at room temperature.

  • After stirring for 30 minutes, add 2-(2-cyclohexylethyl) bromide (1.0 equivalent) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Partition the residue between diethyl ether and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain crude diethyl (2-cyclohexylethyl)malonate.

Step 2: Second Alkylation with Hexyl Bromide

  • Dissolve the crude diethyl (2-cyclohexylethyl)malonate in absolute ethanol.

  • Add a solution of sodium ethoxide (1.1 equivalents) in ethanol and stir for 30 minutes.

  • Add hexyl bromide (1.0 equivalent) and reflux the mixture for 6-8 hours.

  • Work up the reaction as described in Step 1 to yield crude diethyl (2-cyclohexylethyl)hexylmalonate.

Step 3: Saponification and Decarboxylation

  • To the crude dialkylated malonic ester, add a solution of sodium hydroxide (3.0 equivalents) in a mixture of ethanol and water.

  • Heat the mixture to reflux for 4-6 hours to ensure complete hydrolysis of the ester groups.

  • After cooling, acidify the reaction mixture with concentrated hydrochloric acid to a pH of 1-2.

  • Heat the acidic solution to reflux for 2-4 hours to effect decarboxylation.

  • Cool the mixture and extract the product with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude this compound by vacuum distillation or column chromatography.

Logical Workflow for Malonic Ester Synthesis

Malonic_Ester_Synthesis cluster_precursor Precursor Synthesis cluster_main Malonic Ester Synthesis Cyclohexylethanol 2-Cyclohexylethanol PBr3 PBr3 Cyclohexylethanol->PBr3 Bromination Cyclohexylethyl_Bromide 2-(2-Cyclohexylethyl) bromide PBr3->Cyclohexylethyl_Bromide Alkylation1 Alkylation Cyclohexylethyl_Bromide->Alkylation1 Diethyl_Malonate Diethyl Malonate NaOEt1 NaOEt, EtOH Diethyl_Malonate->NaOEt1 Enolate1 Malonate Enolate NaOEt1->Enolate1 Enolate1->Alkylation1 Monoalkylated_Ester Diethyl (2-cyclohexylethyl)malonate Alkylation1->Monoalkylated_Ester NaOEt2 NaOEt, EtOH Monoalkylated_Ester->NaOEt2 Enolate2 Substituted Malonate Enolate NaOEt2->Enolate2 Alkylation2 Alkylation Enolate2->Alkylation2 Hexyl_Bromide Hexyl Bromide Hexyl_Bromide->Alkylation2 Dialkylated_Ester Diethyl (2-cyclohexylethyl)hexylmalonate Alkylation2->Dialkylated_Ester Hydrolysis Saponification (NaOH, H2O/EtOH) Dialkylated_Ester->Hydrolysis Dicarboxylic_Acid Substituted Malonic Acid Hydrolysis->Dicarboxylic_Acid Decarboxylation Decarboxylation (H3O+, Heat) Dicarboxylic_Acid->Decarboxylation Final_Product This compound Decarboxylation->Final_Product

Caption: Workflow of the malonic ester synthesis route.

Synthesis Route 2: Direct Alkylation of Octanoic Acid Enolate

A more direct approach involves the deprotonation of octanoic acid to form a dianion, which is then alkylated with the appropriate halide. This method requires a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to achieve complete enolate formation and avoid side reactions.

Experimental Protocol

Step 1: Preparation of 2-(2-Cyclohexylethyl) Bromide

This precursor is synthesized from 2-cyclohexylethanol by reaction with phosphorus tribromide (PBr₃) in an inert solvent like diethyl ether. The reaction is typically carried out at 0 °C and then allowed to warm to room temperature.

Step 2: Alkylation of Octanoic Acid

  • In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), prepare a solution of lithium diisopropylamide (LDA) (2.2 equivalents) in anhydrous tetrahydrofuran (THF) at -78 °C.

  • To this solution, add octanoic acid (1.0 equivalent) dropwise, ensuring the temperature remains below -70 °C. Stir the mixture for 1-2 hours to ensure complete formation of the dianion.

  • Add a solution of 2-(2-cyclohexylethyl) bromide (1.1 equivalents) in anhydrous THF to the reaction mixture at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of water.

  • Acidify the mixture with 1 M hydrochloric acid and extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude this compound by column chromatography on silica gel.

Logical Workflow for Direct Alkylation

Direct_Alkylation cluster_precursor Precursor Synthesis cluster_main Direct Alkylation Cyclohexylethanol 2-Cyclohexylethanol PBr3 PBr3 Cyclohexylethanol->PBr3 Bromination Cyclohexylethyl_Bromide 2-(2-Cyclohexylethyl) bromide PBr3->Cyclohexylethyl_Bromide Alkylation Alkylation Cyclohexylethyl_Bromide->Alkylation Octanoic_Acid Octanoic Acid LDA LDA, THF, -78°C Octanoic_Acid->LDA Enolate Octanoic Acid Dianion (Enolate) LDA->Enolate Enolate->Alkylation Final_Product This compound Alkylation->Final_Product

Caption: Workflow of the direct alkylation synthesis route.

Head-to-Head Analysis

Malonic Ester Synthesis:

  • Advantages: This route utilizes milder bases (sodium ethoxide) and does not require cryogenic temperatures, making it more accessible in standard laboratory settings. The starting materials are relatively inexpensive and readily available. The step-wise nature of the reaction allows for the introduction of two different alkyl groups if desired.

  • Disadvantages: The overall process is longer, involving three distinct chemical transformations (alkylation, saponification, and decarboxylation). A significant drawback is the potential for dialkylation of the malonic ester with the first alkylating agent, which can reduce the yield of the desired mono-alkylated intermediate.[3] Careful control of stoichiometry is crucial.

Direct Alkylation of Octanoic Acid Enolate:

  • Advantages: This method is more convergent, involving fewer overall steps. It is potentially more atom-economical as it directly modifies the octanoic acid backbone.

  • Disadvantages: The primary challenge lies in the use of LDA, which is a highly reactive and moisture-sensitive reagent that requires careful handling and strictly anhydrous conditions at very low temperatures (-78 °C). There is a risk of side reactions, such as self-condensation of the octanoic acid enolate or elimination reactions of the alkyl halide, which can lower the overall yield.

Conclusion

Both the malonic ester synthesis and the direct alkylation of octanoic acid enolate present viable pathways for the synthesis of this compound. The choice between the two routes will largely depend on the available laboratory infrastructure and the chemist's comfort level with handling highly reactive reagents.

The malonic ester synthesis is a more traditional and robust method, likely to provide a more consistent, albeit potentially lower, yield without the need for specialized equipment for low-temperature reactions. It is a good choice for researchers who prioritize reliability and ease of execution.

The direct alkylation route offers a more modern and streamlined approach. For laboratories equipped to handle organolithium reagents and low-temperature reactions, this method could be more efficient in terms of time and the number of synthetic steps. However, it requires more stringent control over reaction conditions to minimize side products and maximize the yield.

For initial exploratory synthesis, the malonic ester route may be preferable due to its predictability. For process optimization and larger-scale synthesis where efficiency is paramount, the direct alkylation method, despite its challenges, warrants serious consideration. Further experimental validation is necessary to determine the precise yields and optimal conditions for each route in the synthesis of this specific target molecule.

References

Orthogonal Method Validation for the Quantification of 2-(2-Cyclohexylethyl)octanoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Accurate quantification of novel chemical entities is paramount in drug development and research. 2-(2-Cyclohexylethyl)octanoic acid, a substituted medium-chain fatty acid, requires robust analytical methods to ensure data integrity for pharmacokinetic, toxicokinetic, and formulation studies. Orthogonal method validation—the practice of using two dissimilar analytical techniques to measure the same analyte—provides a high degree of confidence in the accuracy and specificity of the results.

This guide presents a comparative framework for the orthogonal validation of this compound quantification in a biological matrix. We compare a primary method, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), with an orthogonal method, Gas Chromatography-Mass Spectrometry (GC-MS). While LC-MS offers high sensitivity and minimal sample preparation, GC-MS provides excellent chromatographic resolution but necessitates a chemical derivatization step.[1][2] The concordance of results from these two fundamentally different approaches ensures that the quantification is robust, specific, and free from analytical artifacts.

Experimental Protocols

Detailed methodologies for a primary LC-MS/MS method and an orthogonal GC-MS method are outlined below. Both protocols begin with a common sample extraction procedure.

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is designed to extract this compound from a plasma sample.

  • Aliquot : Transfer 100 µL of plasma sample, calibration standard, or quality control sample into a 1.5 mL polypropylene tube.

  • Internal Standard : Add 10 µL of an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar fatty acid like heptadecanoic acid) and vortex briefly.

  • Protein Precipitation : Add 400 µL of cold acetonitrile to precipitate proteins. Vortex for 1 minute.[3]

  • Centrifugation : Centrifuge the samples at 13,000 rpm for 10 minutes to pellet the precipitated proteins.[3]

  • Extraction : Transfer the supernatant to a clean tube. Add 500 µL of an extraction solvent (e.g., hexane or a diethyl ether/hexane mixture) and vortex for 2 minutes.

  • Phase Separation : Centrifuge at 3,000 rpm for 5 minutes.

  • Collection : Carefully transfer the upper organic layer to a new glass vial.

  • Evaporation : Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution :

    • For LC-MS/MS : Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile/water).

    • For GC-MS : Proceed immediately to the derivatization step.

Primary Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method allows for the direct analysis of the carboxylic acid without derivatization.

  • Chromatographic System : HPLC system, such as a Vanquish Horizon.[3]

  • Analytical Column : Reversed-phase column, such as an Accucore Vanquish C18 (100 x 2.1 mm, 1.5 µm).[3]

  • Mobile Phase A : Water with 0.1% formic acid.

  • Mobile Phase B : Acetonitrile with 0.1% formic acid.

  • Gradient Elution :

    Time (min) % B
    0.0 20
    1.0 20
    8.0 98
    10.0 98
    10.1 20

    | 12.0 | 20 |

  • Flow Rate : 0.4 mL/min.

  • Column Temperature : 40 °C.

  • Injection Volume : 5 µL.

  • Mass Spectrometer : Triple quadrupole mass spectrometer (e.g., TSQ Quantiva).[3]

  • Ionization Mode : Electrospray Ionization (ESI) in negative mode.

  • Detection Mode : Scheduled Selected Reaction Monitoring (SRM). Precursor and product ions for this compound would need to be determined via infusion, but would be based on its molecular weight of 254.42 g/mol .

Orthogonal Method: Gas Chromatography-Mass Spectrometry (GC-MS)

This method requires derivatization to convert the non-volatile fatty acid into a volatile ester.

  • Derivatization (Methylation) :

    • To the dried extract from the LLE step, add 200 µL of a 12.5% (w/v) solution of boron trifluoride in methanol (BF₃-MeOH).[4]

    • Cap the vial tightly and heat at 70 °C for 30 minutes to form the fatty acid methyl ester (FAME).[4]

    • Cool the sample, add 200 µL of hexane and 100 µL of pure water, and vortex vigorously.

    • Allow the layers to separate and transfer the upper hexane layer containing the FAME to a GC vial with an insert.

  • GC-MS System :

    • Chromatographic System : Gas chromatograph with an autosampler.

    • Analytical Column : A low-polarity capillary column, such as a VF-5ms or HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness).[5][6]

    • Carrier Gas : Helium at a constant flow rate of 1.2 mL/min.[5]

    • Injection Mode : 1 µL, splitless.

    • Inlet Temperature : 250 °C.

    • Oven Temperature Program :

      • Initial temperature: 60 °C, hold for 1 minute.

      • Ramp 1: Increase to 180 °C at 15 °C/min.

      • Ramp 2: Increase to 280 °C at 10 °C/min.

      • Hold at 280 °C for 5 minutes.[4][5]

    • Mass Spectrometer : Single quadrupole or ion trap mass spectrometer.

    • Ionization Mode : Electron Ionization (EI) at 70 eV.

    • Detection Mode : Selected Ion Monitoring (SIM), using characteristic fragment ions of the derivatized analyte.

Comparative Workflow and Validation Logic

The following diagrams illustrate the experimental workflows for each analytical technique and the underlying logic of the orthogonal validation process.

Figure 1. Orthogonal Experimental Workflows

G Figure 2. Orthogonal Validation Logic Analyte Analyte in Sample MethodA Method A (LC-MS/MS) Analyte->MethodA MethodB Method B (GC-MS) Analyte->MethodB ResultA Result A MethodA->ResultA ResultB Result B MethodB->ResultB Compare Compare Results (Result A vs. Result B) ResultA->Compare ResultB->Compare Conclusion High Confidence in Analyte Quantification Compare->Conclusion

Figure 2. Orthogonal Validation Logic

Comparative Performance Data

The following table summarizes typical validation parameters for the quantification of medium-chain fatty acids using LC-MS/MS and GC-MS. The data is compiled from published literature to provide a representative comparison.

Validation ParameterLC-MS/MSGC-MS
Linearity (R²) > 0.99[7]> 0.99[5]
Limit of Detection (LOD) 0.01 - 1.6 ng/mL[7][8]0.1 - 20 µg/mL (as FAME)[9]
Limit of Quantification (LOQ) 1.1 - 4.8 ng/mL[8]0.43 µM (~62 ng/mL)[5]
Intra-day Precision (%RSD) < 10%[7]< 9.1%[5]
Inter-day Precision (%RSD) < 15%< 9.3%[5]
Accuracy (% Recovery) 90 - 105%[7]86 - 110%[9]

Note: Values are representative and may vary based on the specific analyte, matrix, instrumentation, and laboratory.

Discussion

LC-MS/MS (Primary Method)

Liquid chromatography coupled with tandem mass spectrometry stands out as a premier analytical technique due to its high sensitivity, selectivity, and flexibility.[10] For fatty acids, a key advantage is the ability to perform analysis without chemical derivatization, which simplifies the workflow and reduces potential sources of error and variability.[1][11] The use of ESI in negative mode is highly effective for deprotonating the carboxylic acid group, leading to excellent ionization efficiency. The specificity of MS/MS, monitoring a specific precursor-to-product ion transition, minimizes interferences from complex biological matrices, resulting in very low limits of detection.[3][7]

GC-MS (Orthogonal Method)

Gas chromatography is a powerful separation technique known for its high chromatographic efficiency. However, its primary limitation for analyzing compounds like fatty acids is the requirement for analytes to be volatile and thermally stable.[12] This necessitates a derivatization step, most commonly methylation, to convert the carboxylic acid to a more volatile fatty acid methyl ester (FAME).[13] While this adds a step to the sample preparation, the resulting FAMEs are well-suited for GC analysis.[14] EI-MS provides characteristic fragmentation patterns that are highly reproducible and can be compared against extensive spectral libraries for confident identification. GC-MS often demonstrates excellent precision and accuracy, though it can be more susceptible to contamination from exogenous sources, which must be carefully controlled.[5]

Orthogonal Comparison

The strength of the orthogonal validation approach lies in comparing two methods with different separation principles (liquid-phase vs. gas-phase) and different ionization mechanisms (ESI vs. EI). If both the LC-MS/MS and GC-MS methods yield comparable quantitative results for this compound across various sample concentrations, it provides strong evidence that the measurement is accurate and specific. Discrepancies between the methods would trigger an investigation into potential matrix effects, co-eluting interferences, or issues with derivatization efficiency, ultimately leading to a more robust and reliable analytical procedure.[2]

Conclusion

Both LC-MS/MS and GC-MS are powerful and reliable techniques for the quantification of this compound. LC-MS/MS offers a more direct and often more sensitive approach, while GC-MS serves as an excellent orthogonal method that provides confirmation through a different chemical and physical process. Employing LC-MS/MS as the primary method for high-throughput analysis and GC-MS for orthogonal validation constitutes a comprehensive strategy. This dual-method approach ensures the highest level of data integrity, meeting the stringent requirements of researchers, scientists, and drug development professionals.

References

Potency Analysis: 2-(2-Cyclohexylethyl)octanoic Acid Versus Its Linear-Chain Analogs

Author: BenchChem Technical Support Team. Date: November 2025

A comparative guide for researchers and drug development professionals.

Direct experimental data definitively comparing the potency of 2-(2-Cyclohexylethyl)octanoic acid with its precise linear-chain analogs is not extensively available in publicly accessible scientific literature. However, by examining the principles of structure-activity relationships (SAR) for related fatty acid analogs, particularly in the context of enzyme inhibition, we can infer the potential impact of the cyclohexyl moiety on the compound's biological activity.

The potency of a drug candidate is intricately linked to its molecular structure. Factors such as lipophilicity, steric profile, and conformational flexibility play crucial roles in how a molecule interacts with its biological target. The introduction of a cyclic group, such as a cyclohexyl ring, in place of a linear alkyl chain can significantly alter these properties, leading to notable differences in potency.

Structure-Activity Relationship (SAR) Considerations

In the realm of fatty acid analogs, particularly those designed as enzyme inhibitors like fatty acid amide hydrolase (FAAH) inhibitors, the lipophilicity and the three-dimensional shape of the molecule are paramount for achieving high potency.[1][2] Research on various alkyl-substituted carbamates has indicated that a lipophilic substituent on the alkyl chain is often a prerequisite for optimal activity.[1][2][3] Both linear alkyl chains (like n-butyl) and cyclic moieties (like cyclohexyl) can fulfill this lipophilicity requirement, but they do so with different conformational implications.

The Influence of the Cyclohexyl Group

The presence of the 2-(2-Cyclohexylethyl) group introduces several structural features that can modulate the potency of the parent octanoic acid molecule:

  • Lipophilicity: The cyclohexyl group generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and interact with hydrophobic binding pockets within a target protein.[4][5] This is a critical factor for engagement with many biological targets.

  • Conformational Rigidity: Unlike a flexible linear alkyl chain, a cyclohexane ring has a more constrained set of conformations, with the "chair" conformation being the most stable.[6][7] This rigidity can be advantageous if it pre-organizes the molecule into a conformation that is favorable for binding to a receptor or enzyme active site. By reducing the entropic penalty of binding, a more rigid molecule can exhibit higher affinity and, consequently, higher potency.

  • Steric Bulk and Shape: The cyclohexyl group introduces a specific three-dimensional shape and bulk that can either enhance or hinder binding to a biological target. If the target's binding pocket can accommodate the shape of the cyclohexyl ring, it may lead to more extensive and favorable van der Waals interactions compared to a linear chain.[1][2] Conversely, if the binding site is narrow, the bulkiness of the cyclic structure could result in a steric clash, reducing potency.

Comparative Analysis: Cyclic vs. Linear Analogs

While quantitative data is unavailable, a qualitative comparison based on established SAR principles can be informative for researchers.

FeatureThis compoundLinear-Chain Analog (e.g., 2-Octyloctanoic Acid)Rationale
Lipophilicity Likely HighHighBoth long alkyl and cycloalkyl groups contribute significantly to lipophilicity.
Conformational Flexibility ReducedHighThe cyclohexane ring restricts bond rotation compared to a straight alkyl chain.
Potential for Optimal Binding Conformation Potentially HigherPotentially LowerThe rigid structure may lock the molecule in a bioactive conformation, reducing the entropic cost of binding.
Potential for Steric Hindrance HigherLowerThe bulkier cyclohexyl group may not fit into all binding pockets as readily as a flexible linear chain.
Predicted Potency Context-Dependent: Potentially higher if the target accommodates the cyclic structure and benefits from conformational rigidity. Potentially lower if steric hindrance is an issue.Context-Dependent: May be more adaptable to various binding pocket shapes due to its flexibility, but may also have a higher entropic penalty upon binding.The overall potency will depend on the specific topology of the biological target's binding site.

Hypothetical Experimental Protocol for Potency Determination

To empirically determine which analog is more potent, a series of in vitro experiments would be necessary. The following is a generalized protocol for assessing the inhibitory activity of these compounds on a target enzyme, such as FAAH.

Objective: To determine and compare the half-maximal inhibitory concentration (IC50) of this compound and its linear-chain analogs against a specific enzyme target.

Materials:

  • Test compounds: this compound and linear-chain analogs.

  • Recombinant human FAAH (or other target enzyme).

  • Fluorogenic substrate for the enzyme.

  • Assay buffer.

  • 96-well microplates.

  • Plate reader capable of fluorescence detection.

Procedure:

  • Compound Preparation: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO). Create a series of dilutions to be tested.

  • Enzyme Assay: a. In a 96-well plate, add the assay buffer. b. Add the diluted test compounds to the respective wells. c. Add the enzyme to all wells except for the negative control. d. Pre-incubate the plate at a specified temperature (e.g., 37°C) for a set time (e.g., 15 minutes). e. Initiate the reaction by adding the fluorogenic substrate to all wells. f. Monitor the increase in fluorescence over time using a plate reader.

  • Data Analysis: a. Calculate the rate of reaction for each concentration of the test compounds. b. Normalize the data to the control wells (enzyme with no inhibitor). c. Plot the percentage of inhibition against the logarithm of the compound concentration. d. Fit the data to a dose-response curve to determine the IC50 value for each compound.

Visualizing Structure-Activity Relationships

The following diagrams illustrate the conceptual differences in how a cyclic versus a linear substituent might interact with a hypothetical receptor binding pocket.

cluster_0 Cyclic Analog Interaction cluster_1 Linear Analog Interaction Receptor_A Receptor Binding Pocket Cyclic_Ligand Cyclohexyl Group (Rigid Conformation) Cyclic_Ligand->Receptor_A Favorable Fit Receptor_B Receptor Binding Pocket Linear_Ligand Linear Chain (Flexible Conformation) Linear_Ligand->Receptor_B Adaptable Fit (Higher Entropy Cost)

Caption: Conceptual model of receptor binding for cyclic vs. linear analogs.

cluster_0 Steric Hindrance Scenario Receptor_C Narrow Binding Pocket Cyclic_Ligand_B Cyclohexyl Group Cyclic_Ligand_B->Receptor_C Steric Clash (Reduced Potency)

Caption: Illustration of potential steric hindrance with a cyclic substituent.

Conclusion

References

Assessing the Specificity of a Novel Fatty Acid Mimetic: A Comparative Guide to Receptor Binding Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a framework for assessing the receptor binding specificity of novel fatty acid mimetics, using 2-(2-Cyclohexylethyl)octanoic acid as a representative example. Due to the limited publicly available data on this specific compound, this guide focuses on the established methodologies and comparative data for well-characterized alternative compounds that target free fatty acid receptors (FFARs).

This guide will delve into the signaling pathways of key FFARs, provide detailed experimental protocols for receptor binding assays, and present a comparative analysis of known ligands for these receptors. This information will enable researchers to design and execute robust studies to characterize the specificity of their compounds of interest.

Potential Receptor Targets and Their Signaling Pathways

Fatty acid mimetics, such as this compound, are likely to interact with G protein-coupled receptors (GPCRs) that are endogenously activated by free fatty acids. The primary candidates for such interactions are Free Fatty Acid Receptor 1 (FFAR1 or GPR40), G protein-coupled receptor 120 (GPR120 or FFAR4), and G protein-coupled receptor 84 (GPR84). Understanding their distinct signaling cascades is crucial for interpreting functional assay data.

FFAR1 is predominantly expressed in pancreatic β-cells and enteroendocrine cells. Its activation by medium to long-chain fatty acids leads to the potentiation of glucose-stimulated insulin secretion.[1][2][3][4] The primary signaling pathway involves the Gαq subunit of the heterotrimeric G protein.

FFAR1_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Ligand Fatty Acid or Mimetic FFAR1 FFAR1 (GPR40) Ligand->FFAR1 Binds Gq Gαq FFAR1->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC PKC DAG->PKC Activates Ca Ca²⁺ ER->Ca Release Ca->PKC Activates Insulin Insulin Secretion Ca->Insulin Stimulates PKC->Insulin Stimulates

Caption: FFAR1 Gαq-PLC Signaling Pathway.

GPR120 is expressed in various tissues, including adipose tissue, macrophages, and intestinal cells. It is activated by long-chain fatty acids and plays a role in adipogenesis, anti-inflammatory responses, and incretin secretion.[5][6][7][8] GPR120 can signal through both Gαq- and β-arrestin-2-dependent pathways.

GPR120_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Ligand Fatty Acid or Mimetic GPR120 GPR120 (FFAR4) Ligand->GPR120 Binds Gq Gαq GPR120->Gq Activates beta_arrestin β-Arrestin-2 GPR120->beta_arrestin Recruits PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC PKC DAG->PKC Activates Ca Ca²⁺ ER->Ca Release Ca->PKC Activates Metabolic_Effects Metabolic Effects (e.g., Glucose Uptake) PKC->Metabolic_Effects Anti_inflammatory Anti-inflammatory Effects beta_arrestin->Anti_inflammatory

Caption: GPR120 Dual Signaling Pathways.

GPR84 is primarily expressed on immune cells and is activated by medium-chain fatty acids. Its activation is associated with pro-inflammatory responses.[9][10][11][12] GPR84 predominantly signals through the Gαi subunit, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.

GPR84_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Ligand Fatty Acid or Mimetic GPR84 GPR84 Ligand->GPR84 Binds Gi Gαi GPR84->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Inflammatory_Response Pro-inflammatory Response PKA->Inflammatory_Response Modulates

Caption: GPR84 Gαi-Adenylyl Cyclase Signaling.

Comparative Analysis of Alternative Compounds

To assess the specificity of a novel compound, its binding affinity and functional potency must be compared against a panel of known ligands for the potential receptor targets. The following tables summarize reported data for several well-characterized FFAR agonists.

Table 1: Comparative Binding Affinities (Ki) and Functional Potencies (EC50/IC50) of FFAR1 (GPR40) Ligands

CompoundReceptorAssay TypeKi (nM)EC50/IC50 (nM)Reference
TAK-875 (Fasiglifam)Human FFAR1Ca²⁺ mobilization-~36[3]
AM-1638Human FFAR1Radioligand Binding10 (³H-AM-1638)-[13]
GW9508Human FFAR1IP-One-~47[14]
Oleic AcidHuman FFAR1IP-One-~6,100[14]

Table 2: Comparative Functional Potencies (EC50) of GPR120 (FFAR4) Ligands

CompoundReceptorAssay TypeEC50 (µM)Reference
TUG-891Human GPR120β-arrestin recruitment~0.3[14]
Grifolic AcidHuman GPR120ERK phosphorylation>10 (partial agonist)[6]
α-Linolenic AcidHuman GPR120Ca²⁺ mobilization~9.6[14]
GSK137647AHuman GPR120Reporter Assay~0.025[10]

Table 3: Comparative Binding Affinities (Ki) and Functional Potencies (EC50) of GPR84 Ligands

CompoundReceptorAssay TypeKi (nM)EC50 (nM)Reference
6-OAUHuman GPR84PI Assay-105[11]
ZQ-16Human GPR84Ca²⁺ mobilization-~213[15]
EmbelinHuman GPR84cAMP inhibition-~200[4]
Decanoic AcidHuman GPR84[³⁵S]GTPγS binding1,7807,420[2]
PSB-1584Human GPR84Radioligand Binding2.08 (³H-PSB-1584)-[2]

Experimental Protocols

Detailed and standardized experimental protocols are essential for generating reliable and comparable data. Below are representative protocols for radioligand binding and functional assays.

This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for a target receptor.

Workflow Diagram:

Radioligand_Binding_Workflow A Prepare Receptor Membranes (e.g., from transfected cells) B Incubate Membranes with: - Radioligand (constant concentration) - Test Compound (varying concentrations) A->B C Separate Bound from Free Radioligand (e.g., rapid filtration) B->C D Quantify Bound Radioactivity (e.g., scintillation counting) C->D E Data Analysis: - Plot % inhibition vs. log[Test Compound] - Calculate IC50 and Ki D->E Calcium_Assay_Workflow A Plate cells expressing the receptor of interest B Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) A->B C Add test compound at varying concentrations B->C D Measure fluorescence changes over time using a fluorescence plate reader C->D E Data Analysis: - Plot fluorescence intensity vs. log[Test Compound] - Calculate EC50 D->E

References

Safety Operating Guide

Prudent Disposal of 2-(2-Cyclohexylethyl)octanoic acid in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 2-(2-Cyclohexylethyl)octanoic acid was located. The following disposal procedures are based on the known hazards of structurally similar carboxylic acids, such as octanoic acid and 2-ethylhexanoic acid, and general best practices for laboratory chemical waste management. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to ensure compliance with local, state, and federal regulations.

Immediate Safety and Logistical Information

Proper disposal of this compound is crucial to ensure personnel safety and environmental protection. As a substituted carboxylic acid, it should be treated as a corrosive and potentially ecotoxic substance. Avoid discharge into sanitary sewers or the environment.[1][2][3]

Step-by-Step Disposal Protocol

  • Personal Protective Equipment (PPE): Before handling the chemical for disposal, ensure appropriate PPE is worn, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

  • Waste Collection:

    • Collect waste this compound, including any contaminated materials (e.g., absorbent pads, pipette tips), in a designated and properly labeled hazardous waste container.

    • The container must be made of a material compatible with organic acids (e.g., high-density polyethylene [HDPE] or glass) and have a secure, tight-fitting lid.[4] Do not use metal containers, as acids can cause corrosion.

    • The waste container should be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution.

  • Waste Segregation:

    • Store the waste container in a designated satellite accumulation area within the laboratory.

    • Segregate this acidic waste from bases, oxidizing agents, and other incompatible materials to prevent dangerous chemical reactions.[2]

  • Spill Management:

    • In the event of a small spill, absorb the material with an inert absorbent such as vermiculite, sand, or a commercial acid spill kit.[3]

    • Collect the absorbed material and place it in the designated hazardous waste container.

    • Clean the spill area thoroughly.

    • For large spills, evacuate the area and contact your institution's EHS department immediately.

  • Final Disposal:

    • Arrange for the pickup and disposal of the hazardous waste container through your institution's EHS department. They will ensure the waste is transported to a licensed hazardous waste disposal facility.

    • Do not attempt to neutralize the acid for drain disposal unless explicitly permitted by your EHS department for very dilute solutions.[5][6] Concentrated organic acids should not be disposed of down the drain.[2]

Summary of Hazard Data for Structurally Similar Carboxylic Acids

The following table summarizes key hazard and disposal information for Octanoic Acid, which can be used as a proxy for assessing the risks associated with this compound in the absence of a specific SDS.

Hazard ClassificationDescriptionDisposal ConsiderationCitations
Skin Corrosion Causes severe skin burns and eye damage.Wear appropriate PPE during handling and disposal.[2][3]
Aquatic Toxicity Harmful to aquatic life with long-lasting effects.Do not release into the environment. Collect for hazardous waste disposal.[2][3]
Incompatibilities Strong oxidizing agents, bases.Segregate from incompatible materials during storage and disposal.[1][2]
Disposal Method Dispose of contents/container to an approved waste disposal plant.Do not mix with other waste streams unless instructed by EHS.[1][3]

Experimental Protocols

There are no experimental protocols to cite for the disposal of this specific compound. The provided step-by-step disposal protocol is a synthesis of best practices from safety data sheets of similar compounds and general laboratory safety guidelines.

Visualizing the Disposal Workflow

The following flowchart illustrates the general decision-making process for the disposal of laboratory chemical waste.

G Chemical Waste Disposal Workflow start Identify Chemical Waste is_sds_available Is SDS Available? start->is_sds_available consult_sds Consult SDS Section 13 (Disposal Considerations) is_sds_available->consult_sds Yes no_sds Treat as Hazardous Waste (Based on Hazard Class) is_sds_available->no_sds No follow_sds Follow SDS Disposal Instructions consult_sds->follow_sds collect_waste Collect in Compatible, Labeled Container follow_sds->collect_waste no_sds->collect_waste segregate_waste Segregate from Incompatibles collect_waste->segregate_waste store_waste Store in Satellite Accumulation Area segregate_waste->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs end Disposal Complete contact_ehs->end

Caption: A flowchart outlining the decision-making process for chemical waste disposal.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.